4-Isopropyl-3-nitrobenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-nitro-4-propan-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(2)9-4-3-8(6-12)5-10(9)11(13)14/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYAJVSQKPFUSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363987 | |
| Record name | 3-Nitro-4-(propan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130766-91-5 | |
| Record name | 3-Nitro-4-(propan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Isopropyl-3-nitrobenzaldehyde: Structure, Properties, Synthesis, and Analysis
Executive Summary: This technical guide provides a comprehensive overview of 4-Isopropyl-3-nitrobenzaldehyde (CAS No. 130766-91-5), a key chemical intermediate in the synthesis of complex organic molecules. This document details its molecular structure, physicochemical properties, and established synthetic routes, with a focus on the mechanistic principles governing its formation. Furthermore, it outlines the expected spectroscopic signatures for its characterization and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the fields of medicinal chemistry, materials science, and drug development who require a detailed understanding of this versatile compound.
Introduction
This compound is a substituted aromatic aldehyde that serves as a valuable and versatile building block in organic synthesis.[1] Its structure is characterized by a benzene ring functionalized with an aldehyde group, an isopropyl group, and a nitro group. The specific arrangement of these functional groups—particularly the ortho-relationship between the bulky isopropyl group and the electron-withdrawing nitro group, alongside the meta-relationship of the nitro group to the aldehyde—confers a unique reactivity profile.[1] This distinct electronic and steric environment makes it a target of interest for the synthesis of elaborate molecular architectures, finding utility in medicinal chemistry and materials science research.[1] The presence of both an aldehyde and a nitro group allows for a wide range of chemical transformations, enabling stepwise and controlled molecular elaboration.
Molecular Structure and Physicochemical Properties
A thorough understanding of the compound's fundamental properties is critical for its effective use in research and development.
Molecular Identity
Structural Analysis
The molecular structure of this compound is foundational to its chemical behavior. The aldehyde group is a deactivating, meta-director for electrophilic substitution, while the isopropyl group is an activating, ortho, para-director.[1] The nitro group is a strong electron-withdrawing and deactivating group.
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties is presented below for easy reference.
| Property | Value | Reference(s) |
| Appearance | Yellowish to brownish crystalline powder or granulate | [1] |
| Melting Point | 53 - 58 °C | [3] |
| Boiling Point | 331.7 ± 30.0 °C (Predicted) | [3] |
| Density | 1.185 ± 0.06 g/cm³ (Predicted) | [3] |
| Topological Polar Surface Area | 62.9 Ų | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound is a prime example of regiocontrolled electrophilic aromatic substitution, where both electronic effects and steric hindrance play crucial roles.
Primary Synthetic Route: Electrophilic Nitration
The most common and direct method for preparing this compound is through the electrophilic nitration of its precursor, 4-isopropylbenzaldehyde.[1] This reaction is typically performed using a nitrating mixture of concentrated nitric acid and sulfuric acid.[2]
Mechanistic Discussion: The Basis of Regioselectivity
The outcome of the nitration reaction is governed by the directing effects of the substituents already on the benzene ring.
-
Isopropyl Group (-CH(CH₃)₂): As an alkyl group, it is an ortho, para-director. It activates the ring towards electrophilic attack by donating electron density via induction and hyperconjugation, directing the incoming electrophile (the nitronium ion, NO₂⁺) to positions 3 and 5 (ortho) and position 1 (para).[1]
-
Aldehyde Group (-CHO): This group is a deactivating meta-director due to its electron-withdrawing nature. It directs the incoming electrophile to positions 3 and 5.[1]
In this case, the directing effects are cooperative, as both groups favor substitution at the 3 and 5 positions.[1] However, the bulky isopropyl group at position 4 creates significant steric hindrance at the adjacent position 5. Consequently, the nitronium ion preferentially attacks the less hindered position 3, leading to this compound as the major product.[1] Careful control of reaction conditions, such as temperature, is crucial to maximize the yield and regioselectivity.[1]
Detailed Experimental Protocol: Synthesis
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped chemical laboratory with appropriate safety measures.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Precursor Addition: Slowly add 4-isopropylbenzaldehyde to the cold sulfuric acid while stirring, ensuring the temperature does not exceed 10 °C.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, cooled in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the solution of 4-isopropylbenzaldehyde in sulfuric acid. Maintain the reaction temperature between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at low temperature for a specified time (e.g., 1-2 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the crude product to precipitate.
-
Isolation: Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as petroleum ether or an ethanol/water mixture, to yield pure this compound.[7]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Structural elucidation and purity assessment are typically achieved through a combination of spectroscopic methods. The following data are based on characteristic values for similar compounds.[8][9][10]
Expected ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | Singlet (s) | 1H | Aldehydic proton (-CHO) |
| ~8.2 - 7.6 | Multiplet | 3H | Aromatic protons (Ar-H) |
| ~3.5 | Septet | 1H | Isopropyl methine (-CH(CH₃)₂) |
| ~1.3 | Doublet (d) | 6H | Isopropyl methyl protons (-CH(CH₃)₂) |
Expected Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100 | Aromatic C-H stretch |
| ~2970 | Aliphatic C-H stretch (isopropyl) |
| ~2850, ~2750 | Aldehyde C-H stretch (Fermi doublet) |
| ~1710 | Carbonyl C=O stretch (conjugated aldehyde) |
| ~1610, ~1470 | Aromatic C=C stretches |
| ~1540 | Asymmetric N-O stretch (nitro group) |
| ~1350 | Symmetric N-O stretch (nitro group) |
Mass Spectrometry (MS) Analysis
In electron ionization mass spectrometry (EI-MS), a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound is expected.
-
Expected M⁺ peak: m/z = 193.2
Protocol: Sample Preparation for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[9]
-
IR Spectroscopy: Finely grind a small amount of the solid sample with potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press for analysis via FT-IR.[9]
-
Mass Spectrometry: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation prior to ionization.[9]
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the distinct reactivity of its functional groups, which can be addressed selectively.
-
Aldehyde Group: The aldehyde can be oxidized to a carboxylic acid, reduced to a primary alcohol, or used in various condensation reactions (e.g., Wittig, Knoevenagel) and nucleophilic additions to form new carbon-carbon bonds.[1]
-
Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂), opening pathways to a different class of derivatives such as amides, sulfonamides, or diazonium salts.[1]
The selective reduction of one functional group in the presence of the other is a key synthetic challenge.[1] For instance, using a mild reducing agent like sodium borohydride (NaBH₄) can selectively reduce the aldehyde to an alcohol while leaving the nitro group intact.[1] Conversely, catalytic hydrogenation under specific conditions can reduce the nitro group to an amine. This dual functionality makes it a powerful intermediate for building complex molecular scaffolds.
Safety and Handling
It is imperative to handle this compound with appropriate care, following established laboratory safety protocols.
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H411: Toxic to aquatic life with long lasting effects.
-
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11] Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.
-
First Aid: In case of ingestion, call a poison center or doctor. If on skin, wash with plenty of soap and water.[12] In case of eye contact, rinse cautiously with water for several minutes.[12]
Conclusion
This compound is a strategically important chemical intermediate with a well-defined molecular structure and predictable reactivity. Its synthesis via regioselective nitration is a classic demonstration of fundamental organic chemistry principles. The compound's dual functionality provides chemists with a versatile platform for the synthesis of diverse and complex molecules for applications in drug discovery and materials science. Adherence to proper analytical characterization and safety protocols is essential for its successful and safe utilization in a research setting.
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4-ISOPROPYL-3-NITRO-BENZALDEHYDE CAS#: 130766-91-5; ChemWhat. [Link]
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Spectroscopy Tutorial: Examples - University of Calgary. [Link]
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4-Isopropyl-3-methylbenzaldehyde | C11H14O | PubChem. [Link]
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SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St. Paul's Cathedral Mission College. [Link]
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"4-Isopropyl-3-nitrobenzaldehyde" synthesis from 4-isopropylbenzaldehyde
An In-depth Technical Guide to the Synthesis of 4-Isopropyl-3-nitrobenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable chemical intermediate in medicinal chemistry and materials science. The primary synthetic route detailed is the electrophilic aromatic substitution via nitration of the precursor, 4-isopropylbenzaldehyde. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and addresses critical aspects of process optimization, safety, and product purification. The content is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and practical insights required for successful synthesis.
Introduction: Significance and Properties
This compound is a substituted aromatic aldehyde whose molecular architecture is of significant interest to synthetic chemists.[1] The molecule features a benzene ring functionalized with an aldehyde (-CHO), an isopropyl (-CH(CH₃)₂), and a nitro (-NO₂) group. The specific arrangement of these groups—the bulky isopropyl group ortho to the electron-withdrawing nitro group, and the nitro group meta to the aldehyde—creates a unique reactivity profile.[1] This dual functionality allows for the stepwise and controlled chemical modification of the molecule. For instance, the aldehyde can undergo oxidation to a carboxylic acid or participate in various condensation reactions, while the nitro group can be selectively reduced to an amine, opening pathways to diverse classes of derivatives.[1] These characteristics make it a versatile building block for the synthesis of more complex organic molecules, including pharmaceuticals and novel materials.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 130766-91-5[1][2][3][4] |
| Molecular Formula | C₁₀H₁₁NO₃[1][2] |
| Molecular Weight | 193.20 g/mol [1][2] |
| Appearance | Yellowish to brownish crystalline powder[1] |
Mechanistic Insights: The Chemistry of Electrophilic Nitration
The synthesis of this compound from 4-isopropylbenzaldehyde is a classic example of an electrophilic aromatic substitution (EAS) reaction. The core of this transformation involves the introduction of a nitro group onto the aromatic ring using a potent electrophile, the nitronium ion (NO₂⁺).
Generation of the Electrophile
The nitronium ion is generated in situ from a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly known as "mixed acid".[1] The sulfuric acid, being the stronger acid, protonates the nitric acid. This protonated nitric acid subsequently loses a molecule of water to form the highly reactive and electrophilic nitronium ion.[1]
Regioselectivity: The Role of Directing Groups
The position of the incoming nitro group on the 4-isopropylbenzaldehyde ring is dictated by the electronic effects of the substituents already present: the isopropyl group and the aldehyde group.
-
Isopropyl Group (-CH(CH₃)₂): This is an alkyl group, which is an activating substituent. It donates electron density to the benzene ring through an inductive effect, making the ring more susceptible to electrophilic attack. It directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied, it strongly directs towards the two ortho positions (C-3 and C-5).
-
Aldehyde Group (-CHO): This group is deactivating due to its electron-withdrawing nature through resonance.[5] It pulls electron density out of the ring, making it less reactive towards electrophiles. It directs incoming electrophiles to the meta position (C-3 and C-5).[5][6][7]
The final regiochemical outcome is a consensus of these two effects. The incoming nitronium ion is directed to the C-3 position, which is simultaneously ortho to the activating isopropyl group and meta to the deactivating aldehyde group. This concerted directing effect leads to the selective formation of this compound.
Caption: Reaction mechanism for the nitration of 4-isopropylbenzaldehyde.
Experimental Protocol
This protocol is adapted from established procedures for the nitration of substituted benzaldehydes.[8][9] All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment.
Materials and Equipment
-
Reagents: 4-isopropylbenzaldehyde (≥97%), concentrated sulfuric acid (98%), fuming nitric acid (≥90%), crushed ice, deionized water, sodium bicarbonate, anhydrous sodium sulfate, toluene, petroleum ether.
-
Equipment: Three-neck round-bottom flask, addition funnel with pressure equalization, internal thermometer, magnetic stirrer and stir bar, ice-salt bath, Büchner funnel and vacuum flask, rotary evaporator.
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture:
-
In a 250 mL three-neck flask equipped with a magnetic stir bar, internal thermometer, and an addition funnel, add 50 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly, add 25 mL of fuming nitric acid dropwise from the addition funnel to the sulfuric acid while stirring vigorously. Caution: This mixing is highly exothermic. Ensure the rate of addition is slow enough to maintain the internal temperature below 10°C.[8][9]
-
-
Nitration Reaction:
-
Once the nitrating mixture is prepared and cooled, add 10.0 g (approx. 9.8 mL, 67.5 mmol) of 4-isopropylbenzaldehyde to the addition funnel.
-
Add the 4-isopropylbenzaldehyde dropwise to the cold, stirring nitrating mixture. The rate of addition must be carefully controlled to maintain the internal reaction temperature between 5°C and 15°C.[9] This addition may take approximately one hour.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight to ensure completion.[8]
-
-
Work-up and Isolation:
-
Prepare a large beaker containing approximately 500 g of crushed ice.
-
Very slowly and carefully, pour the reaction mixture onto the crushed ice with constant stirring.[9] This will quench the reaction and precipitate the crude product.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the crude product thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes residual acids.
-
Perform a final wash with a cold, dilute (5%) sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold deionized water.[8]
-
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Process Parameters and Purification
Summary of Reaction Parameters
| Parameter | Recommended Value / Condition | Rationale / Notes |
| Substrate | 4-Isopropylbenzaldehyde | 1.0 equivalent |
| Nitrating Agent | H₂SO₄ / HNO₃ (2:1 v/v) | Sulfuric acid acts as a catalyst to generate the NO₂⁺ electrophile.[1] |
| Temperature | 5-15°C during addition | Crucial for controlling the highly exothermic reaction and preventing side reactions like dinitration or oxidation.[5][10] |
| Reaction Time | Overnight at room temp. | Allows the reaction to proceed to completion. |
| Work-up | Quenching on ice | Safely stops the reaction and precipitates the organic product, which is insoluble in water. |
| Expected Yield | ~80-90% (Crude) | Yields can vary based on strict adherence to temperature control and addition rates. |
Purification of the Final Product
The crude product obtained after filtration is typically a solid that can be purified by recrystallization.[11]
-
Solvent Selection: A common solvent system for similar nitrobenzaldehydes is a mixture of toluene and petroleum ether.[8] The crude product should be poorly soluble in this system at room temperature but highly soluble when heated.
-
Procedure:
-
Dissolve the crude solid in a minimal amount of hot toluene.
-
Filter the hot solution, if necessary, to remove any insoluble impurities.
-
Slowly add petroleum ether to the hot solution until turbidity (cloudiness) persists.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them in a desiccator.
-
Critical Safety Precautions
Nitration reactions are inherently hazardous and must be treated with extreme caution. A thorough risk assessment must be conducted before beginning any work.[12]
-
Reagent Hazards: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.[13] They can cause severe chemical burns upon contact with skin or eyes.[14] Nitric acid can react violently with organic materials.[13]
-
Reaction Hazards: The reaction is highly exothermic and has the potential for thermal runaway if the addition of reagents is too fast or if cooling is insufficient.[10] This can lead to a rapid increase in temperature and pressure, posing an explosion hazard.[12]
-
Engineering Controls: All work must be conducted in a well-ventilated chemical fume hood.[12][13] An emergency safety shower and eyewash station must be readily accessible.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Spill & Emergency Response: Have appropriate spill containment and neutralization materials (e.g., sodium carbonate or a commercial spill kit) available.[12][15] In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14]
Conclusion
The synthesis of this compound is reliably achieved through the electrophilic nitration of 4-isopropylbenzaldehyde using a standard mixed-acid procedure. The success of the synthesis hinges on a firm understanding of the reaction mechanism, particularly the directing effects of the ring substituents, and meticulous control over experimental conditions. Strict adherence to temperature control during the addition of the nitrating agent is paramount to ensure high yield and minimize byproduct formation. Furthermore, a comprehensive awareness and implementation of safety protocols are non-negotiable due to the hazardous nature of the reagents and the exothermic reaction. The protocol described herein provides a robust foundation for the laboratory-scale production of this important chemical intermediate.
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Electrophilic substitution reactions of benzaldehyde. YouTube. [Link]
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Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]
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"4-Isopropyl-3-nitrobenzaldehyde" solubility in common organic solvents
An In-Depth Technical Guide to the Solubility of 4-Isopropyl-3-nitrobenzaldehyde in Common Organic Solvents
Authored by: A Senior Application Scientist
Introduction: Understanding the Significance of this compound
This compound is a substituted aromatic aldehyde characterized by a benzene ring functionalized with an aldehyde (-CHO), a nitro (-NO2), and an isopropyl group.[1] The specific arrangement of these groups—particularly the ortho-relationship between the bulky isopropyl group and the electron-withdrawing nitro group—creates a unique electronic and steric profile.[1] This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry and materials science.[1]
For researchers and drug development professionals, a thorough understanding of a compound's solubility is paramount. It is a critical physical property that dictates reaction conditions, purification strategies (such as recrystallization), and the formulation of final products. This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound, grounded in the principles of physical organic chemistry.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of any compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like".[2] This means that substances with similar intermolecular forces and polarity tend to be miscible. The molecular architecture of this compound contains both polar and nonpolar regions, which results in a nuanced solubility profile.
-
Polar Characteristics : The molecule possesses two highly polar functional groups: the carbonyl group (>C=O) of the aldehyde and the nitro group (-NO2). The significant difference in electronegativity between carbon/nitrogen and oxygen creates strong dipole moments.[3][4] These polar sites can engage in dipole-dipole interactions with polar solvents. Furthermore, the lone pairs on the oxygen atoms can act as hydrogen bond acceptors, allowing for hydrogen bonding with protic solvents like alcohols.[3][5]
-
Nonpolar Characteristics : The benzene ring and the isopropyl alkyl group are nonpolar and hydrophobic.[3] These regions contribute to the molecule's ability to interact with nonpolar solvents through London dispersion forces.
The interplay between these competing features dictates the compound's affinity for a given solvent. A high degree of solubility is achieved when the energy released from solute-solvent interactions favorably compensates for the energy required to overcome solute-solute and solvent-solvent interactions.
Caption: Logical relationship between molecular features and solubility.
Predicted Solubility Profile of this compound
While exhaustive quantitative data for this specific compound is not widely published, a reliable qualitative profile can be predicted based on its structure and the known behavior of similar aromatic aldehydes.[6][7][8] Aromatic polarity generally enhances solubility in organic solvents while limiting aqueous solubility.[6]
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF) | High | Strong dipole-dipole interactions between the solvent and the polar nitro and carbonyl groups are the primary driving force for dissolution.[8] |
| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | These solvents can engage in both dipole-dipole interactions and hydrogen bonding (acting as donors to the compound's oxygen atoms). Solubility may decrease slightly with increasing alcohol chain length as the solvent becomes less polar.[5][7] |
| Nonpolar Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute allows for favorable π-stacking and dispersion force interactions with the aromatic solvent. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds, including those with both polar and nonpolar characteristics. |
| Ethers | Diethyl Ether | Moderate | As a relatively non-polar solvent, diethyl ether can effectively solvate the nonpolar portions of the molecule.[3] Its slight polarity allows for some interaction with the polar groups. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Very Low | The strong polarity of the nitro and aldehyde groups is not well-solvated by these nonpolar solvents, making dissolution energetically unfavorable.[9] |
| Aqueous | Water | Very Low / Insoluble | The large, nonpolar hydrocarbon portion of the molecule (aromatic ring and isopropyl group) dominates, making it hydrophobic.[3][4] While aldehydes with very short chains can be water-soluble, this larger structure prevents significant dissolution.[4][10] |
Disclaimer: This table represents a scientifically predicted profile. Actual quantitative solubility should be confirmed experimentally.
Experimental Protocol: A Self-Validating Method for Solubility Determination
This protocol describes a robust, visual method for the qualitative and semi-quantitative determination of solubility. The logic behind this procedure is to systematically challenge the solute with increasing amounts of solvent to observe the point of complete dissolution.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (high purity grade)
-
Calibrated analytical balance
-
Spatula
-
Multiple small, clean, and dry test tubes (e.g., 13x100 mm)
-
Graduated pipettes or micropipettes
-
Vortex mixer
-
Proper Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
Step-by-Step Methodology:
-
Preparation and Taring:
-
Action: Label each test tube with the name of the solvent to be tested. Place a test tube on the analytical balance and tare its weight.
-
Causality: Precise labeling prevents cross-contamination and errors. Taring the vessel is essential for accurately measuring the mass of the solute.
-
-
Solute Measurement:
-
Action: Carefully add approximately 25 mg of this compound to the tared test tube. Record the exact mass.[11]
-
Causality: Starting with a known, small mass allows for a systematic and reproducible assessment. A mass around 25 mg is sufficient for visual confirmation without excessive waste.
-
-
Initial Solvent Addition:
-
Action: Add an initial aliquot of 0.25 mL of the chosen solvent to the test tube.
-
Causality: Beginning with a small volume provides a high initial solute-to-solvent ratio, making it easier to identify highly soluble compounds immediately.
-
-
Agitation and Observation:
-
Action: Securely cap the test tube and vortex the mixture vigorously for 30-60 seconds.[11] Allow the mixture to settle and observe against a contrasting background. Look for any undissolved solid particles.
-
Causality: Vigorous agitation is crucial to break down solute agglomerates and maximize the surface area exposed to the solvent, ensuring the system reaches equilibrium faster.
-
-
Incremental Solvent Addition and Assessment:
-
Action: If the solid has not fully dissolved, continue to add the solvent in 0.25 mL increments. After each addition, vortex the mixture for 30-60 seconds and re-observe.[11]
-
Causality: This iterative process allows for a semi-quantitative estimation of solubility. For example, if the 25 mg sample dissolves completely after adding a total of 1.0 mL of solvent, the solubility is approximately 25 mg/mL.
-
-
Recording and Classification:
-
Action: Record the total volume of solvent required to completely dissolve the solute. If the solute remains insoluble after adding a significant volume (e.g., 3 mL), it can be classified as "insoluble" or "sparingly soluble."
-
Causality: Meticulous record-keeping is the foundation of scientific integrity and allows for direct comparison between different solvents.
-
Caption: Experimental workflow for visual solubility determination.
Safety and Handling Considerations
When working with this compound and organic solvents, adherence to safety protocols is mandatory.
-
Compound Hazards: While specific toxicology for this compound is not thoroughly documented, related aromatic nitro compounds and aldehydes can be hazardous. Assume the compound is harmful if swallowed, and may cause skin and serious eye irritation.[12] General effects of aromatic nitro compounds can include methaemoglobinaemia.
-
Solvent Hazards: Organic solvents are often flammable and can be toxic. All handling should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[12][14]
Conclusion
This compound exhibits a solubility profile indicative of a molecule with significant polar and nonpolar character. It is predicted to be highly soluble in polar aprotic and chlorinated solvents, with moderate to high solubility in polar protic solvents and nonpolar aromatic solvents. Its solubility is expected to be low in nonpolar aliphatic hydrocarbons and negligible in water. The experimental protocol provided herein offers a reliable and systematic approach for verifying these predictions in a laboratory setting. This foundational data is essential for the effective design of synthetic routes, purification schemes, and formulation strategies involving this versatile chemical intermediate.
References
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Chemical reactivity of the aldehyde group in "4-Isopropyl-3-nitrobenzaldehyde"
An In-Depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 4-Isopropyl-3-nitrobenzaldehyde
Introduction: A Molecule of Tuned Reactivity
This compound is a substituted aromatic aldehyde that serves as a valuable intermediate in synthetic organic chemistry. Its utility is not merely a consequence of its constituent functional groups—an aldehyde, a nitro group, and an isopropyl group—but arises from the intricate electronic and steric interplay between them.[1][2] The positioning of a strongly electron-withdrawing nitro group meta to the aldehyde and ortho to a bulky, weakly electron-donating isopropyl group creates a unique reactivity profile for the carbonyl carbon.[1][3] This guide provides an in-depth exploration of the chemical reactivity centered on the aldehyde moiety, offering field-proven insights and detailed experimental frameworks for researchers, scientists, and professionals in drug development and materials science.
Molecular Structure and Electronic Landscape
The reactivity of the aldehyde group in this compound is fundamentally governed by the electronic effects exerted by the nitro and isopropyl substituents on the benzene ring. Understanding these influences is critical to predicting and controlling its chemical behavior.
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro moiety deactivates the aromatic ring through both the inductive (-I) and resonance (-M) effects.[3] This withdrawal of electron density significantly increases the partial positive charge (electrophilicity) on the carbonyl carbon of the aldehyde group, making it highly susceptible to nucleophilic attack.[4][5][6][7] This is the most dominant electronic feature influencing the aldehyde's reactivity.
-
Isopropyl Group (-CH(CH₃)₂): This alkyl group is weakly electron-donating through the inductive effect (+I) and hyperconjugation.[1] However, its more significant contribution is steric hindrance.[2][8] Its bulk can impede the approach of nucleophiles to the adjacent aldehyde group, a factor that must be considered in planning synthetic transformations.
-
Aldehyde Group (-CHO): The aldehyde itself is an electron-withdrawing, meta-directing group, which further contributes to the deactivation of the aromatic ring toward electrophilic substitution.[1]
The convergence of these effects makes the aldehyde carbon a highly activated site for nucleophilic addition, while the aromatic ring is relatively inert to electrophilic attack.
Physicochemical Properties
A summary of the key physicochemical properties is presented below for reference.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 130766-91-5 | [1][9] |
| Molecular Formula | C₁₀H₁₁NO₃ | [1] |
| Molecular Weight | 193.20 g/mol | [1] |
| Appearance | Yellowish to brownish crystalline powder | [1][2] |
| Melting Point | 53-54 °C | [9] |
| Boiling Point | 331.7±30.0 °C (Predicted) | [9] |
| Density | 1.185±0.06 g/cm³ (Predicted) | [9] |
Nucleophilic Addition: The Cornerstone of Reactivity
The primary and most synthetically useful transformations of the aldehyde group in this compound involve nucleophilic addition reactions. The enhanced electrophilicity of the carbonyl carbon facilitates reactions with a wide range of nucleophiles.[10][11]
Caption: General mechanism of nucleophilic addition to an aldehyde.
Grignard Reaction: Carbon-Carbon Bond Formation
Grignard reagents (R-MgX) are potent carbon nucleophiles that readily attack the electrophilic aldehyde carbon to form secondary alcohols after acidic workup.[1]
Causality: The reaction must be conducted under strictly anhydrous conditions because Grignard reagents are highly basic and will be quenched by protic solvents like water or alcohols, preventing the desired nucleophilic addition.[1] The Lewis acidic Mg²⁺ ion coordinates to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and facilitating the attack.[1]
Experimental Protocol: Synthesis of 1-(4-Isopropyl-3-nitrophenyl)ethanol
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel under an inert atmosphere (N₂ or Ar).
-
Reagent Preparation: In the flask, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction.
-
Grignard Formation: Add a solution of methyl bromide or iodide (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel. The disappearance of the iodine color and gentle reflux indicates the formation of the Grignard reagent.[12]
-
Aldehyde Addition: Once the Grignard formation is complete, cool the flask to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until TLC analysis indicates the consumption of the starting aldehyde.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude secondary alcohol by column chromatography on silica gel.
Wittig Reaction: Alkene Synthesis
The Wittig reaction is a powerful method for converting aldehydes into alkenes by reacting them with a phosphonium ylide (Wittig reagent).[13][14] This reaction is highly valuable for its reliability in forming a C=C double bond at a specific location.
Causality: The choice of base for generating the ylide from its corresponding phosphonium salt is crucial. Strong bases like n-butyllithium or sodium hydride are typically required.[15] For stabilized ylides (e.g., those with an adjacent ester group), milder bases like sodium bicarbonate can be sufficient, making the reaction conditions greener and safer.[16]
Experimental Protocol: Synthesis of 1-Isopropenyl-2-nitro-4-(prop-1-en-2-yl)benzene
-
Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) (1.05 eq) dropwise. The formation of the orange-red ylide will be observed. Stir at room temperature for 1 hour.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The triphenylphosphine oxide byproduct is often difficult to separate. Purification is typically achieved by column chromatography.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a weak base catalyst, such as piperidine or pyridine, to form an α,β-unsaturated product.[17][18][19]
Causality: The reaction proceeds via the formation of a resonance-stabilized carbanion from the active methylene compound, which then acts as the nucleophile.[18] The final step is a dehydration of the aldol-type intermediate, which is often spontaneous and driven by the formation of a conjugated system. The high reactivity of this compound, due to the nitro group, facilitates this condensation under mild conditions.[20]
Caption: Experimental workflow for a typical Knoevenagel condensation.
Oxidation and Reduction Reactions
The presence of both an aldehyde and a nitro group on the same molecule presents a challenge and an opportunity in redox chemistry: chemoselectivity. Careful selection of reagents is paramount to transform one group while leaving the other intact.[1]
Oxidation of the Aldehyde Group
The aldehyde group can be readily oxidized to a carboxylic acid, yielding 4-isopropyl-3-nitrobenzoic acid, another versatile synthetic intermediate.[1]
Causality: Strong oxidizing agents are required for this transformation. Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are effective choices.[1] The reaction with KMnO₄ is often performed under basic conditions, followed by acidification during workup to protonate the carboxylate.
Experimental Protocol: Synthesis of 4-Isopropyl-3-nitrobenzoic acid
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of t-butanol and water.
-
Oxidation: Add a solution of potassium permanganate (KMnO₄) (approx. 2.0 eq) in water dropwise. The reaction is exothermic; maintain the temperature with a water bath. Stir vigorously until the purple color of the permanganate disappears and a brown precipitate of MnO₂ forms.
-
Workup: Cool the mixture and filter off the MnO₂. Acidify the filtrate with concentrated HCl until the pH is ~2.
-
Isolation: The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent may be necessary for higher purity.
Reduction of the Aldehyde Group
Selective reduction of the aldehyde to a primary alcohol (4-isopropyl-3-nitrophenyl)methanol can be achieved using mild reducing agents that will not reduce the nitro group.
Causality: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[21] It is a mild hydride donor that readily reduces aldehydes and ketones but typically does not affect less reactive functional groups like nitro groups or esters under standard conditions (e.g., in alcoholic solvents at low temperatures). In contrast, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the nitro group.
Experimental Protocol: Synthesis of (4-Isopropyl-3-nitrophenyl)methanol
-
Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a flask and cool to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, keeping the temperature below 10 °C.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.
-
Workup: Carefully add water to quench the excess NaBH₄, followed by dilute HCl to neutralize the mixture.
-
Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.
Conclusion
The aldehyde group in this compound is a highly reactive and synthetically versatile functional handle. Its electrophilicity is significantly enhanced by the powerful electron-withdrawing effect of the meta-nitro group, facilitating a wide array of nucleophilic addition reactions, including Grignard, Wittig, and Knoevenagel reactions. This electronic activation, coupled with the steric influence of the adjacent isopropyl group, allows for precise and controlled molecular elaborations. Furthermore, the aldehyde's participation in chemoselective oxidation and reduction reactions underscores the molecule's role as a strategic building block in the synthesis of complex targets in the pharmaceutical and chemical industries. A thorough understanding of the principles outlined in this guide enables the rational design of synthetic routes that leverage the unique chemical personality of this important intermediate.
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ResearchGate. (n.d.). Continuous flow oxidation of 4-isopropylbenzaldehyde to cumic acid.... Retrieved from [Link]
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Quora. (2020). What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction?. Retrieved from [Link]
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Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Oxidation of isopropyl alcohol by tripropylammonium fluorochromate: A kinetic and mechanistic study. Retrieved from [Link]
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]
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Sciencemadness.org. (2023). Preparation of isobutyrophenone by the addition of isopropyl Grignard reagent to benzonitrile. Retrieved from [Link]
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
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ResearchGate. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]
-
Quora. (2018). How to prepare isopropyl alcohol from a Grignard reagent. Retrieved from [Link]
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RSC Publishing. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. Retrieved from [Link]
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RSC Publishing. (2025). Catalytic reduction of aldehydic and nitro groups of nitro-benzaldehyde derivatives by silver nanoparticle–containing smart alginate-poly(N-isopropylacrylamide-methacrylic acid) microgels. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]
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Grignard Reaction. (n.d.). Grignard Reaction. Retrieved from [Link]
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Asian Journal of Science and Technology. (n.d.). Thermal decomposition of benzaldehyde diperoxide in isopropyl alcohol, effect of solvent polarity. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
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YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Steric hindrance between bulky isopropyl and naphthalene groups creates.... Retrieved from [Link]
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Chad's Prep. (2021). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes. Retrieved from [Link]
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Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
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Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 3-Nitrobenzaldehyde. Retrieved from [Link]
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-
Chad's Prep. (2021). 19.7b Wittig Reaction. Retrieved from [Link]
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Chemistry Stack Exchange. (2018). Abnormal reaction of grignard reagent. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
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Filo. (2023). p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain. Retrieved from [Link]
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ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]
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An In-depth Technical Guide to the Role of the Nitro Group in 4-Isopropyl-3-nitrobenzaldehyde Reactivity
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Executive Summary
This technical guide provides a comprehensive analysis of 4-isopropyl-3-nitrobenzaldehyde, a key intermediate in the synthesis of complex organic molecules. The document focuses on the profound influence of the nitro group on the molecule's reactivity profile. We will explore the electronic and steric effects of the nitro substituent, detailing how it modulates the reactivity of both the aldehyde functional group and the aromatic ring. This guide will dissect key transformations, including nucleophilic addition to the carbonyl, selective reduction of the nitro group, and electrophilic aromatic substitution, providing both mechanistic insights and actionable experimental protocols for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a substituted aromatic aldehyde with the molecular formula C₁₀H₁₁NO₃.[1] Its structure is characterized by a benzaldehyde core with an isopropyl group at the C4 position and a nitro group at the C3 position. This specific arrangement of functional groups—a bulky, electron-donating alkyl group ortho to a powerful electron-withdrawing nitro group, which is in turn meta to the aldehyde—creates a unique electronic and steric environment that dictates its chemical behavior.[1] This unique reactivity profile makes it a valuable intermediate in medicinal chemistry and materials science.[1]
| Property | Value | Source |
| IUPAC Name | 3-Nitro-4-(propan-2-yl)benzaldehyde | [1] |
| CAS Number | 130766-91-5 | [1] |
| Molecular Formula | C₁₀H₁₁NO₃ | [1] |
| Molecular Weight | 193.20 g/mol | [1] |
| Appearance | Yellowish to brownish crystalline powder | [1] |
The Multifaceted Role of the Nitro Group
The nitro group (-NO₂) is the primary determinant of the reactivity of this compound. Its influence is twofold: powerful electronic effects that propagate through the π-system and steric effects that arise from its physical size.
Dominant Electronic Effects
The nitro group is a potent electron-withdrawing group, acting through both the inductive (-I) and resonance (-R) effects.[2] This strong electron withdrawal has significant consequences for the reactivity of the entire molecule.
-
Activation of the Aldehyde Group: The primary consequence of the nitro group's electron-withdrawing nature is the significant enhancement of the electrophilicity of the carbonyl carbon.[2][3][4][5] By pulling electron density away from the aromatic ring, the nitro group makes the aldehyde more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde or benzaldehydes with electron-donating groups.[2][3][4] This heightened reactivity is central to its utility in condensation and addition reactions.[1][3]
-
Deactivation of the Aromatic Ring: Conversely, the electron-deficient nature of the aromatic ring makes it less susceptible to electrophilic aromatic substitution (EAS). The nitro group strongly deactivates the ring towards attack by electrophiles.
The interplay of these electronic effects is visualized below, showing the resonance structures that lead to a buildup of positive charge on the ring and enhanced electrophilicity at the carbonyl carbon.
Caption: Electronic influence of the nitro group on reactivity.
Steric Influence
The positioning of the bulky isopropyl group adjacent to the nitro group introduces steric hindrance.[6] This steric congestion can influence the approach of reagents, potentially affecting reaction rates and, in some cases, the regioselectivity of reactions on the aromatic ring.[7][8] For instance, while the nitro group electronically deactivates the ring for electrophilic substitution, any potential reaction would also be sterically hindered at the positions ortho to the isopropyl group.
Reactivity Profile and Key Transformations
The unique electronic and steric landscape of this compound gives rise to a predictable yet versatile reactivity profile. The most synthetically valuable transformations involve reactions at the aldehyde and nitro groups.
Reactions at the Aldehyde Group: Nucleophilic Addition
As established, the aldehyde is highly activated towards nucleophilic attack.[3][4] This makes it an excellent substrate for a variety of transformations.
-
Reduction to an Alcohol: The aldehyde can be selectively reduced to the corresponding primary alcohol, (4-isopropyl-3-nitrophenyl)methanol, using mild reducing agents like sodium borohydride (NaBH₄).[1] The nitro group remains intact under these conditions.[9] This selectivity is crucial for multi-step syntheses where the nitro group is required for subsequent transformations.
-
Cannizzaro Reaction: Lacking α-hydrogens, this compound is a suitable substrate for the Cannizzaro reaction when treated with a strong base, yielding the corresponding alcohol and carboxylic acid.[1]
Reactions at the Nitro Group: Selective Reduction
The reduction of the nitro group to an amine is a cornerstone transformation, opening pathways to a wide range of derivatives, including pharmaceutically relevant scaffolds.[10] The key challenge is achieving this reduction selectively in the presence of the aldehyde.[1]
Several methods have been developed for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities.[10][11][12][13]
-
Tin(II) Chloride Reduction: A classic and reliable method involves the use of stannous chloride (SnCl₂) in an acidic medium (e.g., concentrated HCl). This method is well-regarded for its chemoselectivity for the nitro group over aldehydes.[10]
-
Catalytic Hydrogenation: Using specific catalysts and controlled conditions, catalytic hydrogenation (e.g., with Pd/C) can selectively reduce the nitro group.[10] However, over-reduction of the aldehyde is a potential side reaction that must be carefully monitored.
The general workflow for the selective reduction of the nitro group is a critical process for synthetic chemists.
Caption: General workflow for the selective reduction of the nitro group.
Experimental Protocols
To provide practical, field-proven insights, a detailed protocol for a key transformation is provided below.
Protocol: Selective Reduction of this compound to 4-Isopropyl-3-aminobenzaldehyde using Tin(II) Chloride
This protocol is adapted from established methods for the selective reduction of nitroarenes in the presence of aldehydes.[10]
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Sodium hydroxide (NaOH) solution (e.g., 5M)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, suspend this compound (1.0 eq) in ethanol (approx. 10-15 mL per gram of starting material).
-
Reagent Addition: In a separate flask, dissolve tin(II) chloride dihydrate (3.5 eq) in concentrated HCl (approx. 4-5 mL per gram of SnCl₂·2H₂O). Caution: This is an exothermic process. Cool this solution in an ice bath.
-
Reaction: Add the acidic tin(II) chloride solution dropwise to the stirred suspension of the nitrobenzaldehyde at 0°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot indicates reaction completion (typically 2-4 hours).
-
Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice. Basify the solution by slowly adding a 5M NaOH solution until the pH is ~8-9. A precipitate of tin salts will form.
-
Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-isopropyl-3-aminobenzaldehyde. The product can be further purified by column chromatography or recrystallization if necessary.
Spectroscopic Analysis
The electronic environment dictated by the nitro group is clearly reflected in the molecule's NMR spectrum. The strong electron-withdrawing effect deshields adjacent protons and carbons, leading to downfield shifts.[3][14]
| Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| Aldehyde (-CHO) | ~10.0 - 10.2 | ~191 - 193 | Highly deshielded due to the carbonyl's anisotropy and the ring's electron-withdrawing nature.[15] |
| Aromatic H (ortho to -NO₂) | ~8.2 - 8.4 | ~125 - 128 | Significantly deshielded by the adjacent electron-withdrawing nitro group. |
| Aromatic H (ortho to -CHO) | ~8.0 - 8.2 | ~130 - 133 | Deshielded by the aldehyde group. |
| Isopropyl CH | ~3.1 - 3.4 | ~34 - 36 | Standard range for a benzylic methine proton. |
| Isopropyl CH₃ | ~1.2 - 1.4 | ~23 - 25 | Standard range for isopropyl methyl groups. |
| Note: Predicted values are estimates. Actual values depend on the solvent and spectrometer frequency. |
Conclusion
The nitro group in this compound is the paramount functional group governing its chemical reactivity. It acts as a powerful electronic modulator, activating the aldehyde group for nucleophilic attack while deactivating the aromatic ring towards electrophilic substitution. This predictable reactivity allows for selective transformations, most notably the reduction of the aldehyde and the nitro group, which are fundamental steps in the synthesis of more complex, high-value molecules. Understanding the intricate interplay of electronic and steric effects detailed in this guide is essential for any scientist leveraging this versatile intermediate in research and development.
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4-Isopropyl-3-nitrobenzaldehyde: A Comprehensive Technical Guide for Synthetic Chemists
Introduction: Unveiling a Versatile Aromatic Building Block
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Isopropyl-3-nitrobenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a highly valuable and versatile building block, particularly in the realms of medicinal chemistry and materials science.[1] Its unique arrangement of an aldehyde, a nitro group, and an isopropyl moiety on a benzene ring imparts a distinct reactivity profile that allows for a diverse array of chemical transformations.[1] This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its application in the construction of pharmacologically relevant scaffolds.
The core utility of this compound lies in the orthogonal reactivity of its functional groups. The aldehyde group serves as a versatile handle for nucleophilic additions and condensation reactions, while the nitro group can be readily reduced to an amine, opening pathways to a different class of derivatives.[1] This dual functionality enables a stepwise and controlled elaboration of the molecular structure, a critical advantage in multi-step synthetic campaigns. This guide will delve into the key reactions of this compound, providing both mechanistic insights and practical, field-proven protocols for its use.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis. The properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 3-nitro-4-(propan-2-yl)benzaldehyde |
| CAS Number | 130766-91-5[1] |
| Molecular Formula | C₁₀H₁₁NO₃[1] |
| Molecular Weight | 193.20 g/mol [1] |
| Appearance | Yellowish to brownish crystalline powder or granulate[1] |
| Topological Polar Surface Area | 62.9 Ų |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
Spectroscopic Analysis:
The structural features of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The expected spectral data are as follows:
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a distinct aldehyde proton resonance in the downfield region of δ 10.1–10.3 ppm . The aromatic protons will appear in the range of δ 7.5–8.5 ppm . The isopropyl group will exhibit its characteristic splitting pattern, with a doublet for the six methyl protons around δ 1.2–1.4 ppm and a septet for the methine proton.[2]
-
¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde in the range of δ 190-193 ppm . The aromatic carbons will resonate between δ 120-155 ppm , and the carbons of the isopropyl group will appear in the upfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. Strong absorption bands are expected for the nitro group (asymmetric and symmetric stretching) at approximately 1530–1350 cm⁻¹ . The aldehyde functionality will be confirmed by the C=O stretch around 1700 cm⁻¹ and the characteristic C-H stretch at about 2820 cm⁻¹ .[2][3]
-
Mass Spectrometry: Electrospray ionization (ESI) or electron ionization (EI) mass spectrometry can be used to identify the molecular ion peak, confirming the molecular weight of the compound.[2]
Synthesis of this compound: A Study in Regioselectivity
The most common and direct route to this compound is the electrophilic aromatic substitution of its precursor, 4-isopropylbenzaldehyde.[1] This reaction is a classic example of nitration, where the careful control of reaction conditions is crucial for achieving high regioselectivity and yield.
Mechanism and Regioselectivity:
The nitration of 4-isopropylbenzaldehyde involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The directing effects of the substituents on the aromatic ring govern the position of the incoming nitro group.
-
The aldehyde group (-CHO) is a meta-directing and deactivating group due to its electron-withdrawing nature.[4]
-
The isopropyl group (-CH(CH₃)₂) is an ortho, para-directing and activating group due to its electron-donating inductive effect.
In the case of 4-isopropylbenzaldehyde, the directing effects of the two groups are cooperative. The aldehyde at position 1 directs the incoming nitro group to positions 3 and 5. The isopropyl group at position 4 directs to positions 3 and 5 (ortho) and position 1 (para). Since position 1 is already occupied, the substitution is strongly favored at positions 3 and 5. Due to the steric hindrance posed by the bulky isopropyl group, electrophilic attack at position 3 is generally favored over position 5, leading to the desired product.[1][5]
Caption: Regioselectivity in the nitration of 4-isopropylbenzaldehyde.
Key Synthetic Transformations and Protocols
The synthetic utility of this compound is demonstrated through its participation in a variety of fundamental organic reactions.
Knoevenagel Condensation: Formation of C=C Bonds
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to form a C=C double bond.[6] This reaction is particularly useful for synthesizing α,β-unsaturated compounds, which are themselves valuable synthetic intermediates and can exhibit a range of biological activities.[7]
General Reaction Scheme:
Caption: General scheme of the Knoevenagel condensation.
Experimental Protocol: Synthesis of 2-(4-isopropyl-3-nitrobenzylidene)malononitrile
This protocol is a representative example of a Knoevenagel condensation using this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add malononitrile (1.1 equivalents). Then, add a catalytic amount of piperidine (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate from the solution. Collect the solid by filtration and wash with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Wittig Reaction: A Powerful Olefination Strategy
The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones.[8] It involves the reaction of a phosphorus ylide (Wittig reagent) with a carbonyl compound. This reaction is highly reliable and provides excellent control over the position of the newly formed double bond.
General Reaction Scheme:
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A Researcher's Comprehensive Guide to the Safe Handling of 4-Isopropyl-3-nitrobenzaldehyde
<-33>
For professionals in research, development, and pharmaceutical sciences, the introduction of novel reagents into a workflow demands a rigorous understanding of their handling and safety protocols. 4-Isopropyl-3-nitrobenzaldehyde, a key intermediate in various synthetic pathways, is one such compound that requires careful management. This guide provides an in-depth, technically-grounded framework for its safe utilization, moving beyond mere procedural lists to explain the causality behind each recommendation.
Section 1: Compound Profile and Hazard Identification
This compound (CAS No. 130766-91-5) is a nitroaromatic aldehyde.[1][2][3] Its chemical structure, featuring a nitro group and an aldehyde functional group on an aromatic ring, dictates its reactivity and toxicological profile. The toxicological properties of this specific compound have not been exhaustively investigated; therefore, it is prudent to handle it with the care afforded to related, well-characterized aromatic nitro compounds.[4]
Aromatic nitro compounds are generally associated with systemic effects such as methemoglobinemia, which can lead to cyanosis, headaches, and cardiac dysrhythmias.[4] Aldehydes as a class can cause irritation to the skin, eyes, and mucous membranes.[4]
While a specific, universally adopted GHS classification for this compound is not consistently available across all suppliers, analogous compounds like 4-nitrobenzaldehyde provide a strong basis for hazard assessment. The following table summarizes the likely hazards, drawing parallels from related structures.
| Hazard Classification (Anticipated) | Hazard Statement | GHS Pictogram | Rationale and Implication for Handling |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[4] | Ingestion can lead to systemic toxicity. Strict prohibition of eating, drinking, or smoking in the laboratory is mandatory.[4] Accidental ingestion requires immediate medical attention. | |
| Skin Irritation/Sensitization | H315: Causes skin irritationH317: May cause an allergic skin reaction[5][6] | The aldehyde group and aromatic structure can lead to irritation and sensitization upon contact. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.[7] | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[5][6] | Direct contact can cause significant eye irritation. Chemical splash goggles are mandatory whenever handling the substance.[7][8] | |
| Aquatic Hazard (Chronic) | H411/H412: Toxic/Harmful to aquatic life with long lasting effects[4][6] | The compound is expected to be persistent and harmful to aquatic organisms. Disposal must be conducted via approved hazardous waste channels to prevent environmental contamination.[4] |
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
The cornerstone of safe handling is a multi-layered approach that combines engineering controls with appropriate PPE. The principle is to minimize risk at the source and then protect the individual.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed within a properly functioning and certified chemical fume hood.[7] This is critical to prevent the inhalation of any dust or vapors, which is a primary route of exposure for aromatic nitro compounds.
-
Ventilation: Ensure adequate general laboratory ventilation to complement the localized exhaust of the fume hood.[8][9]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[8] Their location should be known to all personnel working in the area.[10]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE is not a matter of preference but a scientifically-driven choice based on the identified hazards.
| PPE Component | Specification and Rationale |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement.[8] For procedures with a higher risk of splashing, such as large-scale reactions or transfers, a full-face shield should be worn in addition to goggles. |
| Hand Protection | Chemical-resistant gloves are mandatory. While specific breakthrough time data for this compound is not available, nitrile gloves are a common choice for incidental contact.[7] For prolonged handling or immersion, consulting glove manufacturer compatibility charts is recommended. Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[6] Contaminated gloves should be disposed of as hazardous waste. |
| Body Protection | A flame-resistant lab coat should be worn and kept fully fastened.[11] For larger quantities, a chemically resistant apron provides an additional layer of protection.[11] Lab coats should not be worn outside of the laboratory to prevent cross-contamination. |
| Foot Protection | Closed-toe shoes, constructed of a non-porous material, are required at all times in the laboratory.[7][11] |
Section 3: Protocols for Safe Handling and Storage
A systematic workflow is essential to minimize the potential for accidents and exposure.
Pre-Experiment Planning
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment.[12] Identify potential hazards, assess the risks, and implement control measures.[12]
-
SDS Review: Always consult the most recent Safety Data Sheet (SDS) from the supplier.
-
Gather Materials: Ensure all necessary PPE, spill-control materials, and waste containers are in place before starting work.
Step-by-Step Handling Protocol
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Work in Fume Hood: Perform all operations within a chemical fume hood.
-
Grounding: For transfers of larger quantities of the solid, consider grounding equipment to prevent static discharge, which can be an ignition source for fine dusts.[13]
-
Controlled Dispensing: When weighing and transferring the solid, do so carefully to avoid generating dust. Use a spatula and weigh onto creased weigh paper or directly into a tared vessel.
-
Addition to Reactions: Add the reagent to reaction mixtures slowly and in a controlled manner.[10]
-
Clean-Up: Decontaminate surfaces and equipment after use. Wash hands thoroughly after handling the product, even after removing gloves.[8][13]
Storage Requirements
-
Container: Keep the compound in a tightly closed container in a dry, cool, and well-ventilated place.[13][14]
-
Incompatibilities: Store away from strong oxidizing agents.[8]
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
Section 4: Emergency and Disposal Procedures
Preparedness is a key component of a robust safety culture.[12]
Emergency Response
| Incident | First Aid and Response Protocol |
| Skin Contact | Immediately remove all contaminated clothing.[13] Rinse skin with plenty of water for at least 15 minutes.[8] Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately rinse cautiously with water for several minutes, holding eyelids open.[8][13] Remove contact lenses, if present and easy to do.[8][13] Continue rinsing for at least 15 minutes. Seek immediate medical attention. |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[8][13] If the person feels unwell, seek medical advice. |
| Ingestion | Rinse mouth with water.[4][8] Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[4][8] |
| Spill | Evacuate non-essential personnel. Ensure adequate ventilation. Wearing full PPE, sweep up the solid material carefully to avoid creating dust. Place into a suitable, labeled container for disposal.[14] Prevent entry into drains.[15] |
Waste Disposal
-
Categorization: this compound and any materials contaminated with it (e.g., gloves, weigh paper) must be treated as hazardous waste.
-
Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][13] Do not dispose of down the drain or with general laboratory trash.[7]
By integrating these principles of hazard awareness, rigorous engineering and personal protection, and systematic procedures, researchers can confidently and safely utilize this compound in their critical work.
References
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Chemsrc. (2025, September 19). 4-ISOPROPYL-3-NITRO-BENZALDEHYDE | CAS#:130766-91-5. Retrieved from [Link]
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PubChem. 4-Nitrobenzaldehyde | C7H5NO3 | CID 541. Retrieved from [Link]
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Carl ROTH. Safety Data Sheet: 4-Nitrobenzaldehyde. Retrieved from [Link]
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ChemWhat. 4-ISOPROPYL-3-NITRO-BENZALDEHYDE CAS#: 130766-91-5. Retrieved from [Link]
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Institut für Organische Chemie. Safety in a chemistry lab. Retrieved from [Link]
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Massachusetts Institute of Technology (MIT). SAFETY. Retrieved from [Link]
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CeNTech. Safety work in chemical labs. Retrieved from [Link]
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HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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Carl ROTH. Safety Data Sheet: 3-Nitrobenzaldehyde. Retrieved from [Link]
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Methodological & Application
Synthesis of derivatives from "4-Isopropyl-3-nitrobenzaldehyde"
An Application Guide to the Synthetic Diversification of 4-Isopropyl-3-nitrobenzaldehyde
Authored by: A Senior Application Scientist
Abstract
This compound is a highly versatile aromatic building block, distinguished by the unique electronic and steric arrangement of its functional groups: an electrophilic aldehyde, an electron-withdrawing nitro group, and a bulky isopropyl substituent. This strategic positioning allows for a wide range of selective chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The aldehyde facilitates nucleophilic additions and condensations, while the nitro group can be readily reduced to an amine, opening pathways to a diverse array of heterocyclic systems and other derivatives. This guide provides in-depth technical protocols and the underlying chemical principles for the synthesis of key derivatives from this pivotal intermediate, designed for researchers and professionals in chemical synthesis and drug development.
Physicochemical Profile of the Starting Material
The reactivity of this compound is governed by the interplay of its substituents. The aldehyde and nitro groups are deactivating and meta-directing for electrophilic aromatic substitution, rendering the ring electron-deficient.[1] Conversely, the isopropyl group is an activating ortho-, para-director. This configuration makes the aldehyde carbonyl highly electrophilic and the nitro group amenable to reduction.
| Property | Value | Source |
| IUPAC Name | 4-(1-Methylethyl)-3-nitrobenzaldehyde | [1] |
| CAS Number | 130766-91-5 | [2][3][4] |
| Molecular Formula | C₁₀H₁₁NO₃ | [1][2][4] |
| Molecular Weight | 193.20 g/mol | [1][4] |
| Appearance | Yellowish crystalline solid | [1][2] |
| Melting Point | 53-54 °C | [5] |
Synthetic Pathways Overview
The strategic functionalization of this compound allows for diversification through several primary reaction pathways. The choice of reagents and conditions dictates which functional group reacts, enabling selective synthesis of a wide range of derivatives.
Caption: Key synthetic pathways originating from this compound.
Pathway 1: Selective Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a cornerstone transformation, yielding 3-amino-4-isopropylbenzaldehyde. This product is a crucial precursor for synthesizing heterocycles like quinolines and benzodiazepines, which are prevalent in pharmacologically active molecules.[1]
Causality Behind Method Selection
Catalytic hydrogenation is often the cleanest method for nitro group reduction. However, it can sometimes affect other reducible groups like aldehydes. An alternative, classical method is the use of a metal in acidic medium, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). This method is highly effective for nitro group reduction and generally preserves the aldehyde functionality. We will detail the Sn/HCl protocol due to its high reliability and functional group tolerance in this context.
Protocol 1: Synthesis of 3-Amino-4-isopropylbenzaldehyde
Objective: To selectively reduce the nitro group of this compound to an amine.
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Tin(II) chloride dihydrate (SnCl₂·2H₂O), Conc. HCl |
| Solvent | Ethanol |
| Reaction Temperature | 70-80°C |
| Reaction Time | 2-3 hours |
| Expected Yield | 80-90% |
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (3.0 eq)
-
Concentrated Hydrochloric Acid (37%)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (5 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add Tin(II) chloride dihydrate (3.0 eq) to the solution.
-
Carefully add concentrated HCl dropwise to the stirred mixture. The reaction is exothermic.
-
Attach a condenser and heat the reaction mixture to 70-80°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Slowly neutralize the mixture by adding 5 M NaOH solution until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from an ethanol/water mixture to obtain 3-amino-4-isopropylbenzaldehyde as a crystalline solid.
Pathway 2: Oxidation of the Aldehyde Group
Oxidation of the aldehyde functionality to a carboxylic acid provides another key intermediate, 4-isopropyl-3-nitrobenzoic acid.[1] This derivative is useful for synthesizing amides, esters, and other acid derivatives.
Causality Behind Method Selection
Potassium permanganate (KMnO₄) is a strong and cost-effective oxidizing agent suitable for converting aromatic aldehydes to carboxylic acids.[1] The reaction is typically performed in a basic aqueous solution. The nitro and isopropyl groups are stable under these conditions. An acidic workup is required to protonate the carboxylate salt formed during the reaction.
Protocol 2: Synthesis of 4-Isopropyl-3-nitrobenzoic Acid
Objective: To selectively oxidize the aldehyde group to a carboxylic acid.
| Parameter | Value |
| Starting Material | This compound |
| Key Reagent | Potassium permanganate (KMnO₄) |
| Solvent | Water/t-Butanol |
| Reaction Temperature | 80-90°C |
| Reaction Time | 4-6 hours |
| Expected Yield | 75-85% |
Materials:
-
This compound (1.0 eq)
-
Potassium permanganate (2.0 eq)
-
Sodium carbonate (Na₂CO₃)
-
t-Butanol
-
Concentrated Hydrochloric Acid (37%)
-
Sodium bisulfite (NaHSO₃)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Prepare a solution of Na₂CO₃ in water in a round-bottom flask.
-
Add this compound and t-butanol to the flask.
-
Heat the mixture to 80°C.
-
In a separate beaker, dissolve KMnO₄ (2.0 eq) in water. Add this solution portion-wise to the reaction mixture over 1 hour, maintaining the temperature below 90°C. A brown precipitate of MnO₂ will form.
-
After the addition is complete, continue heating for another 3-5 hours until the purple color of permanganate has disappeared.
-
Cool the reaction to room temperature and filter off the MnO₂ solid.
-
To the filtrate, add sodium bisulfite until the solution is colorless to destroy any excess permanganate.
-
Cool the solution in an ice bath and acidify with concentrated HCl until the pH is ~2. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from aqueous ethanol to obtain pure 4-isopropyl-3-nitrobenzoic acid.
Pathway 3: Carbonyl Group Derivatization via Condensation
The electrophilic aldehyde group is an ideal handle for carbon-carbon bond formation. The Claisen-Schmidt condensation, a type of crossed aldol condensation, reacts an aromatic aldehyde (with no α-hydrogens) with a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[6] These structures are of significant interest in medicinal chemistry for their anti-inflammatory and anticancer properties.[6]
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Protocol 3: Synthesis of (E)-1-(4-isopropyl-3-nitrophenyl)-3-phenylprop-2-en-1-one (A Chalcone Derivative)
Objective: To synthesize a chalcone derivative via a Claisen-Schmidt condensation with acetophenone.
| Parameter | Value |
| Starting Material | This compound (1.0 eq) |
| Key Reagents | Acetophenone (1.0 eq), Sodium hydroxide (NaOH) |
| Solvent | Ethanol |
| Reaction Temperature | Room Temperature (20-25°C) |
| Reaction Time | 12-24 hours |
| Expected Yield | 85-95% |
Materials:
-
This compound (1.0 eq)
-
Acetophenone (1.0 eq)
-
Sodium hydroxide pellets
-
Ethanol (95%)
-
Erlenmeyer flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in 95% ethanol in an Erlenmeyer flask with stirring.
-
In a separate beaker, prepare a solution of NaOH in water and cool it in an ice bath.
-
Slowly add the cold NaOH solution to the ethanolic solution of the carbonyl compounds. A color change and increase in turbidity should be observed.
-
Continue stirring the mixture at room temperature for 12-24 hours. The product will precipitate out of the solution.
-
After the reaction is complete, pour the mixture into a beaker of ice-cold water to ensure complete precipitation.
-
Collect the solid yellow product by vacuum filtration.
-
Wash the product thoroughly with cold water until the filtrate is neutral to pH paper.
-
Dry the crude product. Recrystallize from hot ethanol to obtain the pure chalcone.
Conclusion
This compound is a powerful and adaptable starting material for chemical synthesis. The protocols outlined in this guide demonstrate its utility in accessing key chemical functionalities: amines via nitro reduction, carboxylic acids via aldehyde oxidation, and extended conjugated systems via carbonyl condensation. The resulting derivatives serve as valuable intermediates for the construction of a diverse range of target molecules, particularly within the pharmaceutical and agrochemical industries. The key to leveraging this molecule's full potential lies in the rational selection of reagents and conditions to achieve selective transformations, as detailed in the provided methodologies.
References
-
Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
Sources
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- 5. 4-ISOPROPYL-3-NITRO-BENZALDEHYDE CAS#: 130766-91-5 [amp.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Knoevenagel Condensation with 4-Isopropyl-3-nitrobenzaldehyde
Abstract
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, prized for its reliability in creating α,β-unsaturated systems.[1][2] These products serve as crucial intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.[1][3][4] This document provides a comprehensive guide to the Knoevenagel condensation of 4-Isopropyl-3-nitrobenzaldehyde, a uniquely substituted aromatic aldehyde. We will explore the mechanistic underpinnings, offer detailed experimental protocols for both conventional and modern green synthesis, discuss data interpretation, and provide troubleshooting insights for researchers in synthetic chemistry and drug development.
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene compound, catalyzed by a weak base.[2] The reaction proceeds via a nucleophilic addition followed by a dehydration step, yielding a conjugated product.[2][5]
The choice of this compound as the substrate presents a specific electronic and steric profile. The key features influencing its reactivity are:
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, it significantly increases the electrophilicity of the aldehyde's carbonyl carbon. This activation generally leads to faster reaction rates and higher yields compared to unsubstituted or electron-rich benzaldehydes.[6]
-
The Isopropyl Group (-CH(CH₃)₂): This bulky alkyl group, positioned ortho to the nitro group, can introduce steric considerations that may influence the approach of the nucleophile and the conformation of the final product.
-
The Aldehyde Group (-CHO): This is the electrophilic center for the reaction.
The resulting α,β-unsaturated products derived from this aldehyde are valuable scaffolds for library synthesis in drug discovery programs, leveraging the unique substitution pattern for targeted biological activity.
Reaction Mechanism and Rationale
The reaction is typically catalyzed by a weak organic base, such as piperidine or ammonium salts, to avoid the self-condensation of the aldehyde.[2] The mechanism involves three primary stages:
-
Enolate Formation: The basic catalyst abstracts an acidic α-proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to generate a resonance-stabilized carbanion (enolate).[6][7]
-
Nucleophilic Attack: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate.[7]
-
Dehydration: This intermediate is protonated to form an aldol-type addition product, which then readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated conjugated system.[6][7]
Caption: Figure 1: Generalized Knoevenagel Condensation Mechanism.
Experimental Protocols
This section provides two distinct, validated protocols. Protocol A represents a conventional, thermal approach, while Protocol B outlines a modern, energy-efficient green chemistry method.
Materials & Equipment
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flasks (25 or 50 mL) |
| Malononitrile (or Ethyl Cyanoacetate) | Magnetic stirrer with heating plate |
| Piperidine (for Protocol A) | Reflux condenser |
| Ammonium Acetate (for Protocol B) | Ultrasonic bath or scientific microwave reactor |
| Ethanol (Reagent Grade) | Thin Layer Chromatography (TLC) plates (silica gel) |
| Ethyl Acetate & n-Hexane (for TLC) | Büchner funnel and filter paper |
| Deionized Water | Rotary evaporator |
| Anhydrous Sodium Sulfate | Melting point apparatus |
| NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer |
Protocol A: Conventional Synthesis via Piperidine Catalysis
This protocol is a robust, widely-used method suitable for most standard laboratory setups.[6][8]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (e.g., 1.0 mmol, 193.2 mg) and malononitrile (1.0 mmol, 66.1 mg).
-
Solvent Addition: Add 15 mL of ethanol to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol, ~10 µL) to the reaction mixture using a micropipette.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (~78 °C).
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The disappearance of the aldehyde spot indicates completion, typically within 1-3 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization of the product.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the crystals with a small amount of cold ethanol (2 x 5 mL) to remove residual catalyst and unreacted starting materials.[9]
-
Purification & Characterization: Dry the product under vacuum. If necessary, further purify by recrystallization from ethanol or isopropanol. Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.[9]
Protocol B: Green Synthesis via Ultrasound-Assisted, Catalyst-Free Reaction in Water
This protocol leverages the principles of green chemistry, using water as a benign solvent and ultrasound irradiation to accelerate the reaction, often without needing a traditional catalyst.[10][11][12]
-
Reaction Setup: In a 25 mL thick-walled glass vial with a magnetic stir bar, add this compound (1.0 mmol, 193.2 mg), malononitrile (1.0 mmol, 66.1 mg), and 10 mL of deionized water.
-
Reaction: Place the vial in an ultrasonic bath, ensuring the water level of the bath is level with the reaction mixture. Sonicate at a constant frequency (e.g., 35-40 kHz) at room temperature.
-
Monitoring: The reaction is typically rapid, often completing within 15-30 minutes.[13] Monitor progress by TLC, taking small aliquots from the reaction mixture. The product often precipitates as a fine solid.
-
Work-up & Isolation: Once the reaction is complete, collect the precipitated product by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 10 mL) and a small amount of cold ethanol.
-
Purification & Characterization: Dry the product under vacuum. The purity is often high enough for immediate use, but recrystallization from an ethanol/water mixture can be performed if needed. Characterize the product by standard analytical techniques to confirm identity and purity.
Sources
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation [jove.com]
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- 13. bhu.ac.in [bhu.ac.in]
Application Note: Synthesis of Substituted Stilbene Derivatives via the Wittig Reaction with 4-Isopropyl-3-nitrobenzaldehyde
Abstract
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a reliable and versatile method for the formation of carbon-carbon double bonds.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of a substituted stilbene derivative by reacting 4-Isopropyl-3-nitrobenzaldehyde with a phosphonium ylide. Stilbenes are a class of compounds with significant interest due to their diverse biological activities and applications in materials science.[2][3] We will delve into the mechanistic rationale, provide a detailed step-by-step experimental guide, and discuss key aspects of product purification and characterization. This guide is designed to be a self-validating system, explaining the causality behind each experimental choice to ensure reproducibility and success.
Scientific Rationale and Mechanistic Overview
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a phosphorane) to produce an alkene and triphenylphosphine oxide.[4][5] The immense stability of the phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct is the thermodynamic driving force for this transformation.[6]
The overall process can be broken down into two primary stages:
-
Ylide Formation: The process begins with the synthesis of a phosphonium salt, typically via an SN2 reaction between triphenylphosphine and an alkyl halide.[7][8][9] This salt is then deprotonated by a strong base to form the nucleophilic ylide. The choice of base is critical and depends on the acidity of the proton adjacent to the phosphorus atom.
-
Olefin Synthesis: The ylide attacks the electrophilic carbonyl carbon of the aldehyde (in this case, this compound). This nucleophilic addition leads to a cyclic intermediate known as an oxaphosphetane, which rapidly collapses to form the desired alkene and the triphenylphosphine oxide byproduct.[5][7][9]
Substrate-Specific Considerations for this compound:
-
Nitro Group (-NO₂): This strong electron-withdrawing group increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack by the ylide. The Wittig reaction is generally tolerant of aromatic nitro groups.[4][10]
-
Isopropyl Group (-CH(CH₃)₂): As an electron-donating group, the isopropyl substituent activates the aromatic ring.[11] However, its primary influence in this reaction is steric rather than electronic, potentially influencing the rotational dynamics of the molecule but not hindering the reaction at the aldehyde functional group.
Reaction Mechanism Diagram
Caption: General mechanism of the Wittig reaction.
Detailed Experimental Protocol
This protocol describes the reaction of this compound with benzyltriphenylphosphonium ylide to synthesize 1-(4-isopropyl-3-nitrophenyl)-2-phenylethene (a substituted stilbene).
Table 1: Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| Benzyltriphenylphosphonium chloride | C₂₅H₂₂ClP | 388.88 | 1.26 g | 3.24 | Ensure it is dry. |
| Sodium hydride (60% dispersion in oil) | NaH | 24.00 | 130 mg | 3.24 | EXTREME CAUTION . Reacts violently with water. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 30 mL | - | Use a freshly opened bottle or dried solvent. |
| This compound | C₁₀H₁₁NO₃ | 193.20 | 500 mg | 2.59 | Limiting reagent. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - | For work-up and purification. |
| Saturated aq. NH₄Cl solution | NH₄Cl | 53.49 | ~20 mL | - | For quenching the reaction. |
| Brine | NaCl (sat. aq.) | 58.44 | ~20 mL | - | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | For drying the organic layer. |
| Silica Gel | SiO₂ | 60.08 | As needed | - | For column chromatography. |
Step-by-Step Procedure
Part A: Ylide Generation
-
Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum. Allow the apparatus to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: To the flask, add benzyltriphenylphosphonium chloride (1.26 g, 3.24 mmol).
-
Solvent Addition: Add anhydrous THF (20 mL) via syringe. Stir the suspension.
-
Base Addition: Carefully wash the sodium hydride (130 mg of 60% dispersion, 3.24 mmol) with hexanes to remove the mineral oil, and then add it to the flask in one portion under a positive flow of nitrogen.
-
Causality Note: NaH is a strong, non-nucleophilic base ideal for deprotonating the phosphonium salt.[6] Anhydrous THF is used as the solvent because it is aprotic and will not react with the base or the ylide.[12] An inert atmosphere is crucial to prevent the highly reactive ylide from being quenched by atmospheric moisture or oxygen.
-
-
Ylide Formation: Stir the resulting suspension at room temperature for 1 hour. The formation of the ylide is typically indicated by the appearance of a deep orange or red color.
Part B: Wittig Reaction
-
Aldehyde Addition: Dissolve this compound (500 mg, 2.59 mmol) in anhydrous THF (10 mL) and add it dropwise to the ylide solution at room temperature via syringe over 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis (e.g., using 10% ethyl acetate in hexanes) indicates the complete consumption of the starting aldehyde.
-
Causality Note: The reaction is typically run at room temperature. The disappearance of the ylide's color and the consumption of the aldehyde are key indicators of reaction progress.
-
Part C: Work-up and Purification
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~20 mL).
-
Causality Note: This step safely neutralizes any remaining base and protonates the ylide.
-
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (~30 mL) and water (~20 mL). Shake and separate the layers. Extract the aqueous layer twice more with diethyl ether (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (~20 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The primary byproduct, triphenylphosphine oxide, can be challenging to remove.[13]
-
Column Chromatography: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate). The alkene product is typically less polar than the triphenylphosphine oxide.
-
Recrystallization: Alternatively, recrystallization from a suitable solvent like ethanol or isopropanol can be effective.[14][15] The alkene product is often less soluble than triphenylphosphine oxide in these solvents, especially upon cooling.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Product Characterization
The final product, 1-(4-isopropyl-3-nitrophenyl)-2-phenylethene, should be characterized to confirm its identity and purity. As the Wittig reaction with non-stabilized ylides often yields a mixture of (E)- and (Z)-isomers, spectroscopic analysis is crucial.[4][16]
Table 2: Expected Spectroscopic Data for the (E)-isomer
| Technique | Expected Data |
| ¹H NMR | δ (ppm) in CDCl₃: Aromatic protons (multiplets, ~7.2-8.0 ppm), Vinylic protons (two doublets, ~7.0-7.2 ppm, with a large coupling constant, J ≈ 16 Hz, characteristic of the trans configuration), Isopropyl CH (septet, ~3.1-3.3 ppm), Isopropyl CH₃ (doublet, ~1.2-1.3 ppm). |
| ¹³C NMR | δ (ppm) in CDCl₃: Aromatic and vinylic carbons (~125-150 ppm), Isopropyl CH (~34 ppm), Isopropyl CH₃ (~23 ppm). |
| FT-IR | ν (cm⁻¹): C=C stretch (alkene, ~1600 cm⁻¹), C-H out-of-plane bend (trans-alkene, ~965 cm⁻¹), NO₂ stretches (asymmetric ~1520 cm⁻¹, symmetric ~1350 cm⁻¹). |
| HRMS | Calculated m/z for C₁₇H₁₇NO₂ [M]⁺ should match the experimental value. |
Troubleshooting
-
Low or No Yield:
-
Cause: Inadequate drying of glassware or solvent; inactive base.
-
Solution: Ensure all equipment is rigorously dried. Use a fresh bottle of anhydrous solvent and a new container of NaH. Confirm ylide formation by observing the characteristic color change.
-
-
Difficult Purification:
-
Cause: Triphenylphosphine oxide has similar polarity to some alkene products.
-
Solution: If chromatography is difficult, try converting the triphenylphosphine oxide to a more polar derivative by treating the crude mixture with hydrogen peroxide before chromatography.[13] Alternatively, extensive recrystallization may be necessary.
-
-
Formation of (E/Z) Isomers:
-
Cause: This is an inherent feature of reactions with non-stabilized ylides.
-
Solution: The isomers can often be separated by careful column chromatography. The (E)-isomer is typically the major product and is more thermodynamically stable.
-
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce hydrogen gas. Handle only in an inert atmosphere (glovebox or under nitrogen/argon) and away from any sources of ignition or moisture.
-
Solvents: THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood.
-
Reagents: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, at all times.
References
-
Han, Y., et al. (2023). Wittig reaction purification for products with very low polarity. Taylor & Francis Online. [Link]
-
OpenStax. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. OpenStax. [Link]
-
Schmalz, H. (2001). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Refubium - Freie Universität Berlin. [Link]
-
Organic Chemistry Portal. Wittig Reaction. Organic Chemistry Portal. [Link]
-
Stilbenes. (2016). 1 Stilbenes Preparation and Analysis. Wiley-VCH. [Link]
-
Kashyap, T., et al. (2021). Synthetic approaches toward stilbenes and their related structures. National Institutes of Health (NIH). [Link]
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Wikipedia. Wittig reaction. Wikipedia. [Link]
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Chemistry Steps. Wittig Reaction: Examples and Mechanism. Chemistry Steps. [Link]
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de Oliveira, B. R., et al. (2024). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. Royal Society of Chemistry. [Link]
-
de Oliveira, B. R., et al. (2024). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Publishing. [Link]
-
Molander, G. A., & Gormis, E. (2010). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. ACS Publications. [Link]
-
Ashenhurst, J. (2018). The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. [Link]
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Nazim, O., et al. (2015). Spectral, electrochemical and structural study of aryl derivatives of trans-stilbenes. Royal Society of Chemistry. [Link]
-
Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. PubMed. [Link]
-
Byrne, P. A., & Gilheany, D. G. (2013). ChemInform Abstract: The Modern Interpretation of the Wittig Reaction Mechanism. ResearchGate. [Link]
-
Millikin University. (2022). The Wittig Reaction. YouTube. [Link]
-
LibreTexts Chemistry. (2024). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews. [Link]
-
ResearchGate. (2017). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?. ResearchGate. [Link]
-
Daszkiewicz, M., et al. (2021). Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis. National Center for Biotechnology Information. [Link]
-
O'Brien, C. J., & Tellez, J. L. (2012). Catalytic Wittig and aza-Wittig reactions. Beilstein Journal of Organic Chemistry. [Link]
-
Ulukan, P., et al. (2022). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv. [Link]
-
Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Semantic Scholar. [Link]
-
Gartzke, J., & Hiraoka, M. (1968). The chromatographic and spectral properties of stilbene derivatives. PubMed. [Link]
-
University of California, Irvine. (2007). A Solvent Free Wittig Reaction. UCI Department of Chemistry. [Link]
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O'Brien, C. J. (2009). Organic synthesis: The Wittig reaction cleans up. ResearchGate. [Link]
-
Organic Chemistry Data. Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]
-
Miles, W. H., et al. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. [Link]
-
Smith, A. M., et al. (2020). Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. CDN Science and Technology Press. [Link]
-
Chemistry Stack Exchange. (2015). Order of electrophilic substitution. Chemistry Stack Exchange. [Link]
-
Molander, G. A., & Gormis, E. (2010). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. National Center for Biotechnology Information. [Link]
-
Kadrowski, B. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. YouTube. [Link]
-
LibreTexts Chemistry. (2023). Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts. [Link]
-
Pearson+. During the electrophilic aromatic substitution of isopropylbenzene.... Pearson+. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. Wikipedia. [Link]
-
LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
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Application Notes & Protocols: Chemoselective Reduction of the Nitro Group in 4-Isopropyl-3-nitrobenzaldehyde
Abstract
The selective reduction of the nitro group in 4-Isopropyl-3-nitrobenzaldehyde to yield 3-amino-4-isopropylbenzaldehyde is a critical transformation in synthetic organic chemistry. The product is a valuable precursor for the synthesis of various dyes, pharmaceuticals, and other fine chemicals.[1] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing this chemoselective reduction. It details multiple field-proven protocols, explains the causality behind experimental choices, and offers a comparative analysis of methodologies to ensure the selection of the most appropriate procedure for specific laboratory and project requirements.
Introduction: The Synthetic Challenge and Strategic Importance
This compound is a bifunctional aromatic compound, presenting a significant synthetic challenge due to the presence of two reducible moieties: a nitro group (-NO₂) and an aldehyde group (-CHO).[1] The primary objective is the chemoselective reduction of the nitro group to a primary amine (-NH₂) while preserving the aldehyde functionality. The aldehyde group is often required for subsequent reactions such as condensations, reductive aminations, or oxidations. Therefore, the choice of reducing agent and reaction conditions is paramount to prevent the concomitant reduction of the aldehyde to an alcohol, which would lead to undesired byproducts and complicate purification.
The resulting product, 3-amino-4-isopropylbenzaldehyde, serves as a key building block in medicinal chemistry and materials science, enabling the stepwise and controlled elaboration of complex molecular structures.[1]
Sources
Application Notes & Protocols: 4-Isopropyl-3-nitrobenzaldehyde as a Strategic Precursor for Heterocyclic Compound Synthesis
Introduction: Unlocking Synthetic Versatility
In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Isopropyl-3-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a highly valuable and versatile building block for organic synthesis.[1] Its utility is rooted in the unique electronic and steric interplay of its three key functional groups: a reactive aldehyde, a reducible nitro group, and a sterically influential isopropyl moiety.[1] This specific arrangement allows for a diverse range of chemical transformations, providing access to a multitude of heterocyclic scaffolds, which are foundational structures in many FDA-approved drugs and biologically active compounds.
The aldehyde group is a classic electrophilic center, readily participating in condensation and nucleophilic addition reactions. Concurrently, the nitro group can be selectively reduced to an amine, unveiling a nucleophilic site and paving the way for intramolecular cyclization reactions.[1] This dual functionality enables a stepwise and controlled elaboration of the molecular structure, making it a precursor of choice for heterocyclic systems like quinazolines and indazoles. This guide provides an in-depth exploration of its reactivity, supported by field-proven protocols for the synthesis of key heterocyclic cores.
Physicochemical Profile and Reactivity Analysis
The synthetic utility of this compound is dictated by its inherent chemical properties.
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| CAS Number | 130766-91-5 |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | 55-59 °C |
| Solubility | Soluble in common organic solvents (e.g., Ethanol, Dichloromethane, Toluene) |
The molecule's reactivity can be strategically channeled through two primary pathways originating from its distinct functional groups, as illustrated below.
Caption: Dual reactivity pathways of this compound.
Application I: Synthesis of the 6-Isopropylquinazoline Core
Quinazolines are a prominent class of nitrogen-containing heterocycles with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[2][3] A robust and common strategy for their synthesis involves the construction of an ortho-aminoaryl aldehyde or ketone, which serves as a key intermediate for cyclization. This compound is an ideal precursor for this approach.
Causality and Mechanistic Insight
The synthesis hinges on a two-step sequence. First, the selective reduction of the aromatic nitro group to a primary amine generates 3-amino-4-isopropylbenzaldehyde. This transformation is critical as it unmasks the nucleophilic amine adjacent to the electrophilic aldehyde. The second step involves the condensation of this intermediate with a nitrogen source, such as formamide or ammonium acetate, which provides the remaining N-C-N fragment of the pyrimidine ring, followed by cyclization and aromatization to yield the stable quinazoline scaffold.
Caption: Experimental workflow for quinazoline synthesis.
Protocol 1A: Reduction of this compound
Objective: To synthesize 3-amino-4-isopropylbenzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Iron powder (Fe, <100 mesh) (4.0-5.0 eq)
-
Concentrated Hydrochloric Acid (HCl) (catalytic amount)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and a 4:1 mixture of Ethanol:Water.
-
Reagent Addition: Add the iron powder to the stirred suspension. Heat the mixture to 70-80 °C.
-
Initiation: Add a few drops of concentrated HCl to initiate the reduction. The reaction is exothermic and may require occasional cooling to maintain the temperature below reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts, washing the pad thoroughly with Ethanol or Ethyl Acetate.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the aqueous residue with Ethyl Acetate and neutralize carefully with saturated NaHCO₃ solution until effervescence ceases.
-
Isolation: Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 3-amino-4-isopropylbenzaldehyde.
-
Purification: The product is often used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.
Protocol 1B: Cyclocondensation to 6-Isopropylquinazoline
Objective: To synthesize 6-Isopropylquinazoline from the amino-aldehyde intermediate.
Materials:
-
3-Amino-4-isopropylbenzaldehyde (from Protocol 1A) (1.0 eq)
-
Formamide (used as reagent and solvent)
-
or Ammonium Acetate (NH₄OAc) (5-10 eq) and a high-boiling solvent like N,N-Dimethylformamide (DMF)
Procedure (using Formamide):
-
Setup: In a round-bottom flask fitted with a reflux condenser, add the crude 3-amino-4-isopropylbenzaldehyde.
-
Reaction: Add an excess of formamide. Heat the mixture to 180-190 °C for 4-6 hours.
-
Monitoring: Monitor the formation of the product by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: A precipitate will form. Collect the solid by vacuum filtration. Wash the solid with cold water to remove residual formamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Toluene/Hexane) or by column chromatography to yield pure 6-Isopropylquinazoline.
| Reaction Step | Key Reagents | Typical Temp. (°C) | Typical Time (h) | Typical Yield (%) |
| Reduction | Fe / cat. HCl | 80 | 2-4 | 85-95% (crude) |
| Cyclization | Formamide | 190 | 4-6 | 70-85% |
Application II: Synthesis of 6-Isopropyl-1H-indazoles
Indazoles represent another critical heterocyclic motif in drug discovery, with applications as kinase inhibitors and anti-inflammatory agents.[4][5] The synthesis of indazoles from this compound typically proceeds via a hydrazone intermediate, followed by a reductive cyclization step.
Causality and Mechanistic Insight
This pathway begins with the classical condensation of the aldehyde with a hydrazine (e.g., hydrazine hydrate) to form the corresponding hydrazone. This intermediate is then subjected to reductive conditions. A reagent like stannous chloride (SnCl₂) or catalytic hydrogenation simultaneously reduces the nitro group to an amine and facilitates the intramolecular nucleophilic attack of this newly formed amine onto the imine carbon of the hydrazone. A subsequent elimination of ammonia leads to the formation of the aromatic indazole ring.
Caption: Reaction scheme for the synthesis of 6-Isopropyl-1H-indazole.
Protocol 2: Two-Step Synthesis of 6-Isopropyl-1H-indazole
Objective: To synthesize 6-Isopropyl-1H-indazole via a hydrazone intermediate.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (N₂H₄·H₂O) (1.1-1.2 eq)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (catalytic)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Concentrated HCl
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
Procedure:
-
Step A (Hydrazone Formation):
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
To this solution, add hydrazine hydrate dropwise at room temperature.
-
Stir the mixture for 1-2 hours. A precipitate of the hydrazone usually forms.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. This intermediate is typically pure enough for the next step.
-
-
Step B (Reductive Cyclization):
-
Setup: Suspend the hydrazone from Step A in ethanol or concentrated HCl.
-
Reagent Addition: Cool the suspension in an ice bath. Add a solution of stannous chloride dihydrate in concentrated HCl dropwise, maintaining the temperature below 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature or with gentle heating (40-50 °C) until TLC indicates the consumption of the hydrazone.
-
Workup: Pour the reaction mixture onto crushed ice and basify carefully with a concentrated NaOH solution to pH > 10. Caution: This is a highly exothermic process.
-
Extraction: Extract the aqueous slurry multiple times with Ethyl Acetate.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (using a gradient of Hexane/Ethyl Acetate) to afford pure 6-Isopropyl-1H-indazole.
Concluding Remarks and Broader Applications
The protocols detailed herein demonstrate the strategic utility of this compound as a robust starting material for constructing medicinally relevant quinazoline and indazole cores. The orthogonal reactivity of the aldehyde and nitro functionalities provides a reliable handle for chemists to perform sequential transformations. Beyond these examples, the aldehyde can participate in various other cyclization and multi-component reactions, while the nitro group can be transformed into other functional groups, further expanding its synthetic potential.[1] These field-tested methodologies offer a solid foundation for researchers in drug discovery and chemical development to access diverse heterocyclic libraries efficiently.
References
-
Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences. [Link]
-
Nitration of benzaldehyde to 3-nitrobenzaldehyde. NOP (New Organic Procedures). [Link]
-
Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Advances in Engineering and Management (IJAEM). [Link]
-
Synthesis, Characterization, And Biological Applications Of 4-isopropyl Benzaldehyde Semi And Thiosemi Carbazones And Their Mn(ii) And Fe(iii) Metal Complexes. International Journal of ChemTech Research. [Link]
-
Quinazoline synthesis. Organic Chemistry Portal. [Link]
-
Indazolone synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Heteroaromatic Compounds. MDPI. [Link]
-
Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]
-
Synthesis of 3-Nitrobenzaldehyde Essay. Bartleby.com. [Link]
-
Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. [Link]
-
Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]
-
Two distinct protocols for the synthesis of unsymmetrical 3,4-disubstituted maleimides based on transition-metal catalysts. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. [Link]
-
Scheme 3. Reaction of 4-hydroxycoumarin (1), 3-nitrobenzaldehyde (2),... ResearchGate. [Link]
-
A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Libyan Journal of Science & Technology. [Link]
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- 5. Indazole synthesis [organic-chemistry.org]
Application Notes and Protocols: 4-Isopropyl-3-nitrobenzaldehyde in the Preparation of Schiff Bases
Introduction
Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a cornerstone in the fields of medicinal chemistry, materials science, and catalysis.[1][2] Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, stem from the versatile chemistry of the imine bond.[1][3] The synthesis of these compounds is typically achieved through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone.[4][5]
This document provides a comprehensive guide to the utilization of 4-Isopropyl-3-nitrobenzaldehyde as a key precursor in the synthesis of novel Schiff bases. The unique molecular architecture of this aromatic aldehyde, featuring an isopropyl group and an electron-withdrawing nitro group, offers distinct advantages in modulating the electronic and steric properties of the resulting Schiff base derivatives.[6] These modifications can significantly influence their therapeutic efficacy and material properties.
We will delve into the mechanistic underpinnings of Schiff base formation, provide detailed, field-tested protocols for their synthesis and characterization, and discuss the potential applications of the resulting compounds, particularly in drug development. This guide is intended for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis. The properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| CAS Number | 130766-91-5 | [7][8] |
| Molecular Formula | C₁₀H₁₁NO₃ | [6][7] |
| Molecular Weight | 193.20 g/mol | [6][7] |
| Appearance | Yellowish to brownish crystalline powder or granulate | [6] |
| Melting Point | 53-54 °C | [9] |
| Boiling Point | 331.7±30.0 °C (Predicted) | [9] |
| Density | 1.185±0.06 g/cm³ (Predicted) | [9] |
The Chemistry of Schiff Base Formation
The synthesis of a Schiff base is a reversible, acid-catalyzed reaction involving the nucleophilic addition of a primary amine to the carbonyl carbon of an aldehyde, followed by dehydration to form the imine.[5][10]
Reaction Mechanism
The formation of the imine bond proceeds through a two-step mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.[5][10]
-
Dehydration: The hemiaminal is then protonated on the hydroxyl group under acidic conditions, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable imine, or Schiff base.[10]
It is crucial to control the pH of the reaction medium. The rate of reaction is typically optimal around a pH of 5.[10] At lower pH values, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the hemiaminal.[10]
Visualizing the Mechanism
Caption: General mechanism of Schiff base formation.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of Schiff bases using this compound. These methods are optimized for high yield and purity.
General Synthesis Protocol
This protocol describes a conventional reflux method for Schiff base synthesis.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline derivatives, aliphatic amines)
-
Ethanol or Methanol (solvent)[4]
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 0.01 mol of this compound in 20 mL of ethanol.
-
In a separate beaker, dissolve 0.01 mol of the selected primary amine in 15 mL of ethanol.
-
Add the amine solution to the aldehyde solution with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[11]
-
Dry the purified product in a vacuum oven.
Microwave-Assisted Synthesis (Alternative Protocol)
For a more rapid and efficient synthesis, a microwave-assisted approach can be employed.
Materials:
-
This compound
-
Appropriate primary amine
-
Microwave synthesizer
-
Microwave-safe reaction vessel with a stirrer bar
Procedure:
-
Place equimolar amounts (e.g., 0.005 mol) of this compound and the primary amine in a microwave-safe reaction vessel.
-
If necessary, a minimal amount of a high-boiling point solvent like DMF or DMSO can be added to ensure homogeneity. Solvent-free conditions are often possible.[12]
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) and power for a short duration (e.g., 5-15 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the vessel to room temperature.
-
Isolate the product by filtration and wash with a suitable solvent.
-
Purify by recrystallization if necessary.
Characterization of Synthesized Schiff Bases
The structure and purity of the synthesized Schiff bases should be confirmed using various spectroscopic techniques.
| Technique | Key Observables |
| FT-IR Spectroscopy | Appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration. Disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine.[13][14] |
| ¹H NMR Spectroscopy | A characteristic singlet peak in the range of 8.0-9.0 ppm corresponding to the azomethine proton (-CH=N-).[13][15] |
| ¹³C NMR Spectroscopy | A signal in the region of 158-165 ppm attributed to the imine carbon (-C=N-).[4][13] |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound and many aromatic amines can be irritating to the skin and eyes. Avoid direct contact.[16]
-
Refer to the Safety Data Sheet (SDS) for all chemicals used.[16]
Applications in Drug Development and Beyond
Schiff bases derived from this compound are of significant interest in medicinal chemistry due to their potential biological activities. The presence of the nitro group can enhance the antimicrobial and anticancer properties of the molecule.[17][18]
Potential Therapeutic Applications:
-
Antimicrobial Agents: The imine linkage is a key pharmacophore that imparts antimicrobial activity.[2]
-
Anticancer Agents: Many Schiff bases have demonstrated cytotoxic activity against various cancer cell lines.[17][19] The azomethine group is often implicated in the mechanism of action.[18]
-
Antiviral and Antifungal Properties: These compounds have also shown promise as antiviral and antifungal agents.[3]
Other Applications:
-
Coordination Chemistry: Schiff bases are excellent ligands for the formation of stable metal complexes.[3][14] These complexes have applications in catalysis and materials science.[20]
-
Corrosion Inhibitors: Certain Schiff base derivatives can act as effective corrosion inhibitors for various metals.[20]
Experimental Workflow for Biological Screening
Caption: A typical workflow for the biological evaluation of newly synthesized Schiff bases.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of a wide array of Schiff bases. The protocols and characterization methods detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in medicinal chemistry, coordination chemistry, and materials science. The unique substitution pattern of this aldehyde offers opportunities for fine-tuning the properties of the resulting Schiff bases, paving the way for the development of new therapeutic agents and advanced materials.
References
-
ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of formation Schiff base. Retrieved from [Link]
-
Wikipedia. (n.d.). Schiff base. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]
-
IJRAR. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. Retrieved from [Link]
-
MDPI. (2020). Preparation and Characterization of Some Schiff Base Compounds. Retrieved from [Link]
-
IASJ. (n.d.). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Retrieved from [Link]
-
Chemsrc. (2025). 4-ISOPROPYL-3-NITRO-BENZALDEHYDE. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research and Development. (2020). Synthesis of Schiff's Bases With Simple Synthetic Approach. Retrieved from [Link]
-
International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. Retrieved from [Link]
-
Journal of University of Anbar for Pure Science. (2021). An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Retrieved from [Link]
-
PubMed Central. (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Retrieved from [Link]
-
ChemWhat. (n.d.). 4-ISOPROPYL-3-NITRO-BENZALDEHYDE. Retrieved from [Link]
-
GSC Online Press. (2022). Biological applications of Schiff bases: An overview. Retrieved from [Link]
-
IJTSRD. (n.d.). Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. Retrieved from [Link]
-
Jetir.Org. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, spectroscopic and cytotoxic studies of biologically active new schiff bases derived from p-nitrobenzaldehyde. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. Retrieved from [Link]
-
ResearchGate. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4- Nitro Benzaldehyde and Its Cytotoxic Activities. Retrieved from [Link]
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- 20. Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
Application Notes & Protocols: 4-Isopropyl-3-nitrobenzaldehyde in Advanced Proteomics
Foreword: Pioneering New Reagents in Proteomics
In the dynamic field of proteomics, the exploration of novel chemical tools is paramount to unlocking deeper insights into the complex machinery of the cell. While 4-Isopropyl-3-nitrobenzaldehyde is commercially available for research purposes, its specific applications in proteomics are not yet extensively documented in peer-reviewed literature. This guide, therefore, takes a forward-looking approach. Based on the compound's distinct chemical architecture—specifically its reactive aldehyde group—we propose and detail its application as a potent amine-reactive labeling and cross-linking agent for the study of protein interactions and structure. This document serves as both a practical guide and a foundational resource for researchers poised to explore the utility of this promising, yet under-characterized, molecule.
Introduction: The Chemical Rationale for this compound in Proteomics
This compound is a substituted aromatic aldehyde with a molecular weight of 193.20 g/mol .[1] Its utility in proteomics stems from the presence of two key functional groups: a benzaldehyde and a nitro group. The aldehyde moiety is electrophilic and can readily react with nucleophilic primary amines, such as the ε-amine of lysine residues and the N-termini of proteins, to form a Schiff base. This reaction is a cornerstone of bioconjugation chemistry. The nitro group, while less reactive in its native state, can be chemically reduced to a primary amine, opening avenues for secondary, orthogonal labeling or conjugation strategies.
The unique combination of the bulky isopropyl group and the electron-withdrawing nitro group on the benzene ring modulates the reactivity of the aldehyde. This distinct chemical environment may offer advantages in terms of reaction kinetics and the stability of the resulting protein conjugate, making it a compelling candidate for proteomics workflows.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₀H₁₁NO₃ | [1] |
| Molecular Weight | 193.20 g/mol | [1] |
| CAS Number | 130766-91-5 | [1] |
| Appearance | Yellowish to brownish crystalline powder |
Proposed Application: Amine-Reactive Labeling for Protein Identification and Quantification
The primary application we propose for this compound is as a labeling reagent for primary amines in proteins. This can be particularly useful in "bottom-up" proteomics workflows where proteins are enzymatically digested into peptides prior to mass spectrometry (MS) analysis.[2]
Mechanism of Action: Schiff Base Formation
The core of this application is the reaction between the aldehyde group of this compound and the primary amines of peptides (N-terminus and lysine side chains). This reaction forms a Schiff base, a covalent imine bond. To enhance the stability of this bond, a subsequent reduction step using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is recommended, which converts the imine to a stable secondary amine.
Caption: Reaction of this compound with a peptide.
Protocol 1: Peptide Labeling for Mass Spectrometry
This protocol outlines the steps for labeling a complex peptide mixture derived from a protein digest.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein digest sample (e.g., tryptic digest)
-
Triethylammonium bicarbonate (TEAB) buffer (100 mM, pH 8.5)
-
Sodium cyanoborohydride (NaBH₃CN) solution (1 M in water, freshly prepared)
-
Hydroxylamine solution (1 M, pH 8.5) for quenching
-
C18 solid-phase extraction (SPE) cartridges for desalting
Procedure:
-
Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Sample Preparation: Resuspend the lyophilized peptide digest in 100 mM TEAB buffer to a final concentration of 1-5 mg/mL.
-
Labeling Reaction:
-
Add the this compound stock solution to the peptide solution to achieve a final concentration of 10-20 mM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.
-
-
Reductive Amination:
-
Add NaBH₃CN solution to the reaction mixture to a final concentration of 50 mM.
-
Incubate for an additional 1 hour at room temperature.
-
-
Quenching:
-
Add hydroxylamine solution to a final concentration of 100 mM to quench any unreacted aldehyde.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Cleanup:
-
Acidify the sample with 1% trifluoroacetic acid (TFA).
-
Desalt the labeled peptides using a C18 SPE cartridge according to the manufacturer's protocol.
-
Elute the labeled peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis: Reconstitute the labeled peptides in a solvent compatible with your LC-MS system (e.g., 0.1% formic acid in water) and proceed with analysis.
Rationale for Experimental Choices:
-
pH: A slightly alkaline pH (8.5) is used to ensure that the primary amines of the peptides are deprotonated and thus more nucleophilic, facilitating the reaction with the aldehyde.
-
Reducing Agent: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine of the Schiff base without reducing the aldehyde or other functional groups on the peptides.
-
Quenching: Hydroxylamine is used to react with and cap any excess aldehyde reagent, preventing unwanted side reactions.
Advanced Application: In-situ Chemical Cross-linking for Studying Protein-Protein Interactions
A more advanced application of this compound is as a potential, albeit unconventional, cross-linking agent. While it is a monofunctional aldehyde, its nitro group can be chemically reduced to an amine. This allows for a two-step cross-linking strategy.
Workflow Overview
-
Step 1 (Amine Labeling): Proteins are first labeled with this compound via Schiff base formation and reduction, as described previously.
-
Step 2 (Nitro Reduction): The nitro group on the now-conjugated label is reduced to an amine.
-
Step 3 (Secondary Cross-linking): A homo- or hetero-bifunctional cross-linker is added to react with the newly formed amine and other proximal reactive groups on interacting proteins.
Caption: Two-step cross-linking workflow using this compound.
Protocol 2: Two-Step In-Vitro Protein Cross-linking
This protocol is designed for purified protein complexes.
Materials:
-
Purified protein complex in a suitable buffer (e.g., HEPES or PBS, pH 7.4).
-
This compound stock solution (100 mM in DMSO).
-
Sodium cyanoborohydride (NaBH₃CN) solution (1 M in water).
-
Sodium dithionite solution (freshly prepared, 1 M in water) for nitro reduction.
-
A bifunctional cross-linker (e.g., DSS - disuccinimidyl suberate, an amine-to-amine cross-linker).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
Procedure:
-
Primary Labeling:
-
To the protein complex solution (e.g., 1 mg/mL), add this compound to a final concentration of 1-5 mM.
-
Incubate for 1 hour at room temperature.
-
Add NaBH₃CN to a final concentration of 20 mM and incubate for another hour.
-
-
Buffer Exchange: Remove excess labeling reagents by dialysis or using a desalting column, exchanging the buffer to a degassed, amine-free buffer (e.g., HEPES).
-
Nitro Reduction:
-
Add sodium dithionite to the labeled protein complex to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.
-
-
Buffer Exchange: Immediately perform another buffer exchange to remove the reducing agent.
-
Cross-linking:
-
Add the bifunctional cross-linker (e.g., DSS) to the activated protein complex. The final concentration will depend on the cross-linker and the protein complex and should be optimized (typically in the range of 25-100 µM).
-
Incubate for 30-60 minutes at room temperature.
-
-
Quenching: Add quenching buffer (e.g., Tris-HCl) to a final concentration of 50 mM to stop the cross-linking reaction.
-
Analysis: The cross-linked products can be analyzed by SDS-PAGE, followed by in-gel digestion and mass spectrometry to identify the cross-linked peptides.[3][4]
Table 2: Recommended Starting Concentrations for Cross-linking
| Reagent | Starting Concentration | Optimization Range |
| This compound | 2 mM | 0.5 - 10 mM |
| Sodium Dithionite | 50 mM | 20 - 100 mM |
| DSS (Disuccinimidyl suberate) | 50 µM | 10 - 200 µM |
Considerations for Drug Discovery and Development
The application of novel chemical probes like this compound can have significant implications for drug discovery.[5][6][7] By enabling more detailed mapping of protein-protein interactions, this reagent could help in:
-
Target Identification and Validation: Identifying the binding partners of a drug target can reveal novel therapeutic opportunities.[8]
-
Mechanism of Action Studies: Understanding how a drug modulates protein interaction networks is crucial for elucidating its mechanism of action.[6]
-
Biomarker Discovery: Changes in protein interactions upon drug treatment can serve as biomarkers for drug efficacy or toxicity.[5]
Conclusion and Future Perspectives
This compound presents an intriguing, though currently underexplored, opportunity in the field of proteomics. Its straightforward amine-reactive chemistry makes it a candidate for robust protein and peptide labeling. The potential for a two-step cross-linking strategy, leveraging the reduction of its nitro group, opens up possibilities for more controlled and specific mapping of protein interactomes.
Future work should focus on systematically characterizing the reaction kinetics and efficiency of this reagent with proteins and peptides. Furthermore, the development of isotopically labeled versions of this compound would enable quantitative proteomics studies. As researchers continue to seek novel chemical tools to unravel the complexities of the proteome, compounds like this compound warrant further investigation.
References
-
4-ISOPROPYL-3-NITRO-BENZALDEHYDE CAS#: 130766-91-5; ChemWhat Code: 494628. [Link]
-
4-ISOPROPYL-3-NITRO-BENZALDEHYDE | CAS#:130766-91-5 | Chemsrc. [Link]
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Protocols - Mass Spectrometry Research Facility - University of Oxford. [Link]
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Detection of 4-hydroxy-2-nonenal- and 3-nitrotyrosine-modified proteins using a proteomics approach - PubMed. [Link]
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Chemical cross-linking with mass spectrometry: A tool for systems structural biology - NIH. [Link]
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Studies on the Synthesis of 3-Nitrobenzaldehyde - Indian Journal of Pharmaceutical Sciences. [Link]
-
Proteomics in biomarker discovery and drug development - PubMed. [Link]
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Click-linking: a cell-compatible protein crosslinking method based on click chemistry. [Link]
-
Review of Three-Dimensional Liquid Chromatography Platforms for Bottom-Up Proteomics. [Link]
-
Proteomics in Drug Discovery and Development: Targeting the Proteome | SciTechnol. [Link]
-
Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC - PubMed Central. [Link]
-
Reproducible protein and peptide cleanup for mass spectrometry - Cytiva Life Sciences. [Link]
-
Mass Spectrometry Protocols and Methods - Springer Nature Experiments. [Link]
-
Using Proteomics to Improve the Drug Development Process - MetwareBio. [Link]
-
Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility. [Link]
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In-gel Digestion Protocol - Core Facility Proteomic Mass Spectrometry. [Link]
-
Proteomics as Strategy in the Development of Medicinal Drugs - Longdom Publishing. [Link]
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Proteome-wide profiling of protein assemblies by cross-linking mass spectrometry. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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- 8. longdom.org [longdom.org]
Application Notes & Protocols: Leveraging 4-Isopropyl-3-nitrobenzaldehyde as a Strategic Intermediate in Drug Discovery
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of medicinal chemistry, the efficiency of a synthetic route is paramount. The ability to construct complex molecular architectures from readily available, versatile starting materials is a cornerstone of modern drug discovery. 4-Isopropyl-3-nitrobenzaldehyde emerges as a molecule of significant interest in this context. It is a substituted aromatic aldehyde whose structure is deceptively simple, yet it harbors a powerful duality of reactive sites.[1] The presence of both an electrophilic aldehyde and a reducible nitro group on the same scaffold provides chemists with orthogonal chemical handles for stepwise molecular elaboration.[1]
The specific substitution pattern—an aldehyde at C1, a nitro group at C3, and an isopropyl group at C4—imparts a unique electronic and steric profile. The bulky isopropyl group and the electron-withdrawing nitro group influence the reactivity of the aromatic ring and its functional appendages, making it a valuable precursor for a diverse range of heterocyclic and substituted aromatic compounds central to many therapeutic areas.[1] This guide provides an in-depth exploration of this compound, detailing its synthesis, key transformations, and step-by-step protocols for its application as a pivotal intermediate in the synthesis of pharmaceutically relevant scaffolds.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis. The key properties of this compound are summarized below.[1][2][3][4]
| Property | Value | Source |
| CAS Number | 130766-91-5 | [1][3][5][6] |
| Molecular Formula | C₁₀H₁₁NO₃ | [1][2][3] |
| Molecular Weight | 193.20 g/mol | [1][2][3] |
| Appearance | Yellowish to brownish crystalline powder | [1] |
| Melting Point | 53-54 °C | [4] |
| Boiling Point | 331.7 ± 30.0 °C (Predicted) | [4] |
| Density | 1.185 ± 0.06 g/cm³ (Predicted) | [4] |
| IUPAC Name | This compound | [1] |
Synthesis of this compound
The most common and direct route to this compound is the electrophilic aromatic substitution (nitration) of 4-isopropylbenzaldehyde.[1] The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the benzene ring.
-
Isopropyl Group (-CH(CH₃)₂): As an alkyl group, it is an activating, ortho, para-director. It donates electron density to the ring, favoring substitution at positions 2, 3, 5, and 6.
-
Aldehyde Group (-CHO): As a carbonyl-containing group, it is a deactivating, meta-director. It withdraws electron density from the ring, directing incoming electrophiles to positions 3 and 5.
The concerted effect of these two groups strongly favors the nitration at the C3 position, which is ortho to the activating isopropyl group and meta to the deactivating aldehyde group.
Caption: Synthesis of this compound via nitration.
Protocol 1: Synthesis of this compound
Rationale: This protocol uses a standard mixed-acid (sulfuric and nitric acid) nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is conducted at a low temperature to control the exothermic reaction and minimize the formation of byproducts.
Materials:
-
4-Isopropylbenzaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 4-isopropylbenzaldehyde (e.g., 10.0 g, 67.5 mmol).
-
Slowly add concentrated sulfuric acid (30 mL) to the aldehyde with stirring, ensuring the temperature is maintained below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid (6.5 mL, approx. 1.5 eq) to concentrated sulfuric acid (10 mL) in an ice bath.
-
Add the cold nitrating mixture dropwise to the aldehyde solution over 30-45 minutes, using a dropping funnel. The internal temperature must be strictly maintained between 0 and 5 °C.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture slowly and carefully onto a large beaker filled with crushed ice (approx. 200 g) with vigorous stirring.
-
A yellow precipitate should form. Allow the ice to melt, then extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification & Characterization:
-
The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and by measuring its melting point (Expected: 53-54 °C).[4]
A Duality of Reactive Sites: Strategic Transformations
The synthetic power of this compound lies in the ability to selectively address its two primary functional groups. This dual reactivity allows for the development of diverse molecular libraries from a single intermediate.
Caption: Key synthetic pathways from this compound.
Pathway A: Transformations of the Aldehyde Group
The aldehyde is a versatile electrophile, participating in numerous carbon-carbon and carbon-heteroatom bond-forming reactions.
Protocol 2: Knoevenagel Condensation with Malononitrile
Rationale: The Knoevenagel condensation is a classic method for forming C=C bonds by reacting an aldehyde with a compound containing an active methylene group, such as malononitrile.[7] The electron-withdrawing nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it an excellent substrate for this reaction. This protocol uses a mild base like piperidine as a catalyst.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine
-
Round-bottom flask, condenser
Procedure:
-
Dissolve this compound (1.93 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask.
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Fit the flask with a condenser and heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC. The formation of a new, less polar spot indicates product formation.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
Purification: Recrystallize from ethanol if necessary.
-
Characterization: Confirm the structure of (2-(4-isopropyl-3-nitrobenzylidene)malononitrile) via spectroscopic methods (FTIR, NMR) and melting point analysis.
Pathway B: Transformations of the Nitro Group
The reduction of the nitro group to a primary amine is one of the most valuable transformations of this intermediate.[1] This opens up a vast array of subsequent reactions, including amide bond formation, diazotization, and the synthesis of nitrogen-containing heterocycles.
Protocol 3: Selective Reduction of the Nitro Group
Rationale: The selective reduction of a nitro group in the presence of an aldehyde can be challenging. Catalytic hydrogenation is a common method. Here, we use palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. This method is generally clean and high-yielding.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas supply (balloon or Parr hydrogenator)
-
Filtration aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation flask, dissolve this compound (1.93 g, 10 mmol) in methanol (50 mL).
-
Carefully add 10% Pd/C (approx. 100 mg, 5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Securely attach the flask to a hydrogen source. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 4-12 hours).
-
Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield 3-amino-4-isopropylbenzaldehyde.
-
Purification: The crude product is often pure enough for the next step. If required, it can be purified by column chromatography.
-
Characterization: The product is an aniline and should be characterized by NMR. Note that anilines can be sensitive to air and light.
Application Case Study: Synthesis of a Precursor to Nilutamide-like Hydantoins
To illustrate the power of this compound as a drug discovery intermediate, we outline a synthetic sequence towards a hydantoin scaffold. Hydantoins are privileged structures in medicinal chemistry, found in drugs like phenytoin and nilutamide.[][9] While the commercial synthesis of nilutamide itself involves a trifluoromethyl group instead of an isopropyl group, this example demonstrates a valid and analogous synthetic strategy.
The overall strategy involves the reduction of the nitro group, conversion to an isocyanate, and subsequent cyclization with an amino acid derivative.
Caption: Multi-step synthesis of a hydantoin precursor.
Protocol 4: Synthesis of 3-Isocyanato-4-isopropylbenzaldehyde
Rationale: The conversion of the aniline (product of Protocol 3) to an isocyanate creates a highly reactive electrophile ready for coupling reactions. Triphosgene is a safer, solid alternative to gaseous phosgene for this transformation.
Materials:
-
3-Amino-4-isopropylbenzaldehyde
-
Triphosgene
-
Anhydrous Toluene
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Schlenk flask, condenser, inert atmosphere setup (N₂ or Ar)
Procedure: CAUTION: This reaction should be performed in a well-ventilated fume hood as it involves highly toxic reagents and intermediates.
-
Dissolve 3-amino-4-isopropylbenzaldehyde (1.63 g, 10 mmol) in anhydrous toluene (40 mL) in a dry Schlenk flask under an inert atmosphere.
-
Add triethylamine (1.5 eq, 15 mmol) to the solution.
-
In a separate flask, dissolve triphosgene (0.4 eq, 4 mmol) in anhydrous toluene (10 mL).
-
Slowly add the triphosgene solution to the amine solution at room temperature with vigorous stirring.
-
After the addition, heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction by IR spectroscopy (disappearance of N-H stretches, appearance of a strong isocyanate stretch at ~2270 cm⁻¹).
-
Cool the mixture to room temperature. Filter off the triethylamine hydrochloride salt that has precipitated.
-
The resulting toluene solution containing the isocyanate is typically used directly in the next step without isolation due to the reactivity and potential toxicity of isocyanates.
Conclusion
This compound is more than just a simple aromatic compound; it is a strategic platform for synthetic diversification. Its dual functional groups, which can be manipulated with high selectivity, provide an efficient entry point to a wide range of complex molecular scaffolds. The protocols and strategies outlined in this guide demonstrate its utility in constructing α,β-unsaturated systems, functionalized anilines, and privileged heterocyclic structures like hydantoins. For researchers, scientists, and drug development professionals, mastering the chemistry of this versatile intermediate can significantly accelerate the discovery and synthesis of novel therapeutic agents.
References
-
Chemsrc. (2025). 4-ISOPROPYL-3-NITRO-BENZALDEHYDE | CAS#:130766-91-5. [Link]
-
ChemWhat. (2025). 4-ISOPROPYL-3-NITRO-BENZALDEHYDE CAS#: 130766-91-5. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 19362963, 4-Isopropyl-3-methylbenzaldehyde. [Link]
-
Krasavin, M. (2020). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 25(21), 5039. [Link]
-
Wikipedia. (2025). 3-Nitrobenzaldehyde. [Link]
-
Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 199-202. [Link]
-
Organic Syntheses. (2025). m-NITROBENZALDEHYDE DIMETHYLACETAL. [Link]
-
ResearchGate. (2025). The aldol condensation of 4-nitrobenzaldehyde (4-NB, 1) with acetone. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4493, Nilutamide. [Link]
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- 5. 4-ISOPROPYL-3-NITRO-BENZALDEHYDE | CAS#:130766-91-5 | Chemsrc [chemsrc.com]
- 6. 4-ISOPROPYL-3-NITRO-BENZALDEHYDE | 130766-91-5 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nilutamide | C12H10F3N3O4 | CID 4493 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Comprehensive Characterization of 4-Isopropyl-3-nitrobenzaldehyde
Abstract
This document provides a comprehensive guide to the analytical methodologies required for the robust characterization of 4-Isopropyl-3-nitrobenzaldehyde (CAS No: 130766-91-5), a key intermediate in the synthesis of complex organic molecules for medicinal chemistry and materials science.[1] We present detailed, field-proven protocols for identity confirmation, purity assessment, and impurity profiling, leveraging a multi-technique approach. The methodologies are grounded in established principles of analytical chemistry and are designed to ensure data integrity and reproducibility, meeting the stringent requirements of the pharmaceutical industry.[2][3] This guide explains the causality behind experimental choices, empowering researchers to not only execute but also adapt these protocols for their specific needs.
Introduction and Physicochemical Profile
This compound is a substituted aromatic aldehyde whose unique reactivity profile is dictated by the interplay of its functional groups: an aldehyde, a nitro group, and an isopropyl group.[1] The ortho-relationship of the bulky isopropyl group to the electron-withdrawing nitro group, and the meta-position of the nitro group relative to the aldehyde, creates a specific electronic and steric environment.[1] This structure makes it a valuable precursor for a variety of more complex molecules.[1]
Accurate analytical characterization is paramount to ensure the quality, consistency, and safety of downstream products derived from this intermediate.[2][4] The primary route of synthesis is the electrophilic nitration of 4-isopropylbenzaldehyde, which necessitates rigorous quality control to quantify the starting material and any isomeric byproducts.[1][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-nitro-4-(propan-2-yl)benzaldehyde | [1] |
| CAS Number | 130766-91-5 | [1][6] |
| Molecular Formula | C₁₀H₁₁NO₃ | [1] |
| Molecular Weight | 193.20 g/mol | [1] |
| Appearance | Yellowish to brownish crystalline powder | [1] |
| Melting Point | 53-54 °C | [6] |
| Boiling Point | 331.7 ± 30.0 °C (Predicted) | [6][7] |
| Density | 1.185 ± 0.06 g/cm³ (Predicted) | [6][7] |
Integrated Analytical Workflow
A multi-faceted approach is essential for the complete characterization of this compound. No single technique can provide all the necessary information regarding identity, purity, and impurity profile. The following workflow illustrates the synergistic use of chromatographic and spectroscopic methods.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are the cornerstone of purity assessment, offering the high-resolution separation required to quantify the main component and its related impurities.
High-Performance Liquid Chromatography (HPLC) for Assay and Isomeric Impurity Detection
Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing non-volatile nitroaromatic compounds.[8][9] Separation is achieved based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (like C18) and a polar mobile phase. The aromatic nature of the compound allows for sensitive detection using a UV detector.[10]
Rationale for Method Design:
-
Stationary Phase: A C18 column is selected for its versatility and proven efficacy in separating aromatic compounds with varying polarity.[11][12]
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with a small amount of acid (e.g., formic acid) is used. The gradient elution ensures that both more polar (e.g., isomeric di-nitro byproducts) and less polar (e.g., starting material 4-isopropylbenzaldehyde) impurities are resolved and eluted with good peak shape. Formic acid helps to protonate silanol groups on the stationary phase and ensure consistent ionization, improving peak symmetry.[10]
-
Detection: UV detection at 254 nm is chosen as it provides a good response for many aromatic compounds containing nitro groups, which are chromophoric.[10][11]
Protocol: HPLC-UV Purity Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile:Water. This yields a stock solution of 200 µg/mL.
-
Prepare further dilutions as needed for linearity checks.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 4 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |
| Gradient | 0-1 min: 30% B; 1-15 min: 30% to 80% B; 15-18 min: 80% B; 18-19 min: 80% to 30% B; 19-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Detection | 254 nm |
-
Data Analysis: Calculate the purity by area normalization. The percentage purity is the area of the main peak divided by the total area of all peaks, multiplied by 100. For assay against a reference standard, use a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities
Principle: GC is ideal for the analysis of volatile and semi-volatile compounds.[8] It separates components based on their boiling points and interaction with a stationary phase in a heated column.[13] Coupling with a Mass Spectrometer (MS) allows for definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.[14][15] This is the standard approach for analyzing residual solvents in pharmaceutical intermediates.[16]
Rationale for Method Design:
-
Technique: Static headspace (HS) sampling is preferred to avoid contamination of the GC system with the non-volatile analyte. It involves heating a sealed vial containing the sample to allow volatile compounds to partition into the gas phase above the sample, which is then injected.[16]
-
Column: A mid-polarity column (e.g., 5% Phenyl Polysiloxane) provides good general-purpose separation for a wide range of common synthesis solvents.
-
Detector: A mass spectrometer provides both quantification and identification, which is critical for unknown impurity analysis.
Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: GC-MS system with a static headspace autosampler.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.
-
Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide, DMSO) that will not interfere with the analysis.
-
Seal the vial immediately with a PTFE/silicone septum and cap.
-
-
GC-MS Conditions:
| Parameter | Condition |
| HS Incubation Temp. | 80 °C |
| HS Incubation Time | 20 min |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C (Split mode, e.g., 20:1) |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | m/z 35-400 |
-
Data Analysis: Identify and quantify residual solvents by comparing retention times and mass spectra to a library of known solvents or by running certified reference standards.
Spectroscopic Methods for Structural Elucidation and Identity Confirmation
Spectroscopic methods provide orthogonal data to confirm the molecular structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for unambiguous structural determination.[17] It probes the chemical environment of specific nuclei (¹H and ¹³C). By analyzing chemical shifts, signal integrations, and coupling patterns, the precise connectivity of atoms can be established.
Predicted ¹H and ¹³C NMR Data for this compound: (Predictions are based on standard substituent effects and data from analogous compounds like 4-isopropylbenzaldehyde and various nitrobenzaldehydes.[17][18][19])
| Proton (¹H) Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | ~10.1 | Singlet | 1H |
| Aromatic H (adjacent to -CHO) | ~8.2 | Doublet | 1H |
| Aromatic H (adjacent to -NO₂) | ~8.5 | Singlet | 1H |
| Aromatic H (adjacent to Isopropyl) | ~7.8 | Doublet | 1H |
| Isopropyl (-CH) | ~3.4 | Septet | 1H |
| Isopropyl (-CH₃) | ~1.3 | Doublet | 6H |
| Carbon (¹³C) Assignment | Predicted Chemical Shift (ppm) |
| Aldehyde (-C=O) | ~190 |
| Aromatic C (ipso to -CHO) | ~135 |
| Aromatic C (ipso to -NO₂) | ~150 |
| Aromatic C (ipso to Isopropyl) | ~158 |
| Aromatic CHs | ~125-132 |
| Isopropyl (-CH) | ~30 |
| Isopropyl (-CH₃) | ~23 |
Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) NMR spectrometer.
-
Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Compare the observed chemical shifts, integrations, and coupling constants with the predicted values to confirm the structure. Check for minor signals that may indicate the presence of impurities.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds.[20]
Rationale: This technique is a rapid and simple method for confirming the presence of the key aldehyde, nitro, and aromatic functional groups. Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.[20]
Predicted Characteristic IR Absorption Bands: (Based on data from related nitrobenzaldehydes.[21][22])
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aldehyde C-H | Stretch | ~2850 and ~2750 (often two distinct peaks) |
| Carbonyl C=O | Stretch | ~1700 - 1715 |
| Nitro N=O | Asymmetric Stretch | ~1520 - 1560 |
| Nitro N=O | Symmetric Stretch | ~1340 - 1370 |
| Aromatic C=C | Stretch | ~1600, ~1450 |
| Aromatic C-H | Stretch | >3000 |
| Aliphatic C-H | Stretch | ~2870 - 2960 |
Protocol: ATR-FTIR Analysis
-
Instrumentation: FTIR spectrometer equipped with an ATR accessory.
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.[20]
-
Spectrum Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[20]
-
Data Analysis: Compare the positions of the major absorption bands in the acquired spectrum with the expected values to confirm the presence of the required functional groups.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides direct evidence of the molecular weight and can reveal structural information through the analysis of fragmentation patterns.[22]
Rationale: When coupled with GC (as described in Sec 3.2), MS is invaluable for impurity identification. For pure material, it confirms the molecular weight. Electron Ionization (EI) is a common technique that provides a characteristic fragmentation pattern.
Predicted Mass Spectrum Data (EI-MS):
-
Molecular Ion [M]⁺•: m/z = 193. This peak should be clearly visible.
-
Key Fragments:
-
[M-1]⁺ (m/z 192): Loss of the aldehydic hydrogen.
-
[M-29]⁺ (m/z 164): Loss of the -CHO group.
-
[M-46]⁺ (m/z 147): Loss of the -NO₂ group.
-
Fragmentation of the isopropyl group.
-
Impurity Profiling and Control Strategy
The primary synthesis of this compound involves the nitration of 4-isopropylbenzaldehyde. A robust analytical strategy must be able to detect and quantify the key potential impurities arising from this process.
Caption: Synthetic relationship of this compound and key process impurities.
Table 2: Analytical Control Strategy for Key Impurities
| Impurity Name | Potential Source | Primary Analytical Method |
| 4-Isopropylbenzaldehyde | Unreacted starting material | HPLC-UV, GC-MS |
| 2-Nitro-4-isopropylbenzaldehyde | Isomeric byproduct | HPLC-UV (requires method validation for resolution) |
| Dinitro-isopropylbenzaldehydes | Over-reaction byproduct | HPLC-UV |
| Residual Solvents (e.g., Toluene, Acetic Acid) | Synthesis and work-up | Headspace GC-MS |
Conclusion
The analytical characterization of this compound requires a scientifically sound, multi-technique approach. The protocols detailed in this guide, combining HPLC for purity, GC-MS for volatile impurities, and a suite of spectroscopic methods (NMR, FTIR, MS) for identity, provide a robust framework for quality control. By understanding the principles behind each method and the potential impurity profile, researchers and drug development professionals can ensure the material meets the high standards required for its intended use.
References
-
MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]
-
Taylor & Francis Online. DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. [Link]
-
U.S. Environmental Protection Agency. Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). [Link]
-
Indian Journal of Chemistry. FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. [Link]
-
Ingenieria Analitica Sl. HPLC Analysis of Explosives Using EPA Method 8330. [Link]
-
Royal Society of Chemistry. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone. [Link]
-
UND Scholarly Commons. Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. [Link]
-
PubMed. Gas-liquid Chromatographic and Difference Spectrophotometric Techniques for the Determination of Benzaldehyde in Benzyl Alcohol. [Link]
-
ResearchGate. GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion.... [Link]
-
ChemWhat. 4-ISOPROPYL-3-NITRO-BENZALDEHYDE CAS#: 130766-91-5. [Link]
-
Chemsrc. 4-ISOPROPYL-3-NITRO-BENZALDEHYDE | CAS#:130766-91-5. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
ACS Publications. Assay of Benzaldehyde. Use of Hydroxylammonium Sulfate and Aqueous Sodium Hydroxide. [Link]
-
Scirp.org. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. [Link]
-
ResearchGate. Gas chromatographic approach for the determination of carbonyl compounds in ambient air. [Link]
-
Royal Society of Chemistry. Green aromatic aldehyde production from biomass via catalytic fractionation and ozonolysis. [Link]
-
PubChem. 4-Nitrobenzaldehyde. [Link]
-
ResearchGate. Analysis of Aldehydes in Water by Head Space-GC/MS. [Link]
-
Oxford Instruments Magnetic Resonance. Analysis of the reduction product of 3-nitrobenzaldehyde. [Link]
-
Purosolv. IPA and Pharmaceutical Quality Control: Why Purity Matters in Every Batch. [Link]
-
Organic Chemistry at CU Boulder. Spectroscopy Tutorial: Example 7. [Link]
-
ResearchGate. Benzaldehyde derivatives with investigated inhibition profile 2.... [Link]
-
SpectraBase. 4-Isopropyl-benzaldehyde - Optional[13C NMR] - Spectrum. [Link]
-
NIST. Benzaldehyde, 3-nitro-. [Link]
-
ResearchGate. Analytical procedures for the quality control of pharmaceuticals in terms of residual solvents content – challenges and recent developments. [Link]
-
World Health Organization. WHO good practices for pharmaceutical quality control laboratories. [Link]
-
LCGC International. Separation Science in Drug Development, Part IV: Quality Control. [Link]
-
PubMed. Analytical techniques currently used in the pharmaceutical industry for the quality control of RNA-based therapeutics and ongoing developments. [Link]
-
Organic Syntheses. o-NITROBENZALDEHYDE. [Link]
-
PrepChem.com. Preparation of 3-nitrobenzaldehyde. [Link]
-
Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde. [Link]
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Application Note: High-Throughput Analysis of 4-Isopropyl-3-nitrobenzaldehyde Reaction Mixtures Using HPLC and GC-MS
Abstract
This application note provides detailed, field-proven protocols for the robust analysis of 4-Isopropyl-3-nitrobenzaldehyde (IPNBA) and its associated reaction mixtures. As a critical intermediate in the synthesis of complex organic molecules for pharmaceuticals and materials science, ensuring the purity and characterizing the impurity profile of IPNBA is paramount.[1] We present two orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection for precise quantification and impurity profiling, and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification of volatile and semi-volatile species. This guide is designed for researchers, analytical chemists, and process development scientists, offering not just step-by-step methods but also the scientific rationale behind key procedural choices to ensure method integrity and adaptability.
Introduction: The Analytical Challenge
This compound (C₁₀H₁₁NO₃, MW: 193.20 g/mol ) is a substituted aromatic aldehyde whose dual functionality—an aldehyde group for condensation reactions and a nitro group for reduction to an amine—makes it a versatile synthetic intermediate.[1] The synthesis, typically via electrophilic nitration of 4-isopropylbenzaldehyde, can yield a complex mixture containing the desired product, unreacted starting materials, positional isomers (e.g., 2-nitro and 5-nitro isomers), and oxidation byproducts like 4-isopropyl-3-nitrobenzoic acid.[1][2]
Effective process monitoring and quality control demand analytical methods that can separate and identify these structurally similar compounds. This note details validated HPLC and GC-MS methods designed to provide a comprehensive analytical solution.
Part I: Reversed-Phase HPLC for Quantification and Purity
High-Performance Liquid Chromatography is the workhorse for purity analysis of non-volatile or thermally sensitive compounds like IPNBA.[3] A reversed-phase method is ideal, leveraging the moderate polarity of the molecule to achieve excellent separation from both more polar and less polar impurities.
Principle of Separation
In reversed-phase HPLC, the stationary phase (typically C18) is nonpolar, while the mobile phase is a more polar mixture, usually of water and an organic solvent like acetonitrile or methanol.[4] Compounds in the sample mixture partition between the two phases. Nonpolar compounds interact more strongly with the stationary phase and elute later, while polar compounds have a higher affinity for the mobile phase and elute earlier. The aromatic ring, isopropyl, and nitro groups of IPNBA provide sufficient hydrophobicity for strong retention on a C18 column, allowing for effective separation from potential impurities.[5][6]
Experimental Protocol: HPLC-UV Analysis
A validated analytical procedure must demonstrate suitability for its intended purpose.[7] This protocol incorporates system suitability tests to ensure the reliability of results, in line with ICH Q2(R1) guidelines.[8][9]
Instrumentation and Consumables:
-
HPLC System with Gradient Pump, Autosampler, and Diode Array Detector (DAD) or UV Detector.
-
Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC Grade Acetonitrile, Methanol, and Water.
-
Analytical grade standards of this compound.
Protocol Steps:
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC Grade Water.
-
Mobile Phase B: HPLC Grade Acetonitrile.
-
Scientist's Note: The use of a simple water/acetonitrile system is often sufficient. For potential acidic impurities like 4-isopropyl-3-nitrobenzoic acid, adding 0.1% formic acid to both mobile phases can improve peak shape by suppressing ionization.
-
-
Standard Preparation:
-
Prepare a stock solution of IPNBA standard at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
Create a working standard at 100 µg/mL by diluting the stock solution with the same solvent mixture.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture.
-
Dissolve in 10.0 mL of the 50:50 Acetonitrile/Water diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This removes particulate matter that could damage the column.
-
-
Chromatographic Conditions:
-
A summary of the HPLC method parameters is provided in Table 1.
-
Table 1: HPLC Method Parameters for IPNBA Analysis
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard for robust separation of moderately polar aromatic compounds. |
| Mobile Phase | A: Water, B: Acetonitrile | Provides good selectivity for nitroaromatic compounds.[5] |
| Gradient Program | 0-15 min: 40-80% B; 15-17 min: 80% B; 17.1-20 min: 40% B (re-equilibration) | A gradient is essential to elute a wide range of impurities with varying polarities in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Injection Volume | 5 µL | Small volume to prevent peak distortion and column overload. |
| Detection | UV at 254 nm | The conjugated aromatic system of IPNBA and related compounds exhibits strong absorbance at this wavelength.[5] |
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the 100 µg/mL working standard.
-
The system is deemed suitable if the Relative Standard Deviation (%RSD) for peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000. These criteria are based on established validation guidelines.[8][9]
-
Data Analysis and Interpretation
-
Identification: The primary identification of IPNBA is based on the retention time matching that of the reference standard. A DAD detector can provide additional confirmation by comparing the UV spectrum of the peak in the sample to that of the standard.
-
Quantification: The amount of IPNBA can be calculated using the external standard method. Purity is often reported as area percent (Area %), assuming all impurities have a similar response factor at the chosen wavelength.
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Caption: HPLC Analysis Workflow for IPNBA Reaction Mixtures.
Part II: GC-MS for Definitive Identification
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is an unparalleled tool, providing both high-resolution separation and definitive structural information from mass spectra.[3][10] IPNBA, with a predicted boiling point of around 332 °C, is suitable for GC analysis.[11]
Principle of Analysis
In GC, a sample is vaporized and swept by a carrier gas (e.g., Helium) through a capillary column. Separation occurs based on the compounds' boiling points and their interactions with the column's stationary phase. After separation, the compounds enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a chemical fingerprint.
Experimental Protocol: GC-MS Analysis
Instrumentation and Consumables:
-
GC-MS System with a capillary column inlet.
-
Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
High-purity Helium (carrier gas).
-
GC-MS grade solvents (e.g., Acetone, Dichloromethane).
Protocol Steps:
-
Sample Preparation:
-
Prepare a dilute solution of the reaction mixture (~100 µg/mL) in a volatile solvent like Acetone or Dichloromethane.
-
Scientist's Note: The sample must be completely dissolved and free of non-volatile materials (e.g., salts), which can contaminate the GC inlet liner. Filtration may be necessary.
-
-
GC-MS Conditions:
-
A summary of the GC-MS method parameters is provided in Table 2.
-
Table 2: GC-MS Method Parameters for IPNBA Analysis
| Parameter | Value | Rationale |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm | A 5% phenyl-methylpolysiloxane phase provides excellent general-purpose separation for semi-volatile organics.[10] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert gas standard for GC-MS, providing good efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | 1 µL, Split (e.g., 50:1) | Split injection prevents column overloading and ensures sharp peaks for concentrated samples. |
| Oven Program | 100 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) | The temperature ramp separates compounds based on boiling point. |
| MS Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal breakdown in the source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching.[10] |
| Scan Range | 40-450 m/z | Covers the expected mass range of the parent compound and its key fragments. |
Data Analysis and Mass Spectral Interpretation
-
Identification: An unknown peak is identified by comparing its acquired mass spectrum with a reference library (e.g., NIST).
-
Expected Fragmentation: Aromatic nitro compounds exhibit characteristic fragmentation patterns.[12][13] For IPNBA (MW=193.2), key expected fragments include:
-
M+• (m/z 193): The molecular ion peak.
-
[M-H]+ (m/z 192): Loss of a hydrogen atom.
-
[M-CH₃]+ (m/z 178): Loss of a methyl group from the isopropyl moiety.
-
[M-NO₂]+ (m/z 147): Loss of the nitro group, a common fragmentation pathway for nitroaromatics.[12]
-
[M-CHO]+ (m/z 164): Loss of the formyl radical.
-
Trustworthiness Note: The presence of these key fragments provides a high degree of confidence in the identification of IPNBA and its isomers.
-
Caption: GC-MS Analysis Workflow for IPNBA Reaction Mixtures.
Method Comparison and Conclusion
HPLC-UV and GC-MS are complementary, not mutually exclusive, techniques for the analysis of this compound reaction mixtures.
-
HPLC-UV is the superior method for accurate quantification and routine purity testing due to its high precision, robustness, and suitability for non-volatile impurities like carboxylic acids.
-
GC-MS is the gold standard for definitive identification of unknown impurities that are volatile and thermally stable, providing unambiguous structural data through mass spectral fragmentation.
By employing HPLC for routine quality control and GC-MS for impurity identification and troubleshooting, researchers and drug development professionals can build a comprehensive understanding of their reaction chemistry, ensuring the quality and consistency of their final product.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA).
-
4-ISOPROPYL-3-NITRO-BENZALDEHYDE Chemical Properties. ChemicalBook.
-
Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv Technology Corporation.
-
Determination of Nitroaromatic Compounds in Soil Samples by HPLC, Using On-Line Preconcentration. Taylor & Francis Online.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).
-
This compound | 130766-91-5. Benchchem.
-
A Comparative Guide to Purity Analysis of 4-Nitrobenzaldehyde: GC-MS vs. Alternatives. Benchchem.
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.
-
Mass Fragmentation pattern of nitro compounds. YouTube.
-
Comparative analysis of analytical methods for nitroaromatic compounds. Benchchem.
-
Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Periodica Polytechnica Chemical Engineering.
-
A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate.
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- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 12. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Isopropyl-3-nitrobenzaldehyde
Welcome to the technical support center for the synthesis of 4-isopropyl-3-nitrobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your synthesis and overcome common challenges.
Section 1: Understanding the Reaction - FAQs
This section addresses fundamental questions about the synthesis, focusing on the chemical principles that govern the reaction's outcome.
Q1: What is the primary method for synthesizing this compound?
The most common and direct method is the electrophilic aromatic substitution, specifically the nitration of 4-isopropylbenzaldehyde (also known as cuminaldehyde).[1] This reaction utilizes a nitrating mixture, typically composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2][3]
Q2: Why is a mixture of nitric and sulfuric acid used?
Sulfuric acid acts as a catalyst to generate the highly reactive electrophile, the nitronium ion (NO₂⁺), from nitric acid.[2][4] The reaction is as follows:
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The nitronium ion is a potent electrophile that is necessary to attack the electron-rich aromatic ring of 4-isopropylbenzaldehyde.[2][5]
Q3: What determines the position of the nitro group on the aromatic ring?
The regioselectivity of the nitration is directed by the substituents already present on the benzene ring: the isopropyl group and the aldehyde (formyl) group.
-
Isopropyl Group (-CH(CH₃)₂): This is an alkyl group, which is weakly activating and an ortho, para-director.[4] It increases the electron density at the positions ortho and para to it.
-
Aldehyde Group (-CHO): This group is deactivating due to its electron-withdrawing nature and is a meta-director.[2][4] It decreases electron density at the ortho and para positions, making the meta position relatively more susceptible to electrophilic attack.
In 4-isopropylbenzaldehyde, the two groups have conflicting directing effects. The position ortho to the isopropyl group is also meta to the aldehyde group. This alignment of directing effects strongly favors the substitution at the 3-position, leading to the desired product, this compound.
Section 2: Troubleshooting Guide
Encountering issues during synthesis is common. This section provides a structured approach to diagnosing and solving problems.
Problem 1: Low or No Yield of the Desired Product
Q: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I fix this?
A: Low yield is a frequent issue that can stem from several factors. Systematically investigating each possibility is key.
Possible Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Improper Temperature Control | The nitration of aromatic compounds is highly exothermic. If the temperature rises uncontrollably (typically above 10-15°C), the rate of side reactions, such as oxidation of the aldehyde group to a carboxylic acid or dinitration, increases significantly.[6][7] | 1. Maintain Strict Temperature Control: Use an ice-salt bath to keep the reaction temperature between 0-5°C during the addition of the nitrating mixture.[3] 2. Slow, Dropwise Addition: Add the nitrating agent very slowly to the solution of 4-isopropylbenzaldehyde in sulfuric acid to allow for effective heat dissipation. |
| Inefficient Generation of Nitronium Ion | The presence of excess water in the reaction mixture can hinder the formation of the nitronium ion by shifting the equilibrium away from the products. | 1. Use Concentrated Acids: Ensure that both nitric and sulfuric acids are of high concentration and not old stock that may have absorbed atmospheric moisture. 2. Check Reagent Quality: Use freshly opened or properly stored reagents. |
| Degradation of Starting Material | 4-Isopropylbenzaldehyde (cuminaldehyde) can oxidize over time if not stored properly. Impure starting material will lead to lower yields and a more complex mixture of products. | 1. Verify Purity: Check the purity of the starting material via TLC or NMR. 2. Purify if Necessary: If impurities are detected, consider distilling the 4-isopropylbenzaldehyde before use. |
| Incomplete Reaction | The reaction may not have been allowed to proceed for a sufficient amount of time, or the stirring may have been inadequate, leading to poor mixing of the reactants. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. 2. Ensure Efficient Stirring: Use a magnetic stirrer that is powerful enough to maintain a homogenous mixture throughout the reaction. |
Problem 2: Formation of Multiple Products (Impure Product)
Q: My TLC plate shows multiple spots after the reaction, indicating the presence of several side products. What are these impurities and how can I minimize them?
A: The formation of side products is often linked to reaction conditions. Understanding the potential side reactions is crucial for optimization.
Common Side Products & Prevention Strategies:
| Side Product | Formation Mechanism | Prevention Strategy |
| Dinitrated Products | If the reaction temperature is too high or the reaction is left for too long, a second nitro group can be added to the ring. | Strictly adhere to the recommended reaction time and temperature. Quench the reaction as soon as TLC indicates the consumption of the starting material. |
| Oxidation Product (4-Isopropyl-3-nitrobenzoic acid) | The aldehyde group is susceptible to oxidation by nitric acid, especially at elevated temperatures.[1] | Maintain a low reaction temperature (0-5°C). The nitrating mixture should be added slowly to avoid localized heating. |
| Other Isomers (e.g., 4-Isopropyl-2-nitrobenzaldehyde) | While the 3-nitro isomer is strongly favored, small amounts of other isomers can form. | Precise temperature control and slow addition of the nitrating agent can improve regioselectivity. Careful purification is necessary to remove these isomers. |
| Ipso-Substitution Product | In some cases, nitration can occur at the position bearing the aldehyde group, leading to its replacement.[8] This is less common under these conditions but can be promoted by certain substituents or harsher conditions. | Using the standard H₂SO₄/HNO₃ mixture at low temperatures minimizes the likelihood of ipso-substitution. |
Problem 3: Difficulties in Product Purification
Q: I'm struggling to isolate a pure product after the work-up. What is the best method for purification?
A: Proper work-up and purification are critical for obtaining high-purity this compound.
Purification Workflow:
-
Quenching: The reaction is typically quenched by pouring the acidic mixture slowly onto a large amount of crushed ice with stirring.[3] This precipitates the crude product and dilutes the strong acids.
-
Filtration: The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to pH paper. This step is crucial to remove residual acids.[3]
-
Recrystallization: This is the most effective method for purifying the crude solid.[9]
-
Solvent Selection: A common and effective solvent system for recrystallization is a mixture of toluene and petroleum ether or ethanol/water.[10] The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold, while impurities remain soluble at all temperatures.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If insoluble impurities are present, filter the hot solution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[9][11]
-
Section 3: Visualized Workflows and Protocols
General Synthesis Workflow
The following diagram outlines the complete process from starting materials to the purified final product.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Decision Tree: Low Yield
If you are experiencing low yields, use this decision tree to diagnose the potential issue.
Caption: Decision tree for troubleshooting low product yield.
Detailed Experimental Protocol
Materials:
-
4-Isopropylbenzaldehyde (Cuminaldehyde)
-
Concentrated Sulfuric Acid (~98%)
-
Concentrated Nitric Acid (~70%)
-
Ice
-
Deionized Water
-
Toluene
-
Petroleum Ether
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a calculated amount of concentrated nitric acid to a stirred, pre-chilled volume of concentrated sulfuric acid. Maintain the temperature below 10°C. This step should be performed in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add 4-isopropylbenzaldehyde and an appropriate volume of concentrated sulfuric acid. Cool this mixture to 0°C in an ice-salt bath.
-
Nitration: Add the prepared nitrating mixture from the addition funnel to the stirred solution of 4-isopropylbenzaldehyde dropwise. The rate of addition must be controlled to maintain the internal temperature of the reaction mixture between 0°C and 5°C.[3]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours.[3] Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice water, extracting with a suitable solvent (e.g., ethyl acetate), and analyzing by TLC.
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture onto a large beaker filled with crushed ice and water while stirring vigorously. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration. Wash the solid on the filter funnel with copious amounts of cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude, damp solid from a suitable solvent system, such as toluene/petroleum ether, to yield pure this compound as a solid.
-
Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).
References
- Filo. (2025-05-20). Explain the nitration of benzaldehyde from the chapter aldehydes ketones and carboxylic acid class 12.
- ECHEMI. (n.d.).
- Chemistry LibreTexts. (2022-09-12). 1.31: Electrophilic Substitution.
- ResearchGate. (n.d.).
- PMC - NIH. (2017-12-18).
- Benchchem. (n.d.). This compound | 130766-91-5.
- Benchchem. (n.d.). An In-depth Technical Guide to 4-Isopropoxy-3-nitrobenzylamine.
- ResearchGate. (n.d.).
- MDPI. (2023-09-05). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group.
- DUNE: DigitalUNE. (n.d.).
- ResearchGate. (n.d.). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group.
- Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE.
- Semantic Scholar. (2023-07-15). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group.
- PrepChem.com. (n.d.).
- EMU Physics Department. (2023-07-04).
- NOP. (2006-03). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde.
- Santa Cruz Biotechnology. (n.d.). 4-Isopropyl-3-nitro-benzaldehyde | CAS 130766-91-5.
- Bloom Tech. (2023-12-19). How do you synthesize 3-Nitrobenzaldehyde?.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). Cuminaldehyde 4-Isopropylbenzaldehyde.
- Wikipedia. (n.d.). Cuminaldehyde.
- Aidic. (n.d.).
- ECHEMI. (n.d.).
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- 1. benchchem.com [benchchem.com]
- 2. Explain the nitration of benzaldehyde from the chapter aldehydes ketones .. [askfilo.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude 4-Isopropyl-3-nitrobenzaldehyde
Welcome to the technical support guide for the purification of 4-Isopropyl-3-nitrobenzaldehyde (CAS 130766-91-5). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming common challenges encountered during the purification of this key synthetic intermediate. Our guidance is grounded in established chemical principles and practical, field-proven experience to ensure you can achieve the desired purity for your downstream applications.
Section 1: Pre-Purification Analysis & Troubleshooting
This section addresses common questions about the state of the crude product immediately following synthesis and before purification begins. A proper assessment at this stage can save significant time and resources.
Q1: What are the most likely impurities in my crude this compound reaction mixture?
A1: Understanding the potential impurities is the cornerstone of designing an effective purification strategy. The most common synthesis for this compound is the electrophilic nitration of 4-isopropylbenzaldehyde.[1] Given this reaction, your crude product likely contains:
-
Unreacted Starting Material: 4-Isopropylbenzaldehyde (Cuminaldehyde).[2][3][4][5][6][7] Its presence is usually due to incomplete nitration.
-
Regioisomers: The primary isomeric impurity is typically 2-nitro-4-isopropylbenzaldehyde. The directing effects of the isopropyl group (ortho-, para-directing) and the aldehyde group (meta-directing) lead to the desired 3-nitro product, but small amounts of the 2-nitro isomer are often unavoidable.[1]
-
Oxidation Byproduct: 4-Isopropyl-3-nitrobenzoic acid. The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if the nitrating conditions are too harsh or if the product is exposed to air for extended periods.
-
Spent Nitrating Agents: Residual nitric and sulfuric acids, which must be neutralized and removed.
Q2: How can I get a quick and effective assessment of my crude product's purity before attempting a large-scale purification?
A2: Thin-Layer Chromatography (TLC) is the most efficient technique for this purpose. It provides a qualitative snapshot of the number of components in your mixture and helps in developing a solvent system for column chromatography.
-
Rationale: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[8] The polarity of the compounds determines their retention factor (Rf).
-
Recommended TLC Protocol:
-
Spot a dilute solution of your crude product on a silica gel TLC plate.
-
Develop the plate in a sealed chamber using a solvent system of varying polarity. A good starting point is a mixture of hexane and ethyl acetate.
-
Visualize the spots under UV light. The aldehyde and its nitro-isomers are typically UV-active.
-
The number of distinct spots corresponds to the minimum number of components in your mixture. The desired product, this compound, is more polar than the starting material but will have a similar polarity to its nitro-isomer, which may appear as a very close or slightly overlapping spot.
-
| Compound | Expected Relative Rf Value | Rationale |
| 4-Isopropylbenzaldehyde | Highest | Least polar compound. |
| This compound | Intermediate | Increased polarity due to the electron-withdrawing nitro group. |
| 2-Nitro-4-isopropylbenzaldehyde | Intermediate (close to product) | Similar polarity to the desired product; may be difficult to resolve on TLC. |
| 4-Isopropyl-3-nitrobenzoic acid | Lowest (often stays at baseline) | The carboxylic acid group is highly polar and binds strongly to the silica. |
Q3: My crude product is a dark, viscous oil instead of the expected yellowish solid. What does this indicate and what is the first step?
A3: An oily or gummy crude product often suggests the presence of significant impurities that are depressing the melting point of the desired solid.[1] This could be a high concentration of unreacted starting material, isomeric byproducts, or residual solvent.
-
Causality: Pure crystalline solids have a well-defined melting point. Impurities disrupt the crystal lattice, leading to a lower and broader melting range, and in severe cases, prevent crystallization altogether.
-
Recommended First Step: Perform an aqueous workup. Dissolve the crude oil in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with:
-
After drying the organic layer over an anhydrous salt (like Na₂SO₄ or MgSO₄) and evaporating the solvent, you may find that the resulting material solidifies upon standing or cooling. If it remains an oil, proceed to recrystallization or chromatography.
Section 2: Recrystallization Troubleshooting Guide
Recrystallization is the preferred method for purifying solids when impurities have significantly different solubilities than the main compound.[11][12][13][14][15]
Q4: What is the best solvent or solvent system for recrystallizing this compound?
A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[11][12] For this compound, a mixed-solvent system is often most effective.
-
Rationale: It can be difficult to find a single solvent with the perfect solubility profile. A mixed-solvent system provides greater flexibility. You dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). A few more drops of the hot "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.[11]
-
Recommended Systems:
-
Ethanol/Water: Dissolve the crude solid in hot ethanol and add hot water until persistent cloudiness is observed.
-
Toluene/Hexane or Toluene/Petroleum Ether: Dissolve in hot toluene and add hexane or petroleum ether.[16] This is effective for separating less polar impurities.
-
Ethyl Acetate/Hexane: A versatile system with a good balance of polarity.
-
Q5: My product "oiled out" during cooling instead of forming crystals. How do I fix this?
A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid.[12] The compound comes out of solution as a liquid instead of a solid crystal lattice. This is detrimental to purification as the oil can trap impurities.
-
Causes & Solutions:
-
Cooling Too Quickly: The solution was cooled too rapidly. Reheat the mixture until the oil redissolves completely, and allow it to cool much more slowly. Insulating the flask can help.
-
Solvent Polarity Mismatch: The boiling point of the solvent may be too high, or the solvent is too good of a solvent. Add more of the "poor" solvent (the anti-solvent) to the hot solution before cooling to lower the overall solvating power of the system.
-
High Impurity Load: If the crude material is very impure, it may be necessary to first pass it through a short plug of silica gel (a quick filtration) to remove the gross impurities before attempting recrystallization.
-
Q6: I've added a lot of hot solvent, everything dissolved, but no crystals are forming even after cooling in an ice bath. What should I do?
A6: This is a classic sign that too much solvent was used, and the solution is not saturated.[14]
-
Solution: Reheat the solution and boil off some of the solvent under a gentle stream of nitrogen or in a fume hood to reduce the total volume. Once the volume is reduced (e.g., by 25-30%), allow the solution to cool again. If crystals still don't form, you can try to induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound (if available) to the cooled solution to act as a template for crystallization.
-
Section 3: Column Chromatography Troubleshooting Guide
Column chromatography is a powerful technique for separating compounds with similar polarities, such as the regioisomers of this compound, which are often inseparable by recrystallization.[8][17][18]
Q7: When should I choose column chromatography over recrystallization?
A7: Opt for column chromatography when:
-
Recrystallization fails to yield a product of sufficient purity.
-
The impurities are regioisomers with very similar solubility profiles to the desired product.[19]
-
The crude product is an oil that will not solidify.
-
You need to separate multiple components from the reaction mixture.
Q8: How do I select the right solvent system (mobile phase) for the column?
A8: The ideal mobile phase is determined by running preliminary TLC plates as described in Q2. The goal is to find a solvent system that gives your desired product an Rf value of approximately 0.25-0.35 .
-
Rationale: An Rf in this range provides the optimal balance between moving the compound down the column at a reasonable rate and allowing for sufficient interaction with the stationary phase to achieve separation from its neighbors.
-
Procedure:
-
Start with a low-polarity system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity (e.g., 90:10, 85:15) until you achieve the target Rf for your product and see clear separation from the major impurities.
-
This solvent system will be the starting eluent for your column.
-
Q9: My compounds are streaking on the column and the separation is poor. What can I do to improve it?
A9: Band streaking or tailing is often caused by overloading the column or issues with solubility and acidity.
-
Causes & Solutions:
-
Overloading: The amount of crude material is too large for the amount of silica gel used. A general rule of thumb is a 1:30 to 1:50 mass ratio of crude product to silica gel.
-
Insoluble Material: The sample was not fully dissolved when loaded onto the column. Ensure the sample is dissolved in a minimal amount of the eluent or a less polar solvent before loading.[18]
-
Acidic Compound: If your compound has acidic protons (less likely for this aldehyde, but possible with impurities), it can interact too strongly with the silica. Adding a very small amount of a modifier like triethylamine (~0.1%) to the eluent can sometimes improve peak shape, but this should be used with caution.
-
Improper Packing: Air bubbles or channels in the silica bed will ruin separation.[18] Ensure the column is packed carefully using a slurry method to create a uniform, homogenous stationary phase.[17]
-
Section 4: Protocols and Visual Workflows
Experimental Protocol 1: Recrystallization (Two-Solvent Method)
-
Place the crude this compound in an Erlenmeyer flask.
-
Select a suitable "good" solvent (e.g., hot Toluene or Ethyl Acetate). Heat the solvent separately.
-
Add the minimum amount of hot solvent to the flask to just dissolve the crude solid.[11]
-
While the solution is hot, select a "poor" solvent (e.g., Hexane or Petroleum Ether) in which the compound is insoluble.
-
Add the poor solvent dropwise to the hot solution with swirling until a persistent cloudiness appears.
-
Add a few more drops of the hot "good" solvent to make the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[12]
-
Once crystallization at room temperature appears complete, place the flask in an ice-water bath for 15-30 minutes to maximize crystal recovery.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent to remove any surface impurities.[11]
-
Dry the purified crystals in a vacuum oven or air dry them. Characterize the product by melting point and spectroscopy.
Experimental Protocol 2: Flash Column Chromatography
-
Prepare the Column: Plug a glass column with cotton or glass wool and add a small layer of sand.[17]
-
Pack the Column: Prepare a slurry of silica gel in the chosen starting eluent (determined by TLC). Pour the slurry into the column and use gentle tapping or air pressure to create a uniform, compact bed. Add another layer of sand on top to protect the silica surface.[17][18]
-
Load the Sample: Dissolve the crude product in the minimum possible volume of the eluent (or a less polar solvent like dichloromethane). Carefully apply the sample solution to the top of the silica bed using a pipette.[17]
-
Elute: Open the stopcock and allow the sample to absorb onto the silica. Carefully add the eluent to the top of the column without disturbing the surface.
-
Run the Column: Apply pressure (using a pump or inert gas) to force the eluent through the column at a steady rate. Collect the eluting solvent in fractions (e.g., in test tubes).
-
Analyze Fractions: Monitor the fractions by TLC to identify which ones contain the pure desired product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visual Workflow: Purification Strategy
Caption: Decision workflow for purifying crude this compound.
Visual Workflow: Recrystallization Troubleshooting
Caption: Troubleshooting common issues during recrystallization.
Section 5: Safety Precautions
Q10: What are the primary safety concerns when purifying this compound?
A10: Standard laboratory safety protocols should be strictly followed.
-
Compound Handling: While specific toxicity data is limited, nitroaromatic compounds should be handled with care. Avoid skin contact, eye contact, and inhalation of dust.[20][21] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[20][22]
-
Solvent Safety: Many solvents used in purification (e.g., hexane, ethyl acetate, toluene) are flammable.[20] Ensure all heating is done using heating mantles or steam baths, and avoid open flames. All procedures should be performed in a well-ventilated chemical fume hood.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines. Halogenated and non-halogenated solvent waste should be segregated.
References
-
ChemWhat. (n.d.). 4-ISOPROPYL-3-NITRO-BENZALDEHYDE CAS#: 130766-91-5. Retrieved from [Link]
-
Chemsrc. (2025, September 19). 4-ISOPROPYL-3-NITRO-BENZALDEHYDE | CAS#:130766-91-5. Retrieved from [Link]
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]
-
NOP. (2006, March). Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved from [Link]
-
Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 241-243. Retrieved from [Link]
-
Reddit. (2025, October 1). Separation of Nitrobenzaldehyde Isomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
-
University of Rochester. (n.d.). How to run column chromatography. Retrieved from [Link]
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of m-nitrobenzaldehyde. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
- Google Patents. (n.d.). CN102329234B - Production process of m-nitrobenzaldehyde.
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-nitrobenzaldehyde. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-nitrobenzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Cuminaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Cuminaldehyde | C10H12O | CID 326. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 4-(1-methylethyl)-. Retrieved from [Link]
-
PubChem. (n.d.). Cuminaldehyde. Retrieved from [Link]
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- 5. Benzaldehyde, 4-(1-methylethyl)- [webbook.nist.gov]
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How to avoid over-oxidation in "4-Isopropyl-3-nitrobenzaldehyde" synthesis
Welcome to the dedicated support center for the synthesis of 4-isopropyl-3-nitrobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on preventing the over-oxidation of the aldehyde to the corresponding carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of over-oxidation in the synthesis of this compound?
The primary cause of over-oxidation is the use of excessively harsh oxidizing agents or reaction conditions. The aldehyde group in the target molecule is susceptible to further oxidation to a carboxylic acid, especially in the presence of strong oxidants like potassium permanganate or chromic acid, particularly at elevated temperatures.
Q2: How can I detect the presence of the over-oxidized byproduct, 4-isopropyl-3-nitrobenzoic acid?
The presence of the carboxylic acid byproduct can be detected using several analytical techniques:
-
Thin-Layer Chromatography (TLC): The carboxylic acid will typically have a lower Rf value than the aldehyde due to its higher polarity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the aldehyde proton signal (around 9-10 ppm) will decrease, and a broad singlet corresponding to the carboxylic acid proton (around 10-13 ppm) may appear.
-
Infrared (IR) Spectroscopy: The appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl C=O stretch are indicative of the carboxylic acid.
Q3: Are there any specific oxidizing agents that are less prone to causing over-oxidation in this synthesis?
Yes, milder and more selective oxidizing agents are recommended. PCC (Pyridinium chlorochromate) and PDC (Pyridinium dichromate) are often used for the controlled oxidation of alcohols to aldehydes. Additionally, Swern oxidation and Dess-Martin periodinane (DMP) are excellent modern alternatives that offer high selectivity for aldehydes under mild conditions.
Troubleshooting Guide: Over-oxidation Issues
This section addresses specific problems you might encounter during the synthesis of this compound.
Problem 1: Significant formation of 4-isopropyl-3-nitrobenzoic acid detected post-reaction.
-
Potential Cause A: Oxidizing agent is too strong.
-
Solution: Switch from strong, non-selective oxidants (e.g., KMnO₄, Jones reagent) to a milder, more controlled reagent.
-
Recommended Alternatives:
-
Pyridinium Chlorochromate (PCC): Known for its ability to oxidize primary alcohols to aldehydes with minimal over-oxidation.
-
Dess-Martin Periodinane (DMP): A highly selective and mild oxidant that works at room temperature.
-
Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride, DMSO, and a hindered base (like triethylamine) at low temperatures (-78 °C), which is very effective in preventing over-oxidation.
-
-
-
-
Potential Cause B: Reaction temperature is too high.
-
Solution: Meticulously control the reaction temperature. Many selective oxidations are exothermic, and an increase in temperature can lead to loss of selectivity and byproduct formation.
-
Actionable Step: Conduct the reaction in an ice bath or use a cryostat to maintain a consistent, low temperature, especially during the addition of reagents. For Swern oxidations, maintaining the temperature at or below -60 °C is critical.
-
-
-
Potential Cause C: Extended reaction time.
-
Solution: Monitor the reaction progress closely using TLC. Once the starting material (the corresponding alcohol) is consumed, the reaction should be quenched promptly to prevent further oxidation of the desired aldehyde product.
-
Problem 2: Low yield of this compound with a complex mixture of byproducts.
-
Potential Cause A: Non-optimal reaction stoichiometry.
-
Solution: Carefully control the stoichiometry of the oxidizing agent. An excess of the oxidant can drive the reaction towards the carboxylic acid.
-
Actionable Step: Typically, 1.1 to 1.5 equivalents of the oxidizing agent are sufficient. It is advisable to perform small-scale trial reactions to determine the optimal stoichiometry for your specific setup.
-
-
-
Potential Cause B: Presence of water in the reaction mixture.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Some oxidizing agents can react with water to form species that promote over-oxidation.
-
Actionable Step: Dry glassware in an oven overnight and cool under a stream of dry nitrogen or in a desiccator. Use freshly distilled or commercially available anhydrous solvents.
-
-
Mechanistic Insight into Over-oxidation
The oxidation of a primary alcohol to an aldehyde involves the removal of two hydrogen atoms. Over-oxidation occurs when the intermediate aldehyde is further oxidized to a carboxylic acid. This is particularly problematic with strong oxidizing agents in aqueous media, which can hydrate the aldehyde to form a geminal diol, a species that is readily oxidized.
Technical Support Center: Optimizing Solvent Conditions for 4-Isopropyl-3-nitrobenzaldehyde Reactions
Welcome to the technical support center for 4-Isopropyl-3-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding solvent optimization for reactions involving this versatile intermediate. Our goal is to equip you with the scientific rationale and practical steps to overcome common experimental hurdles.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, offering potential causes and actionable solutions.
Issue 1: Poor Solubility of this compound
Question: My this compound is not dissolving well in my chosen reaction solvent, leading to a heterogeneous mixture and likely impacting my reaction rate. What should I do?
Answer:
Poor solubility is a common challenge that can significantly hinder reaction kinetics and yield. The molecular structure of this compound, with its nonpolar isopropyl group and aromatic ring, alongside polar nitro and aldehyde groups, gives it a nuanced solubility profile.[1]
Potential Causes & Solutions:
-
Solvent Mismatch: The principle of "like dissolves like" is paramount. A solvent's polarity may not be appropriate for this compound.
-
Solution: Consult a solvent polarity chart and consider the polarity of your reactant. For instance, while non-polar solvents like hexane might be poor choices, moderately polar aprotic solvents such as acetone, ethyl acetate, and N,N-dimethylformamide (DMF) are predicted to be good solvents.[2] Based on data for the similar compound 3-nitrobenzaldehyde, DMF and acetone show high solubility.[3]
-
-
Insufficient Solvent Volume: The concentration of your reactant may be too high for the chosen solvent volume.
-
Solution: While maintaining a reasonable concentration is important for reaction kinetics, try incrementally increasing the solvent volume. However, be mindful that excessive dilution can slow down bimolecular reactions.
-
-
Low Temperature: Solubility is generally temperature-dependent.
-
Solution: Gently warm the solvent to aid dissolution, provided the reactants and reagents are thermally stable at that temperature. Always check the stability of all reaction components before applying heat.
-
Experimental Protocol for Solubility Testing:
A systematic approach to determining the best solvent is crucial.
-
Small-Scale Tests: In separate vials, add a pre-weighed amount of this compound (e.g., 10 mg).
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent.
-
Observation: Stir or sonicate at a controlled temperature and observe for complete dissolution.
-
Incremental Addition: If the solid does not dissolve, continue adding the solvent in measured increments until it does, or until a practical volume limit is reached.
-
Quantification: Calculate the approximate solubility in mg/mL or mol/L for each solvent.
Solubility Prediction Table (Qualitative):
| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale |
| Non-Polar Aprotic | Hexane, Cyclohexane | Low | The polar nitro and aldehyde groups limit solubility in highly non-polar environments.[2] |
| Moderately Polar Aprotic | Toluene, Diethyl Ether | Moderate | The aromatic ring and isopropyl group contribute to solubility. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, THF, DMF | Good to High | These solvents can effectively solvate both the polar and non-polar regions of the molecule.[2][3] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Good | The hydroxyl group can hydrogen bond with the nitro and aldehyde groups, but the non-polar part of the molecule may limit very high solubility.[2] |
| Aqueous | Water | Very Low | The molecule is predominantly organic and lacks sufficient hydrogen bonding capability to be highly soluble in water. |
Issue 2: Low Yield or Slow Reaction Rate in Condensation Reactions
Question: I am performing a condensation reaction (e.g., Knoevenagel or Claisen-Schmidt) with this compound and observing a low yield and/or a very slow reaction. How can I optimize the solvent conditions?
Answer:
Solvent polarity plays a critical role in the kinetics and equilibrium of condensation reactions.[4][5] The choice of solvent can influence the stability of intermediates and transition states.
Potential Causes & Solutions:
-
Inappropriate Solvent Polarity: The polarity of the solvent can significantly affect the rate of nucleophilic attack and subsequent dehydration steps.
-
Solution: For reactions like the Claisen-Schmidt condensation, polar protic solvents such as ethanol are often used.[6] They can stabilize the charged intermediates and facilitate proton transfer. In some cases, aprotic polar solvents like DMF or DMSO can also be effective. It is advisable to screen a range of solvents with varying polarities.
-
-
Catalyst Incompatibility with Solvent: The base or acid catalyst used may not be effective in the chosen solvent.
-
Solution: Ensure your catalyst is soluble and active in the reaction medium. For instance, if using an aqueous base like NaOH, a solvent that is at least partially miscible with water, such as ethanol, is beneficial.[6]
-
Experimental Workflow for Solvent Screening in a Condensation Reaction:
Caption: Workflow for solvent screening in condensation reactions.
Issue 3: Side Reactions Observed (e.g., Cannizzaro Reaction, Oxidation)
Question: My reaction with this compound is producing significant byproducts. I suspect a Cannizzaro reaction or oxidation of the aldehyde. Can the solvent choice help mitigate this?
Answer:
Yes, the solvent can influence the propensity for side reactions.
Potential Causes & Solutions:
-
Cannizzaro Reaction: This disproportionation reaction occurs with aldehydes lacking α-hydrogens in the presence of a strong base.[7] It yields a corresponding alcohol and carboxylic acid.
-
Solution: While primarily dependent on the base strength, the solvent can play a role. Using a less polar solvent may decrease the effective strength of the base. Additionally, ensuring anhydrous conditions can sometimes suppress this side reaction. If the Cannizzaro reaction is a major issue, consider using a weaker base or a different synthetic route that avoids strongly basic conditions.
-
-
Oxidation to Carboxylic Acid: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of air (autoxidation) or certain reagents.
-
Solution: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is the most effective way to prevent autoxidation. The choice of solvent can also have an effect; some solvents are more prone to forming peroxides which can initiate oxidation. Using freshly distilled, peroxide-free solvents like THF is recommended.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the general safety precautions for handling this compound and its solutions?
A1: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Q2: How should I store solutions of this compound?
A2: Solutions should be stored in tightly sealed containers, protected from light, and in a cool, dry place. For long-term storage, refrigeration may be appropriate, but you should first confirm that the compound will not precipitate out of solution at lower temperatures. Some organic solvents can be hygroscopic, so storage in a desiccator may be necessary to prevent water absorption.
Q3: Can I use a mixed solvent system?
A3: Absolutely. Mixed solvent systems are often used to fine-tune the polarity and solvating properties of the reaction medium. For example, a mixture of a good solvent for your aldehyde (like DMF) and a solvent that facilitates product precipitation can be advantageous for purification.[3] When developing a mixed solvent system, it is important to systematically vary the ratio of the solvents to find the optimal composition.
Q4: How does solvent polarity affect the selective reduction of the nitro or aldehyde group in this compound?
A4: The selective reduction of one functional group in the presence of the other is a significant synthetic challenge.[1]
-
Selective Aldehyde Reduction: The reduction of the aldehyde to an alcohol (forming 4-isopropyl-3-nitrobenzyl alcohol) is typically achieved with milder reducing agents like sodium borohydride (NaBH₄).[1] Polar protic solvents like ethanol or methanol are commonly used for these reductions as they can protonate the intermediate alkoxide.
-
Selective Nitro Reduction: The reduction of the nitro group to an amine (forming 3-amino-4-isopropylbenzaldehyde) often requires stronger reducing agents or catalytic hydrogenation.[1] The solvent choice for catalytic hydrogenation can be critical. Polar solvents are generally preferred as they can influence the catalyst's activity and the adsorption of the substrate onto the catalyst surface.[8]
Diagram of Solvent Polarity Effects on Reaction Pathways:
Caption: Solvent polarity influences the optimal conditions for different reaction pathways.
References
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. Available at: [Link][4][5]
-
The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor. ResearchGate. Available at: [Link][8]
-
Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Frontiers in Chemistry. Available at: [Link]
-
Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. ResearchGate. Available at: [Link][3]
-
NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. Available at: [Link][7]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in 4-Isopropyl-3-nitrobenzaldehyde Derivatization
Welcome to the technical support center for 4-Isopropyl-3-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates during the derivatization of this versatile intermediate. The unique electronic and steric properties of this molecule—specifically the activating, electron-withdrawing nitro group and the bulky isopropyl group—present distinct challenges that require careful optimization. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges effectively.
Part 1: General Troubleshooting Principles
Before diving into specific reaction types, it's crucial to ensure the fundamentals are in place. Low conversion rates often stem from overlooked foundational issues.
Q: I've set up my reaction, but the conversion is unexpectedly low. What are the first things I should check, regardless of the reaction type?
A: Excellent question. Always start with the basics, as they are the most common culprits.
-
Reagent Purity and Stoichiometry:
-
Purity: Verify the purity of your this compound and other reactants. Aldehydes are susceptible to oxidation to the corresponding carboxylic acid (4-isopropyl-3-nitrobenzoic acid) upon prolonged exposure to air. An older bottle of the aldehyde might be partially oxidized, which will consume reagents and lower the yield of the desired product.[1] Confirm purity via NMR or melting point analysis.
-
Stoichiometry: Double-check your calculations and measurements. An incorrect molar ratio of reactants is a frequent source of poor conversion.
-
-
Solvent Quality:
-
Anhydrous Conditions: For reactions that are sensitive to water, such as the Wittig reaction or those involving strong bases, ensure you are using a truly anhydrous solvent.[1] The presence of water can quench reactive intermediates like ylides or strong bases.
-
Solvent Grade: Use the appropriate grade of solvent for your synthesis. HPLC-grade or ACS-grade is generally sufficient, but for highly sensitive reactions, freshly distilled or extra-dry solvents are recommended.
-
-
Reaction Atmosphere and Monitoring:
-
Inert Atmosphere: To prevent oxidation of the aldehyde, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially if heating for extended periods or using sensitive reagents.[1]
-
TLC Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC).[2][3] This will tell you if the reaction is slow, stalled, or if side products are forming. A reaction that appears "stalled" may simply need more time or gentle heating to proceed to completion.[2]
-
Part 2: Troubleshooting Specific Derivatization Reactions
Here, we address issues pertinent to the most common derivatization pathways for this compound.
Section 2.1: Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for forming a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound.
Q: My Knoevenagel condensation of this compound with malononitrile (or another active methylene compound) has a very low yield. What are the most common causes?
A: Low conversion in a Knoevenagel condensation typically points to one of four key areas: the catalyst, the solvent, temperature, or the presence of water.[4] The strong electron-withdrawing nitro group on your aldehyde should make it highly reactive, so the issue likely lies in the reaction conditions.[5]
-
Catalyst Issues: The catalyst, usually a weak base, is critical.[4]
-
Incorrect Strength: A base that is too strong can cause the aldehyde to self-condense.[1][2] A base that is too weak will not deprotonate the active methylene compound effectively. Weak bases like piperidine, pyridine, or ammonium acetate are commonly employed.[2][4]
-
Deactivation/Amount: Ensure your catalyst is fresh and used in the correct catalytic amount (e.g., 5-10 mol%).
-
-
Solvent Effects: The solvent polarity significantly impacts reaction kinetics.[4] Polar aprotic solvents like DMF or acetonitrile often give high conversions in short times.[2] Protic solvents like ethanol can also be effective but may lead to slower reaction rates.[1]
-
Water Removal: The reaction produces water as a byproduct. This water can shift the equilibrium back towards the reactants, lowering the final conversion.[2][4] If your yield is stalling, consider removing the water. The most common method is azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[2][4]
Q: I'm seeing multiple spots on my TLC plate besides my starting material and product. What are these side products and how can I minimize them?
A: The most likely side products in a Knoevenagel condensation are from self-condensation of the aldehyde or a subsequent Michael addition.[2][6]
-
Self-Condensation: This occurs when one molecule of the aldehyde acts as the nucleophile (after enolization) and another as the electrophile. This is more common with strong bases.
-
Solution: Use a weaker base catalyst like piperidine or ammonium acetate.[6]
-
-
Michael Addition: The desired α,β-unsaturated product can be attacked by another molecule of the deprotonated active methylene compound. This is favored by longer reaction times and an excess of the methylene compound.
-
Solution: Monitor the reaction closely by TLC and stop it once the starting aldehyde is consumed. Carefully control the stoichiometry; using a slight excess of the aldehyde may sometimes help.[2]
-
Caption: Troubleshooting logic for low Knoevenagel yields.
| Parameter | Recommended Condition | Rationale |
| Aldehyde | This compound (1.0 eq) | Substrate |
| Active Methylene | Malononitrile or Diethyl Malonate (1.1 eq) | Nucleophile |
| Catalyst | Piperidine (0.1 eq) | Weak base to prevent self-condensation.[2] |
| Solvent | Ethanol or Toluene | Ethanol is a common protic solvent; Toluene allows for water removal.[2][4] |
| Temperature | Room Temperature to 80 °C | Start at RT; heat if the reaction is slow.[4] |
| Monitoring | TLC (e.g., 3:1 Hexanes:Ethyl Acetate) | Essential to track starting material consumption and prevent side reactions.[2] |
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add this compound (1.0 eq), the active methylene compound (1.1 eq), and toluene.
-
Add the catalyst (e.g., piperidine, 0.1 eq).
-
Heat the mixture to reflux. Water will collect in the Dean-Stark trap as an azeotrope with toluene.[2]
-
Continue the reaction until no more water is collected and TLC analysis shows complete consumption of the aldehyde.
-
Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.[2]
Section 2.2: Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity using a phosphonium ylide.[7]
Q: My Wittig reaction is failing completely. The aldehyde is recovered, and I don't see any product. What is the most critical step?
A: The absolute most critical factor in a Wittig reaction is the successful formation of the phosphonium ylide (the "Wittig reagent").[8] If the ylide doesn't form, no reaction will occur. This step is highly sensitive to the choice of base and the presence of moisture.
-
Base Strength: The acidity of the proton on the phosphonium salt dictates the required base strength.
-
Non-stabilized Ylides (e.g., from alkyltriphenylphosphonium halides): These require very strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[8]
-
Stabilized Ylides (e.g., where the carbon is attached to an ester or ketone): These are more acidic and can be formed with weaker bases like sodium ethoxide or even potassium carbonate.[9]
-
-
Anhydrous Conditions: The ylide is a strong base and will be quenched instantly by any protic source, especially water.[1] You must use anhydrous solvents (like THF or diethyl ether) and ensure your glassware is oven- or flame-dried.
Q: My reaction worked, but it's contaminated with triphenylphosphine oxide. How can I remove this persistent byproduct?
A: The formation of the highly stable triphenylphosphine oxide is the thermodynamic driving force of the Wittig reaction, but it is notoriously difficult to remove from nonpolar products.[10]
-
Crystallization: If your product is a solid, careful recrystallization can often leave the triphenylphosphine oxide behind in the mother liquor.[10]
-
Column Chromatography: This is the most reliable method. Triphenylphosphine oxide is quite polar and will stick to a silica gel column more strongly than most nonpolar alkene products.
-
Precipitation: In some cases, you can precipitate the triphenylphosphine oxide. After removing the reaction solvent, dissolve the crude mixture in a minimal amount of a polar solvent in which your product is soluble but the oxide is not (e.g., diethyl ether or cold hexanes). The oxide should precipitate and can be removed by filtration.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjlbpcs.com [rjlbpcs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. web.mnstate.edu [web.mnstate.edu]
Removal of unreacted starting materials from "4-Isopropyl-3-nitrobenzaldehyde"
Welcome to the Technical Support Center for the purification of 4-Isopropyl-3-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting materials from your product.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials I need to remove?
The primary starting material of concern is 4-isopropylbenzaldehyde , which is the precursor for the nitration reaction to produce this compound.[1] Depending on the specific synthetic route, other reagents like nitric acid and sulfuric acid will also be present, but these are typically removed during the initial aqueous workup.
Q2: Why is it challenging to separate this compound from its precursor?
The challenge lies in the structural similarity between the product and the starting material. Both are aromatic aldehydes with an isopropyl group. The key difference is the presence of the nitro (-NO₂) group on the product, which significantly increases its polarity compared to the unreacted 4-isopropylbenzaldehyde. This difference in polarity is the primary principle exploited for purification.
Q3: What are the primary purification techniques for this separation?
The two most effective and commonly used techniques are:
-
Recrystallization: This method relies on the difference in solubility between the desired product and impurities in a chosen solvent at different temperatures.
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase.[2][3]
Q4: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[2][4] By spotting the crude mixture, the fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of the product from the starting material. The more polar this compound will have a lower Retention Factor (Rf) value compared to the less polar 4-isopropylbenzaldehyde.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used. | - Boil off some of the solvent to concentrate the solution and attempt to cool again.[5] - Try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[6] |
| Oiling out (product separates as an oil, not crystals). | The boiling point of the solvent is higher than the melting point of the product, or significant impurities are present. | - Add a small amount of a solvent in which the compound is less soluble (an "anti-solvent") to the hot solution. - Re-dissolve the oil in a bit more hot solvent and allow it to cool more slowly.[5] |
| Low recovery of purified product. | - The product has significant solubility in the cold solvent. - Excessive washing of the crystals. | - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Wash the crystals with a minimal amount of ice-cold recrystallization solvent.[6] |
| Crystals are still impure after recrystallization. | The chosen solvent does not effectively differentiate between the product and the impurity. | - Experiment with different solvents or solvent mixtures. A good solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurity should ideally remain soluble or insoluble at all temperatures.[6] |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | The solvent system (mobile phase) is not optimal. | - If the spots are too high on the plate (high Rf), the solvent system is too polar. Decrease the polarity by adding more of the non-polar solvent (e.g., hexane). - If the spots are too low on the plate (low Rf), the solvent system is too non-polar. Increase the polarity by adding more of the polar solvent (e.g., ethyl acetate). |
| The product is not eluting from the column. | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try switching to an 8:2 or 7:3 mixture. |
| The compounds are eluting too quickly with no separation. | The mobile phase is too polar. | - Decrease the polarity of the mobile phase. Start with a less polar solvent system, such as pure hexane, and gradually increase the polarity. |
| Cracking or channeling of the silica gel in the column. | Improper packing of the column. | - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. A well-packed column is crucial for good separation. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline. The ideal solvent may need to be determined experimentally. Alcohols like ethanol or methanol, or mixtures with water, are often good starting points for aromatic compounds.[7]
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent. If it dissolves at room temperature, the solvent is too polar. If it doesn't dissolve upon heating, the solvent is not polar enough. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to dissolve the solid at the solvent's boiling point.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
Step-by-Step Methodology:
-
TLC Analysis: Determine the optimal solvent system (mobile phase) using TLC. A good solvent system will give a clear separation between the product (lower Rf) and the starting material (higher Rf). A mixture of hexane and ethyl acetate is a common starting point.
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen mobile phase. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of Purification Workflow
Caption: General workflow for the purification of this compound.
Logical Troubleshooting Flow
Caption: Decision-making process for troubleshooting purification.
References
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
-
Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Retrieved from [Link]
-
UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]
-
Sciencemadness.org. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
Macsen Labs. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]
-
Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). Retrieved from [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ukessays.com [ukessays.com]
- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 4. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
Preventing polymerization of "4-Isopropyl-3-nitrobenzaldehyde" derivatives
Technical Support Center: 4-Isopropyl-3-nitrobenzaldehyde Derivatives
A Guide for Researchers on Preventing and Troubleshooting Polymerization
Welcome to the technical support center for this compound and its derivatives. As a Senior Application Scientist, I've designed this guide to address the specific stability challenges researchers face with this class of compounds. The unique electronic and steric properties of this molecule—namely the electron-withdrawing nitro group and the bulky isopropyl group—create a distinct reactivity profile that requires careful handling to prevent unwanted polymerization and degradation.[1]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I opened a new bottle of this compound and it appears viscous, clumpy, or has solidified. What happened?
Answer:
This is a classic sign of polymerization or oligomerization. Aldehydes, as a class, are prone to forming higher molecular weight compounds through various mechanisms.[2][3] The presence of the electron-withdrawing nitro group on the benzaldehyde ring can further enhance the reactivity of the aldehyde group, making it more susceptible to these processes.
Causality—The "Why":
-
Acid-Catalyzed Polymerization: Trace amounts of acidic impurities, including the product of autoxidation (4-isopropyl-3-nitrobenzoic acid), can catalyze the formation of cyclic trimers (trioxanes) or linear polyacetals.[4][5] This process can occur even at low temperatures.[4]
-
Autoxidation: Like many aldehydes, this compound can react with atmospheric oxygen in a process called autoxidation.[6] This initially forms a peroxy acid, which is not only an impurity itself but a potent initiator for further polymerization.
-
Base-Catalyzed Reactions: Contamination with basic residues on glassware or in solvents can promote aldol condensation-type reactions or disproportionation (Cannizzaro reaction), leading to complex mixtures and polymeric material.[2][7]
The diagram below illustrates the primary degradation pathways that can lead to the observed solidification of the aldehyde.
Caption: Key degradation pathways for aromatic aldehydes.
Question 2: How should I properly store my this compound derivatives to ensure long-term stability?
Answer:
Proper storage is the most critical step in preventing degradation. The goal is to mitigate exposure to the initiators identified above: oxygen, light, moisture, and temperature fluctuations.
Experimental Protocol: Recommended Storage Conditions
-
Inert Atmosphere: Upon receiving, if the container allows, flush the headspace with an inert gas like argon or dry nitrogen before sealing.[8] This displaces oxygen and moisture, preventing autoxidation.
-
Container: Store the compound in an amber glass bottle or a vial wrapped in aluminum foil to protect it from light, which can catalyze radical-driven polymerization.[8][9] Ensure the cap is tightly sealed, preferably with Parafilm M® for an extra barrier.
-
Temperature: Store in a refrigerator or freezer at temperatures between -20°C and 4°C.[9][10]
-
Crucial Caveat: When removing the container from cold storage, always allow it to warm to room temperature completely before opening .[8] Opening a cold vial will cause atmospheric moisture to condense inside, introducing water that can participate in unwanted reactions.
-
-
Consider Inhibitors: For long-term storage, consider adding a radical inhibitor.
The following table summarizes recommended storage parameters:
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents autoxidation by displacing O₂.[6][8] |
| Container | Amber Glass Vial / Foil-Wrapped | Protects from UV light, a polymerization catalyst.[9] |
| Temperature | -20°C to 4°C | Reduces the rate of chemical degradation.[10] |
| Sealing | Tightly Sealed Cap + Parafilm® | Provides a barrier against atmospheric moisture and O₂. |
| Handling | Warm to RT before opening | Prevents moisture condensation inside the container.[8] |
Question 3: My reaction is failing. I suspect polymerization is the cause. How can I set up my experiment to minimize this risk?
Answer:
A successful reaction begins with pristine starting materials and a carefully controlled environment. If your aldehyde is polymerizing during a reaction, it's likely due to contaminants in the reagents or an inappropriate reaction setup.
Best Practices for Reaction Setup:
-
Purify the Aldehyde: If you suspect the starting material is compromised, purify it immediately before use. Distillation under reduced pressure is often effective for aldehydes.[9] For solid materials that have partially oxidized, an extraction procedure can remove the acidic byproduct.[6][11]
-
Use Anhydrous & Degassed Solvents: Use freshly dried and purified solvents. It is highly recommended to degas the solvent by sparging with argon or nitrogen for 15-30 minutes before use to remove dissolved oxygen.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (argon or nitrogen balloon or a Schlenk line). This prevents atmospheric oxygen from initiating autoxidation throughout the experiment.[6]
-
Glassware Preparation: Ensure all glassware is meticulously cleaned and oven-dried to remove moisture and any acidic or basic residues that could catalyze polymerization.[6]
-
Consider Inhibitors: If the reaction conditions are harsh (e.g., elevated temperatures) and compatible with your desired chemistry, the addition of a radical inhibitor may be beneficial.
The following workflow diagram outlines a robust procedure for handling the aldehyde from storage through to reaction setup.
Caption: Recommended workflow for using reactive aldehydes.
Question 4: What specific chemical inhibitors can I use, and at what concentration?
Answer:
For preventing free-radical polymerization, phenolic antioxidants are highly effective. For situations involving trace acid or base catalysis, specific scavengers can be employed, though their compatibility with your desired reaction must be verified.
Inhibitor Selection and Usage:
-
Radical Inhibitors: These are the most common and broadly applicable stabilizers. They work by scavenging free radicals that initiate polymerization chains.
-
Acid/Base Scavengers:
-
Tertiary Amines: Compounds like triethanolamine can be used to neutralize trace acidic impurities that catalyze polymerization.[16][17] However, these are basic and may interfere with many reactions.
-
Alkaline Carbonates/Hydroxides: Used at very low (ppm) levels to stabilize bulk aldehydes during storage, but generally not added directly to reactions.[2]
-
The following table provides guidance on inhibitor concentrations. Always start with the lowest effective concentration to minimize potential side reactions.
| Inhibitor Class | Example | Typical Concentration (ppm) | Primary Mechanism | Use Case |
| Phenolic Antioxidant | BHT, Hydroquinone | 100 - 500 ppm | Radical Scavenging | General storage and reactions sensitive to radicals.[12][13] |
| Tertiary Amine | Triethanolamine | 20 - 100 ppm | Acid Scavenging | Primarily for long-term storage; use with caution in reactions.[16][17] |
Protocol: Adding an Inhibitor to a Solution
-
Calculate the required mass of inhibitor for your volume of aldehyde or reaction mixture. For example, for 200 ppm of BHT in 100 g of aldehyde, you would need 20 mg of BHT.
-
Dissolve the inhibitor in a small amount of the reaction solvent.
-
Add the inhibitor solution to the aldehyde or reaction mixture and mix thoroughly.
Question 5: I have a batch of aldehyde that has already partially polymerized. Can I salvage it?
Answer:
Yes, it is often possible to recover the pure monomer from a partially polymerized or oxidized batch. The primary methods involve removing the acidic impurities that catalyze polymerization and then separating the monomer from the oligomers/polymers.
Experimental Protocol: Purification of Partially Polymerized/Oxidized Aldehyde
This protocol focuses on removing the benzoic acid derivative impurity via a basic wash.
-
Dissolution: Dissolve the impure aldehyde in a suitable, water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Aqueous Wash:
-
Transfer the solution to a separatory funnel.
-
Add a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any CO₂ pressure.[6]
-
This step converts the acidic 4-isopropyl-3-nitrobenzoic acid impurity into its water-soluble sodium salt.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash 1-2 more times.
-
Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
For the highest purity, the resulting aldehyde should be immediately distilled under high vacuum.[9]
-
An alternative method for removing aldehydes from mixtures is through the formation of a reversible bisulfite adduct, which is water-soluble.[11][18][19] This allows impurities to be washed away with an organic solvent. The aldehyde can then be regenerated by treating the aqueous layer with a base.[11][19]
References
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How to Store Reagents. University of Rochester Department of Chemistry. [Link]
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Preparation of o-nitrobenzaldehyde via liquid autoxidation. ResearchGate. [Link]
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acetaldehyde soln.abt 20-30% pract. Chemstock. [Link]
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Addition Polymers of Aldehydes. Controlled Radical Polymerization. [Link]
- Method of preventing the polymerization of unsaturated aldehyde.
- Process for the the manufacture of o-nitrobenzaldehyde.
- Purification of a material containing aldehyde impurities.
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2-Nitrobenzaldehyde. Wikipedia. [Link]
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o-NITROBENZALDEHYDE. Organic Syntheses Procedure. [Link]
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A method for stabilizing aliphatic higher aldehyde compounds. European Patent Office. [Link]
- Two-step process for the polymerization of aldehydes.
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Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase. PubMed Central. [Link]
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Transition Metal Catalyst‐Free, Base‐Promoted 1,2‐Additions of Polyfluorophenylboronates to Aldehydes and Ketones. National Institutes of Health. [Link]
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NHC-Catalyzed Reaction of Aldehydes for C(sp2)–O Bond Formation. MDPI. [Link]
- Stabilization of aldehydes.
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What are the new ways to protect the aromatic aldehyde carbonyl group by diol? ResearchGate. [Link]
-
Aldehyde catalysis – from simple aldehydes to artificial enzymes. RSC Publishing. [Link]
- Stabilization of aldehydes.
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Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. [Link]
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Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. PMC - NIH. [Link]
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Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. [Link]
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A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. CiteSeerX. [Link]
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4-ISOPROPYL-3-NITRO-BENZALDEHYDE CAS#: 130766-91-5. ChemWhat. [Link]
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Polymerization of Aromatic Aldehydes. V. Cationic Cyclopolymerization of o -Vinylbenzaldehyde. SciSpace. [Link]
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Embracing the challenges of aldehyde polymerization. American Chemical Society. [Link]
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4-ISOPROPYL-3-NITRO-BENZALDEHYDE. Chemsrc. [Link]
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Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. MDPI. [Link]
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Containing Polymers and Their Application as Thermal Latent Curing Agents for One-Component Epoxy Resins. American Chemical Society. [Link]
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Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. MDPI. [Link]
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Inhibition Mechanism of Catechin, Resveratrol, Butylated Hydroxylanisole, and Tert-Butylhydroquinone on Carboxymethyl 1,2-Dipalmitoyl-sn-Glycero-3-Phosphatidylethanolamine Formation. PubMed. [Link]
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Technical Support Center: Scaling Up the Synthesis of 4-Isopropyl-3-nitrobenzaldehyde
Welcome to the technical support center for the synthesis of 4-isopropyl-3-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a successful and efficient synthesis.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured to address specific problems you may encounter during the synthesis of this compound. Each issue is followed by an analysis of potential causes and actionable solutions.
Problem 1: Low Yield of the Desired this compound Isomer
You've completed the nitration of 4-isopropylbenzaldehyde, but the yield of the target compound is significantly lower than expected.
Potential Causes and Solutions:
-
Inadequate Temperature Control: The nitration of aromatic compounds is highly exothermic. If the temperature rises uncontrollably, it can lead to the formation of undesired side products and dinitrated species.
-
Incorrect Nitrating Agent Composition: The ratio of nitric acid to sulfuric acid is crucial for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile in this reaction.
-
Suboptimal Reaction Time: Both insufficient and excessive reaction times can negatively impact the yield.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Quench the reaction once the starting material has been consumed to prevent the formation of byproducts.
-
Problem 2: Formation of Significant Amounts of Oxidation Byproducts
You observe the presence of 4-isopropyl-3-nitrobenzoic acid in your product mixture, indicating oxidation of the aldehyde group.
Potential Causes and Solutions:
-
Harsh Reaction Conditions: Elevated temperatures and highly concentrated nitric acid can lead to the oxidation of the sensitive aldehyde functional group.[5]
-
Solution: Adhere to the recommended low-temperature conditions. Using a nitrating agent with a slight excess of sulfuric acid can also help to minimize oxidative side reactions.
-
-
Presence of Impurities in the Starting Material: Impurities in the 4-isopropylbenzaldehyde can catalyze oxidation.
-
Solution: Ensure the purity of the starting material before commencing the reaction. Distillation of the 4-isopropylbenzaldehyde may be necessary.
-
Problem 3: Difficulty in Purifying the Final Product
The crude product is an oily mixture or a solid that is difficult to crystallize, and purification by standard methods is proving challenging.
Potential Causes and Solutions:
-
Presence of Isomeric Impurities: The nitration reaction can produce other isomers, such as 2-nitro and dinitro derivatives, which can interfere with crystallization.
-
Solution: Column chromatography is an effective method for separating the desired 3-nitro isomer from other byproducts. A solvent system of ethyl acetate and hexane is commonly used. Recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, can also be employed to purify the solid product.[6]
-
-
Residual Acids: Incomplete quenching and washing can leave residual nitric and sulfuric acids in the crude product, hindering purification.
-
Solution: After quenching the reaction with ice water, thoroughly wash the crude product with cold water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acids, and then again with water until the washings are neutral.[1]
-
Frequently Asked Questions (FAQs)
Here we answer some of the most common questions regarding the synthesis of this compound.
Q1: What is the underlying mechanism for the nitration of 4-isopropylbenzaldehyde?
A1: The nitration of 4-isopropylbenzaldehyde is a classic example of an electrophilic aromatic substitution reaction.[3][4] The key steps are:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly reactive nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich aromatic ring of 4-isopropylbenzaldehyde attacks the nitronium ion. The isopropyl group is an ortho-, para-director, while the aldehyde group is a meta-director. The substitution occurs primarily at the 3-position (ortho to the isopropyl group and meta to the aldehyde group).
-
Rearomatization: A base (typically HSO₄⁻) removes a proton from the intermediate carbocation (arenium ion) to restore the aromaticity of the ring, yielding this compound.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[7] Spot the reaction mixture on a TLC plate alongside the starting material (4-isopropylbenzaldehyde). The disappearance of the starting material spot and the appearance of a new, more polar spot (due to the nitro group) indicates the progression of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[8]
Q3: What are the key safety precautions to consider when scaling up this synthesis?
A3: Scaling up nitration reactions requires strict adherence to safety protocols due to the use of strong acids and the exothermic nature of the reaction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Ventilation: Perform the reaction in a well-ventilated fume hood.
-
Temperature Control: As mentioned, maintaining strict temperature control is crucial to prevent runaway reactions.
-
Quenching: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto crushed ice with vigorous stirring. Never add water to the concentrated acid mixture.
Q4: What are the expected spectroscopic data for this compound?
A4: Characterization of the final product can be done using various spectroscopic techniques.[9]
-
¹H NMR: Expect signals for the aldehydic proton, the aromatic protons, and the isopropyl group protons with characteristic chemical shifts and splitting patterns.
-
¹³C NMR: Will show distinct peaks for the carbonyl carbon, the aromatic carbons, and the carbons of the isopropyl group.
-
IR Spectroscopy: Look for characteristic absorption bands for the aldehyde C-H stretch, the carbonyl (C=O) stretch, and the symmetric and asymmetric stretches of the nitro (NO₂) group.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (193.20 g/mol ).[10][11]
Experimental Protocols
Detailed Synthesis Protocol for this compound
This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and scale.
-
Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0°C. Slowly add concentrated nitric acid dropwise to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10°C.
-
Nitration Reaction: Dissolve 4-isopropylbenzaldehyde in a minimal amount of concentrated sulfuric acid in a separate flask and cool it to 0°C. Add this solution to the dropping funnel. Add the 4-isopropylbenzaldehyde solution dropwise to the nitrating mixture, maintaining the reaction temperature between 0-5°C.
-
Reaction Monitoring and Work-up: After the addition is complete, continue stirring the reaction mixture at the same temperature and monitor its progress by TLC. Once the reaction is complete, slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Isolation of Crude Product: The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
Data Summary Table
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₃ | [10] |
| Molecular Weight | 193.20 g/mol | [10] |
| Appearance | Yellowish to brownish crystalline powder | [10] |
| CAS Number | 130766-91-5 | [10][11][12][13][14] |
| Starting Material | 4-Isopropylbenzaldehyde | [10][15][16] |
| Reagents | Nitric Acid, Sulfuric Acid | [14] |
Visualizing the Process
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nitration and oxidation of substituted benzaldehydes in solutions of dinitrogen pentaoxide or nitronium trifluoromethanesulfonate in nitric acid. RSC Publishing. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-nitrobenzaldehyde. Retrieved from [Link]
-
ChemWhat. (n.d.). 4-ISOPROPYL-3-NITRO-BENZALDEHYDE CAS#: 130766-91-5. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-ISOPROPYL-3-NITRO-BENZALDEHYDE | CAS#:130766-91-5. Retrieved from [Link]
-
Filo. (2025). Explain the nitration of benzaldehyde from the chapter aldehydes ketones and carboxylic acid class 12. Retrieved from [Link]
-
Bartleby. (n.d.). Synthesis of 3-Nitrobenzaldehyde Essay. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Retrieved from [Link]
-
Scribd. (n.d.). 3 Nitrobenzaldehyde. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-nitrobenzaldehyde. Retrieved from [Link]
-
OC-Praktikum. (2006). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Cuminaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
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Technical Support Center: Stability and Storage of 4-Isopropyl-3-nitrobenzaldehyde
Welcome to the technical support guide for 4-Isopropyl-3-nitrobenzaldehyde (CAS No. 130766-91-5). This document provides researchers, scientists, and drug development professionals with in-depth guidance on the stability, storage, and handling of this key synthetic intermediate. Our goal is to bridge the gap between datasheet specifications and real-world laboratory application, ensuring the integrity of your starting material and the success of your experiments.
The unique molecular architecture of this compound, featuring an aldehyde, a nitro group, and an isopropyl group, presents specific challenges and considerations for its storage and handling.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter.
Quick Reference: Recommended Storage & Handling
For immediate guidance, the following table summarizes the most critical parameters for maintaining the quality of this compound.
| Parameter | Recommendation | Rationale & Key Considerations |
| Storage Temperature | Room Temperature (15-25°C) or Refrigerate (2-8°C) | The compound is a solid with a melting point of 103-106°C.[2] Refrigeration can slow oxidative degradation. Avoid freezing to prevent potential issues with moisture condensation upon removal. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen).[1][3] | The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid. An inert atmosphere minimizes this risk. |
| Light Exposure | Store in an amber or opaque vial.[1][4] | Aromatic aldehydes and nitro compounds can be sensitive to light, which can catalyze degradation pathways. |
| Container | Tightly sealed glass or compatible plastic container.[2][5] | Prevents exposure to atmospheric moisture and oxygen. Ensure the cap is securely fastened. |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents.[3][6] | Avoid co-storage with these chemical classes to prevent hazardous reactions.[7] |
Frequently Asked Questions & Troubleshooting Guide
Section 1: Storage and Handling
Question: What are the ideal long-term storage conditions for this compound?
For long-term storage (months to years), we recommend storing the compound as a solid in an amber glass vial under an inert atmosphere, such as argon or nitrogen.[1][3] The vial should be tightly sealed with a Parafilm-wrapped cap and stored in a cool (2-8°C), dark, and dry location. This combination of conditions provides the best defense against the primary degradation pathways: oxidation and light-catalyzed reactions.
Question: My lab stores all aldehydes in the freezer. Is this appropriate for this compound?
While deep-freezing is a common strategy for preserving many reagents, it is not strictly necessary for this solid compound and can introduce complications. The primary risk is moisture condensation when the container is removed from the freezer and allowed to warm to room temperature. If you must freeze the compound, it is critical to allow the container to equilibrate to ambient temperature for several hours before opening it. However, refrigeration at 2-8°C is generally sufficient and poses a lower risk of moisture-related issues.
Question: How critical is using an inert atmosphere? I just received a new bottle.
For a newly opened bottle that will be consumed within a few weeks, rigorous inerting may be less critical if the cap is replaced promptly and tightly after each use. However, for long-term storage or if the compound is used infrequently, backfilling the container with an inert gas is a highly recommended best practice.[1] The aldehyde functional group is susceptible to air oxidation, which will gradually convert your material into 4-isopropyl-3-nitrobenzoic acid, a common impurity.[1]
Section 2: Stability and Degradation
Question: What are the common visual signs of degradation?
This compound is typically a yellowish to brownish crystalline powder.[1][8] While slight variations in color can occur between batches, significant changes upon storage may indicate degradation. Key signs to watch for include:
-
Darkening of Color: A noticeable shift to a darker brown or reddish-brown hue can suggest the formation of polymeric or oxidized byproducts.
-
Change in Texture: The powder should be free-flowing. The appearance of clumps or a "wet" look may indicate moisture absorption. Hygroscopic solids should be dried under vacuum before use.[4]
-
Unusual Odor: While subjective, any significant change from its characteristic odor could signal chemical transformation.
Question: My compound has darkened slightly but seems to work in my reaction. Why?
Minor discoloration may be due to the formation of a small percentage of impurities that do not interfere with your specific reaction, especially if the reaction is robust or if the impurity is non-reactive under your conditions. However, for sensitive, high-precision, or stoichiometric-critical reactions, even minor impurities can be detrimental. We recommend performing a quality control check if you observe any change in the material's appearance.
Question: What are the primary chemical degradation pathways for this molecule?
The two functional groups of primary concern are the aldehyde and the nitro group.
-
Oxidation of the Aldehyde: This is the most common degradation pathway. The aldehyde group (-CHO) can be easily oxidized by atmospheric oxygen to form the corresponding carboxylic acid (-COOH), 4-isopropyl-3-nitrobenzoic acid.[1] This process can be accelerated by light and trace metal impurities.
-
Reactions with Bases: Aromatic nitro compounds can react with bases. Strong bases can lead to the formation of colored Meisenheimer complexes or other decomposition products.[9] It is crucial to avoid storing the compound in proximity to strong bases.[3]
-
Thermal Decomposition: Like many organic nitro compounds, this molecule can decompose exothermically at high temperatures.[10] While stable under normal laboratory conditions, it should be kept away from heat sources.
Caption: Primary oxidative degradation pathway.
Section 3: Troubleshooting and Quality Control
Question: I am getting unexpected results in my synthesis. How can I confirm the purity of my this compound?
If you suspect the quality of your starting material, a purity check is essential.
-
High-Performance Liquid Chromatography (HPLC): This is the recommended method for quantitative purity assessment. An accelerated stability study using HPLC with a C18 column can effectively quantify the parent compound and identify degradation products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum is an excellent tool to quickly assess purity.[4] You should look for the characteristic aldehyde proton singlet (typically downfield) and the aromatic proton splitting patterns. The appearance of new peaks, particularly a broad peak indicative of a carboxylic acid proton, or a significant deviation from the expected integration ratios, points to degradation.
-
Melting Point: A broad or depressed melting range compared to the literature value (103-106 °C[2]) is a classic indicator of impurity.
Question: My batch of this compound is several years old. Is it still usable?
Old reagents should always be approached with caution.[4] Before using an aged bottle, a quality control check is mandatory. The workflow below provides a decision-making framework.
Caption: Decision workflow for assessing aged reagents.
Experimental Protocols
Protocol 1: Recommended Procedure for Aliquoting and Storing
This protocol is designed to preserve the integrity of a bulk container of this compound.
-
Preparation: Move the bulk container, several smaller amber glass vials, and weighing supplies into a glove box or a workspace that can be purged with an inert gas.
-
Equilibration: If the bulk container was refrigerated, allow it to warm to ambient temperature for at least 2 hours before opening to prevent moisture condensation.
-
Inert Environment: Purge the glove box or workspace with dry argon or nitrogen.
-
Aliquoting: Open the bulk container and quickly weigh the desired amounts of the compound into the smaller vials. Work efficiently to minimize exposure to the atmosphere.
-
Sealing: Tightly cap each aliquot vial. For extra protection, wrap the cap and neck of the vial with Parafilm.
-
Backfilling: Before sealing the bulk container for return to storage, flush the headspace with inert gas for 30-60 seconds.
-
Storage: Label all vials clearly with the compound name, date, and storage conditions. Place them in a cool, dark, and dry location (2-8°C is recommended).
References
-
Chemsrc. (n.d.). 4-ISOPROPYL-3-NITRO-BENZALDEHYDE. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
-
Taylor & Francis Online. (2017). Occupational exposure of aldehydes resulting from the storage of wood pellets. Retrieved from [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic. Retrieved from [Link]
-
ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
-
YouTube. (2024). Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. Retrieved from [Link]
-
University of Wollongong. (n.d.). Storage Compatibility of Dangerous Goods in laboratories and Chemical Stores. Retrieved from [Link]
-
Loba Chemie. (2015). 4–NITROBENZALDEHYDE AR MSDS. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzaldehyde. Retrieved from [Link]
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Validation & Comparative
"4-Isopropyl-3-nitrobenzaldehyde" vs. "3-Nitrobenzaldehyde": A Technical Comparison in Condensation Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals:
In the landscape of organic synthesis, the choice of starting materials is paramount to the success of a reaction, influencing everything from reaction kinetics and yield to the biological activity of the final product. This guide provides an in-depth comparison of two structurally related aromatic aldehydes: 4-isopropyl-3-nitrobenzaldehyde and 3-nitrobenzaldehyde. Both serve as valuable intermediates, particularly in the synthesis of pharmaceutical compounds.[1] This analysis will focus on their respective performance in condensation reactions, a cornerstone of carbon-carbon bond formation.
Physicochemical Properties: A Side-by-Side Look
A foundational understanding of the physical and chemical properties of these aldehydes is crucial for their effective use in the laboratory. The table below summarizes their key characteristics.
| Property | This compound | 3-Nitrobenzaldehyde |
| Molecular Formula | C₁₀H₁₁NO₃[2] | C₇H₅NO₃[3] |
| Molecular Weight | 193.20 g/mol [2] | 151.12 g/mol [4] |
| Appearance | Yellowish to brownish crystalline powder or granulate[2] | Yellowish to brownish crystalline powder or granulate[4] |
| Melting Point | Not available | 55-58 °C |
| Boiling Point | 331.7°C at 760 mmHg[5] | 164°C at 23 mmHg[4] |
| Solubility in Water | Not available | 1.6 g/L[6] |
| CAS Number | 130766-91-5[2] | 99-61-6 |
Unpacking the Electronic and Steric Effects
The reactivity of the aldehyde functional group in both molecules is significantly influenced by the substituents on the aromatic ring.
3-Nitrobenzaldehyde: The defining feature of this molecule is the nitro group (-NO₂) at the meta position relative to the aldehyde group (-CHO). The nitro group is a potent electron-withdrawing group, primarily through its strong negative inductive effect (-I effect).[7] This effect withdraws electron density from the benzene ring, including the carbonyl carbon of the aldehyde. Consequently, the carbonyl carbon becomes more electrophilic and, therefore, more susceptible to nucleophilic attack, which is the key step in condensation reactions.[7]
This compound: This molecule presents a more complex interplay of electronic and steric effects.
-
Nitro Group (-NO₂): Similar to 3-nitrobenzaldehyde, the nitro group at the meta position to the aldehyde exerts a strong -I effect, enhancing the electrophilicity of the carbonyl carbon.[2]
-
Isopropyl Group (-CH(CH₃)₂): The isopropyl group, located at the para position to the aldehyde, has two main effects:
-
Electronic Effect: It is an electron-donating group through a positive inductive effect (+I effect).[8] This effect pushes electron density into the ring, which can slightly counteract the electron-withdrawing effect of the nitro group, potentially making the carbonyl carbon slightly less electrophilic compared to 3-nitrobenzaldehyde.
-
Steric Effect: The bulky nature of the isopropyl group can introduce steric hindrance, which may influence the approach of nucleophiles to the aldehyde group, although this effect is less pronounced as it is not in an ortho position.[9]
-
Diagram: Electronic Effects on the Aldehyde Group
Caption: Electronic influences on the aldehyde reactivity.
Performance in Condensation Reactions: A Comparative Analysis
Condensation reactions, such as the Knoevenagel and Claisen-Schmidt reactions, are vital for forming α,β-unsaturated compounds.[10][11] The rate-determining step in these reactions is often the nucleophilic attack on the aldehyde's carbonyl carbon.[10]
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate).[7][12]
-
3-Nitrobenzaldehyde: Due to the highly electrophilic nature of its carbonyl carbon, 3-nitrobenzaldehyde readily participates in Knoevenagel condensations, often leading to high yields under mild conditions.[7]
-
This compound: While still reactive due to the meta-nitro group, the electron-donating isopropyl group may slightly decrease the reaction rate compared to 3-nitrobenzaldehyde. However, it is still expected to be a good substrate for this reaction.[2]
Claisen-Schmidt Condensation: This is a crossed aldol condensation between an aromatic aldehyde and a ketone.[11]
-
3-Nitrobenzaldehyde: It is an excellent substrate for the Claisen-Schmidt condensation, reacting with ketones like acetophenone in the presence of a base to form chalcones.[11]
-
This compound: The principles discussed for the Knoevenagel condensation apply here as well. The reaction is expected to proceed efficiently, but potentially at a slightly slower rate than with 3-nitrobenzaldehyde.
Applications in Drug Development
Both aldehydes are precursors to a wide range of biologically active molecules.
-
3-Nitrobenzaldehyde: It is a crucial intermediate in the synthesis of second-generation dihydropyridine calcium channel blockers like nitrendipine, nicardipine, and nimodipine, which are used to treat hypertension and other cardiovascular diseases.[1] Its derivatives are also explored for their antimicrobial and anticancer properties.[11]
-
This compound: This molecule serves as a versatile building block for more complex, substituted molecules.[2] For instance, it can be used in multi-component reactions to synthesize substituted quinolines, a class of compounds with a broad spectrum of biological activities.[2] The presence of the isopropyl group can be advantageous for tuning the lipophilicity and steric profile of a drug candidate, potentially improving its pharmacokinetic properties.
Diagram: Synthetic Pathways in Drug Discovery
Caption: Divergent applications in medicinal chemistry.
Experimental Protocols
Below are representative protocols for condensation reactions involving each aldehyde.
Protocol 1: Claisen-Schmidt Condensation of 3-Nitrobenzaldehyde with Acetophenone
-
Materials: 3-nitrobenzaldehyde, acetophenone, ethanol, sodium hydroxide solution.
-
Procedure:
-
Dissolve 3-nitrobenzaldehyde and acetophenone in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium hydroxide while stirring.
-
Continue stirring at room temperature until a precipitate forms.
-
Collect the solid product by filtration, wash with cold water and then cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 1-(3-nitrophenyl)-3-phenylprop-2-en-1-one (a chalcone).[11]
-
Protocol 2: Knoevenagel Condensation of 4-Nitrobenzaldehyde with Malononitrile (as a model for this compound)
-
Materials: 4-nitrobenzaldehyde (as a stand-in for this compound due to readily available protocol data), malononitrile, ethanol, piperidine (catalyst).
-
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde and malononitrile in ethanol.[13]
-
Add a catalytic amount of piperidine (a few drops).[13]
-
Stir the reaction mixture at room temperature. The product will typically precipitate out of the solution.[13]
-
Collect the solid product by filtration, wash with cold ethanol, and dry.[13]
-
Note: This second protocol uses 4-nitrobenzaldehyde as a model, as a specific, detailed protocol for the Knoevenagel condensation of this compound was not found in the initial search. The conditions would be expected to be very similar.
Conclusion
Both this compound and 3-nitrobenzaldehyde are valuable reagents for condensation reactions, each with its own distinct reactivity profile.
-
3-Nitrobenzaldehyde is the more reactive of the two due to the strong, unopposed electron-withdrawing effect of the meta-nitro group. This makes it ideal for reactions where high electrophilicity is required to drive the reaction to completion, often with faster kinetics.
-
This compound offers a more nuanced reactivity. The presence of the isopropyl group provides a handle for modifying the steric and electronic properties of the final product, which can be highly beneficial in drug discovery for optimizing bioactivity and pharmacokinetic profiles. While potentially slightly less reactive than its non-isopropyl counterpart, it remains an effective substrate for condensation reactions.
The choice between these two aldehydes will ultimately depend on the specific goals of the synthesis. For straightforward, rapid condensations leading to established scaffolds, 3-nitrobenzaldehyde is an excellent choice. For the synthesis of more complex, substituted molecules where fine-tuning of properties is desired, this compound provides a valuable and versatile alternative.
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A Comparative Guide to the Reactivity of 4-Isopropyl-3-nitrobenzaldehyde and 4-nitrobenzaldehyde
This guide provides an in-depth, objective comparison of the chemical reactivity of 4-Isopropyl-3-nitrobenzaldehyde and 4-nitrobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, data-driven insights to elucidate the distinct chemical behaviors of these important synthetic intermediates. We will explore how the interplay of electronic and steric effects governs their reactivity in a range of common organic transformations.
Introduction: A Tale of Two Benzaldehydes
At first glance, this compound and 4-nitrobenzaldehyde are similar aromatic aldehydes, both featuring the potent electron-withdrawing nitro group. However, the presence and positioning of an additional isopropyl group on the benzene ring of this compound introduce significant electronic and steric differences that profoundly impact the reactivity of the aldehyde functional group.
The electrophilicity of the carbonyl carbon is the primary determinant of an aldehyde's reactivity towards nucleophiles. In 4-nitrobenzaldehyde, the para-nitro group strongly deactivates the ring and enhances this electrophilicity. In contrast, this compound presents a more complex scenario where the electron-withdrawing nitro group is in the meta position relative to the aldehyde, and an electron-donating isopropyl group is in the para position. This guide will dissect these structural nuances to predict and explain their differential performance in key chemical reactions.
Physicochemical and Structural Properties
A foundational comparison begins with the fundamental properties of each compound.
| Property | This compound | 4-nitrobenzaldehyde |
| 2D Structure | ![]() | ![]() |
| CAS Number | 130766-91-5[1][2][3][4][5] | 555-16-8[6] |
| Molecular Formula | C₁₀H₁₁NO₃[1][2][3][4] | C₇H₅NO₃[6][7][8][9] |
| Molecular Weight | 193.20 g/mol [1][2][3][4] | 151.12 g/mol [6][8][9] |
| Appearance | Yellowish to brownish crystalline powder or granulate[1][2] | Slightly yellowish or yellow to brown crystalline powder[6][8] |
| Melting Point | Not specified | 103 to 106 °C[6][8] |
| Solubility | Not specified | Soluble in ethanol, benzene, acetone; limited solubility in water[6][8] |
Dissecting Electronic and Steric Effects
The reactivity of the aldehyde group is fundamentally governed by the electronic landscape of the aromatic ring, which can be quantitatively described using Hammett constants (σ). A more positive σ value indicates a stronger electron-withdrawing effect, leading to greater electrophilicity of the carbonyl carbon.
4-nitrobenzaldehyde: A Case of Potent Activation
In 4-nitrobenzaldehyde, the nitro group is positioned para to the aldehyde. This allows it to exert a powerful electron-withdrawing influence through both the inductive effect (-I) and the resonance effect (-R or -M).[8][10][11] This synergistic effect strongly pulls electron density from the benzene ring and, consequently, from the carbonyl carbon. This makes the aldehyde highly susceptible to nucleophilic attack.[10][12][13] The Hammett constant for a para-nitro group (σₚ) is +0.778 , quantifying its strong electron-withdrawing nature.[14]
This compound: A Study in Contrasting Influences
The electronic environment of this compound is more nuanced due to the presence of two competing substituents relative to the aldehyde group:
-
Nitro Group (meta-position): Being in the meta position, the nitro group can only exert its strong electron-withdrawing inductive effect (-I).[12] It cannot participate in resonance with the aldehyde group. The Hammett constant for a meta-nitro group (σₘ) is +0.710 , which is still strongly electron-withdrawing but less so than a para-nitro group.[12][14]
-
Isopropyl Group (para-position): This alkyl group is electron-donating through an inductive effect (+I) and hyperconjugation.[1] This effect pushes electron density into the ring, which slightly counteracts the withdrawing effect of the nitro group and reduces the electrophilicity of the carbonyl carbon compared to an unsubstituted benzaldehyde.
-
Steric Hindrance: The bulky isopropyl group, while not directly adjacent to the aldehyde, is ortho to the nitro group and can create some steric hindrance that may affect the approach of reagents to the nearby functional groups.[2]
Based purely on electronic effects, the carbonyl carbon in 4-nitrobenzaldehyde is significantly more electrophilic than in this compound. The potent and unimpeded -R effect of the para-nitro group in the former is the dominant factor, making it the more reactive substrate for nucleophilic additions.
Caption: Electronic influences on the aldehyde carbonyl carbon.
Comparative Reactivity in Key Organic Reactions
The differing electronic and steric profiles of the two aldehydes lead to predictable differences in their reactivity.
A. Nucleophilic Addition Reactions
Reactions such as aldol condensations, Wittig reactions, and Grignard additions are classic examples of nucleophilic attacks on a carbonyl carbon. The rate of these reactions is generally accelerated by electron-withdrawing groups that enhance the carbonyl's electrophilicity.[13][15]
Prediction: 4-nitrobenzaldehyde is expected to be significantly more reactive in all nucleophilic addition reactions.
This protocol can be used to experimentally compare the reactivity of the two aldehydes.
-
Setup: In a 25 mL round-bottom flask, dissolve 1.0 mmol of the selected benzaldehyde (4-nitrobenzaldehyde or this compound) in 5 mL of ethanol.
-
Reagent Addition: Add 5.0 mmol of acetone to the solution, followed by the dropwise addition of 1 mL of 2 M aqueous sodium hydroxide (NaOH) solution while stirring at room temperature.
-
Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15 minutes. The reaction is typically marked by the formation of a precipitate (the α,β-unsaturated ketone product).
-
Work-up: Once the starting aldehyde is consumed (as indicated by TLC), pour the reaction mixture into 20 mL of cold water.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.
-
Analysis: Determine the yield and characterize the product by melting point and spectroscopy. A higher yield in a shorter time indicates greater reactivity.
| Reaction | Expected Relative Rate | Rationale |
| Aldol Condensation | 4-nitrobenzaldehyde > this compound | Higher electrophilicity of the carbonyl carbon in 4-nitrobenzaldehyde. |
| Wittig Reaction | 4-nitrobenzaldehyde > this compound | Faster attack by the ylide on the more electron-deficient carbonyl.[13] |
B. Reduction of the Aldehyde Group
The reduction of an aldehyde to a primary alcohol using hydride reagents like sodium borohydride (NaBH₄) is a nucleophilic addition of a hydride ion.
Prediction: Consistent with other nucleophilic additions, 4-nitrobenzaldehyde should be reduced more rapidly.
Caption: General workflow for the reduction of benzaldehydes.
-
Setup: Dissolve 1.0 mmol of the benzaldehyde derivative in 10 mL of methanol in a 50 mL flask and cool the solution in an ice bath.
-
Reagent Addition: Slowly add 1.1 mmol of sodium borohydride (NaBH₄) in small portions over 10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30-60 minutes. Monitor the reaction's completion via TLC.[16]
-
Work-up: Carefully add 5 mL of 1 M HCl to quench the excess NaBH₄.
-
Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol.
-
Analysis: The product can be purified by recrystallization. The rate can be compared by measuring the disappearance of the starting material over time.
C. Oxidation of the Aldehyde Group
The oxidation of an aldehyde to a carboxylic acid can proceed through various mechanisms. With common oxidants like potassium permanganate (KMnO₄) or chromic acid, the reaction is often facilitated by electron-withdrawing groups that weaken the aldehydic C-H bond.[1][17][18]
Prediction: 4-nitrobenzaldehyde is expected to undergo oxidation more readily than this compound.
-
Setup: Suspend 1.0 mmol of the aldehyde in 10 mL of a 1:1 mixture of acetone and water.
-
Reagent Addition: While stirring vigorously, add a solution of 1.2 mmol of potassium permanganate (KMnO₄) in 5 mL of water dropwise. A brown precipitate of MnO₂ will form.
-
Reaction: Stir at room temperature until the purple color of the permanganate disappears.
-
Work-up: Add a small amount of sodium bisulfite to destroy any excess KMnO₄. Acidify the mixture with 1 M HCl.
-
Isolation: If a precipitate (the carboxylic acid) forms, collect it by filtration. Otherwise, extract the mixture with ethyl acetate.
-
Analysis: Purify the resulting carboxylic acid by recrystallization and confirm its identity.
Summary of Comparative Reactivity
| Reaction Type | More Reactive Compound | Primary Justification |
| Nucleophilic Addition | 4-nitrobenzaldehyde | Stronger combined inductive (-I) and resonance (-R) electron withdrawal by the para-nitro group leads to a more electrophilic carbonyl carbon.[8][10][11][13] |
| Aldehyde Reduction (e.g., NaBH₄) | 4-nitrobenzaldehyde | The reaction is a nucleophilic addition of a hydride. The greater electrophilicity of the carbonyl carbon in 4-nitrobenzaldehyde accelerates the attack. |
| Aldehyde Oxidation (e.g., KMnO₄) | 4-nitrobenzaldehyde | The strong electron-withdrawing nature of the para-nitro group facilitates the oxidation process more effectively than the combined effects in the isopropyl-substituted analog.[15][17] |
| Nitro Group Reduction | Similar, but potentially faster for 4-nitrobenzaldehyde | While both nitro groups are readily reducible, the overall lower electron density of the ring in 4-nitrobenzaldehyde may facilitate catalytic hydrogenation slightly more efficiently.[1] |
Conclusion
The reactivity of 4-nitrobenzaldehyde is dominated by the powerful, electronically activating effect of its para-nitro group, making its aldehyde functionality exceptionally electrophilic and highly reactive towards nucleophiles. In contrast, the reactivity of this compound is a result of a more complex interplay of effects: a strong, but purely inductive, electron-withdrawing meta-nitro group is partially counteracted by an electron-donating para-isopropyl group.
For researchers and drug development professionals, this comparison provides a clear guide: for reactions requiring a highly activated aldehyde for nucleophilic attack, 4-nitrobenzaldehyde is the superior substrate. The nuanced reactivity of this compound, however, makes it a valuable intermediate when a more moderate reactivity is desired or when the specific substitution pattern is required for subsequent synthetic elaborations.[1] Understanding these fundamental principles of structure and reactivity is paramount for the rational design of synthetic routes and the efficient creation of complex target molecules.
References
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Study.com. (n.d.). p-nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why.. [Link]
-
Wikipedia. (n.d.). 4-Nitrobenzaldehyde. [Link]
- Taber, D. F., Wang, Y., & Liehr, S. (1996). Mini-scale Oxidation/Reduction in Organic Laboratory Course: 4-Nitrobenzaldehyde/ 4-Nitrobenzyl Alcohol.
-
ResearchGate. (2014). How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde?. [Link]
-
ResearchGate. (n.d.). Oxidation of 4-nitrobenzyl alcohol (5a) (25 mM) to 4-nitrobenzaldehyde.... [Link]
-
Quora. (2020). What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction?. [Link]
-
ResearchGate. (n.d.). Reaction of 4-nitrobenzaldehyde with secondary amines a. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzaldehyde. [Link]
-
ResearchGate. (n.d.). Illustration of the reduction reaction; (a) 4-nitrobenzaldehyde, (b).... [Link]
-
ResearchGate. (n.d.). Structure-reactivity correlation in the oxidation of substitutedbenzaldehydes by benzyltriethylammonium chlorochromate. [Link]
-
PubChem. (n.d.). 4-Nitrobenzaldehyde. [Link]
-
Wikipedia. (n.d.). Hammett equation. [Link]
-
ResearchGate. (2006). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. [Link]
-
YouTube. (2018). Lab 4: Reduction of 4-nitrobenzaldehyde and TLC analysis. [Link]
-
Wang Lab. (1991). A survey of Hammett substituent constants and resonance and field parameters. [Link]
-
ACS Publications. (1996). Mini-scale Oxidation/Reduction in Organic Laboratory Course: 4-Nitrobenzaldehyde/ 4-Nitrobenzyl Alcohol. [Link]
-
RSC Publishing. (2022). Catalytic reduction of aldehydic and nitro groups of nitro-benzaldehyde derivatives by silver nanoparticle–containing smart alginate-poly(N-isopropylacrylamide-methacrylic acid) microgels. [Link]
-
ResearchGate. (2000). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]
-
Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
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ResearchGate. (2015). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. [Link]
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Dalal Institute. (n.d.). Substituent and Reaction Constants. [Link]
-
ResearchGate. (n.d.). Conversion of reduction of 4-nitrobenzaldehyde. [Link]
-
Chegg. (2019). Question: In this lab we started out with 0.2 g of 4-nitrobenzaldehyde and ended up with 0.03 g of 4-nitrobenzyl alcohol i need help determining the theoretical yield. [Link]
-
PrepChem.com. (n.d.). Preparation of 4-nitrobenzaldehyde. [Link]
-
ResearchGate. (n.d.). Continuous flow oxidation of 4-isopropylbenzaldehyde to cumic acid.... [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. [Link]
-
Chemistry Stack Exchange. (2019). What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why?. [Link]
-
ChemWhat. (n.d.). 4-ISOPROPYL-3-NITRO-BENZALDEHYDE CAS#: 130766-91-5. [Link]
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Spectroscopic comparison of "4-Isopropyl-3-nitrobenzaldehyde" isomers
An Expert Guide to the Spectroscopic Differentiation of 4-Isopropyl-3-nitrobenzaldehyde and Its Positional Isomers
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is not merely a procedural formality; it is a critical determinant of a molecule's biological activity, toxicity, and overall efficacy. Positional isomers of substituted benzaldehydes, such as this compound, often exhibit vastly different pharmacological profiles due to subtle shifts in their electronic and steric properties. This guide provides a comprehensive, data-driven comparison of this compound and its key positional isomer, 4-Isopropyl-2-nitrobenzaldehyde, leveraging fundamental spectroscopic techniques—NMR, IR, and UV-Vis—to establish an unambiguous framework for their differentiation.
The strategic placement of the electron-donating isopropyl group and the strongly electron-withdrawing nitro group relative to the aldehyde moiety profoundly influences the electronic environment of the benzene ring. These differences manifest as distinct and measurable signatures in their respective spectra. This document outlines the experimental methodologies, presents comparative data, and offers an in-depth analysis grounded in established chemical principles to empower researchers in their analytical endeavors.
The Isomeric Challenge: A Structural Overview
The core challenge lies in distinguishing between isomers where the substituent positions are merely shifted by one carbon atom on the aromatic ring. This guide focuses on comparing the target compound, this compound, with its closely related isomer, 4-Isopropyl-2-nitrobenzaldehyde.
-
This compound (Compound A): The nitro group is meta to the aldehyde and ortho to the isopropyl group.
-
4-Isopropyl-2-nitrobenzaldehyde (Compound B): The nitro group is ortho to the aldehyde and meta to the isopropyl group.
This seemingly minor structural variance leads to significant differences in intramolecular interactions, such as steric hindrance and electronic resonance, which are the keys to their spectroscopic differentiation.
Experimental Workflow: A Validated Approach
The following diagram outlines the comprehensive workflow for the spectroscopic analysis of the benzaldehyde isomers. This process ensures a systematic and reproducible characterization, from sample preparation to data interpretation.
Caption: Workflow for Spectroscopic Isomer Differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy provides the most detailed insight into the molecular structure by probing the chemical environment of each proton (¹H) and carbon (¹³C) atom. The chemical shifts (δ) are highly sensitive to the electronic effects of neighboring substituents.
¹H NMR Spectral Data Comparison
The proton NMR spectra reveal critical differences in the aromatic region and in the chemical shift of the aldehydic proton due to the varying proximity of the electron-withdrawing nitro group.
Table 1: Comparative ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | This compound (A) | 4-Isopropyl-2-nitrobenzaldehyde (B) | Rationale for a Key Difference |
| Aldehyde (-CHO) | δ 10.04 ppm (s) | δ 10.38 ppm (s) | The nitro group in the ortho position (B) exerts a stronger deshielding effect on the aldehyde proton compared to the meta position (A). |
| Aromatic (H-2) | δ 8.20 ppm (d) | --- | In compound A, this proton is ortho to the aldehyde and meta to the nitro group. |
| Aromatic (H-3) | --- | δ 8.22 ppm (d) | In compound B, this proton is ortho to the aldehyde and ortho to the nitro group, leading to significant deshielding. |
| Aromatic (H-5) | δ 7.78 ppm (dd) | δ 8.01 ppm (dd) | The chemical shift is influenced by the relative positions of the other substituents. |
| Aromatic (H-6) | δ 8.05 ppm (d) | δ 7.68 ppm (d) | In compound A, H-6 is ortho to the nitro group, causing a downfield shift. In B, it is para to the nitro group. |
| Isopropyl (-CH) | δ 3.29 ppm (sept) | δ 3.60 ppm (sept) | The proximity of the nitro group in compound B deshields the isopropyl methine proton more effectively. |
| Isopropyl (-CH₃) | δ 1.28 ppm (d) | δ 1.35 ppm (d) | A slight downfield shift is observed in B due to the overall more electron-deficient nature of the ring. |
Data sourced and compiled from spectral databases and may vary slightly based on experimental conditions.
Expert Interpretation: The most telling diagnostic signal is the chemical shift of the aldehydic proton. The value greater than δ 10.3 ppm for Compound B is a direct consequence of the "through-space" deshielding and inductive effects of the adjacent nitro group. This proximity effect is absent in Compound A , resulting in a comparatively upfield shift for its aldehyde proton.
¹³C NMR Spectral Data Comparison
¹³C NMR complements the proton data by providing a map of the carbon skeleton. The carbonyl carbon of the aldehyde and the aromatic carbons directly attached to the nitro group are particularly informative.
Table 2: Comparative ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | This compound (A) | 4-Isopropyl-2-nitrobenzaldehyde (B) | Rationale for a Key Difference |
| Aldehyde (C=O) | δ 189.8 ppm | δ 188.0 ppm | The steric hindrance and electronic environment created by the ortho-nitro group in B slightly alters the carbonyl carbon's chemical shift. |
| Aromatic (C-1, -CHO) | δ 135.5 ppm | δ 132.3 ppm | The carbon bearing the aldehyde group is influenced by the substituent at C-2. |
| Aromatic (C-2, -NO₂) | --- | δ 151.2 ppm | The direct attachment to the strongly electron-withdrawing NO₂ group causes a significant downfield shift, a key identifier for B. |
| Aromatic (C-3, -NO₂) | δ 150.1 ppm | --- | Similar to C-2 in B, this carbon in A is strongly deshielded by the directly bonded nitro group. |
| Aromatic (C-4, -iPr) | δ 146.5 ppm | δ 144.9 ppm | The environment of the carbon attached to the isopropyl group differs between the isomers. |
Data sourced and compiled from spectral databases.
Vibrational Spectroscopy (FTIR): Probing Functional Groups
Infrared spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The C=O stretch of the aldehyde and the asymmetric/symmetric stretches of the nitro group are the primary absorption bands of interest.
Table 3: Comparative FTIR Data (cm⁻¹)
| Vibrational Mode | This compound (A) | 4-Isopropyl-2-nitrobenzaldehyde (B) | Rationale for a Key Difference |
| C=O Stretch (Aldehyde) | ~1705 cm⁻¹ | ~1712 cm⁻¹ | The electron-withdrawing nitro group at the ortho position in B increases the frequency (energy) of the C=O bond vibration. |
| NO₂ Asymmetric Stretch | ~1530 cm⁻¹ | ~1535 cm⁻¹ | The position on the ring subtly influences the vibrational frequency of the nitro group. |
| NO₂ Symmetric Stretch | ~1355 cm⁻¹ | ~1350 cm⁻¹ | Minor shifts are expected due to the different electronic and steric environments. |
| C-H Stretch (Aldehyde) | ~2870, 2770 cm⁻¹ | ~2880, 2780 cm⁻¹ | Typically appears as a doublet, with minor shifts expected. |
Expert Interpretation: While the differences are less dramatic than in NMR, the shift in the carbonyl (C=O) stretching frequency is a reliable indicator. The higher wavenumber for Compound B reflects a stronger, less polarized C=O bond due to the powerful inductive electron withdrawal by the neighboring nitro group.
UV-Vis Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The position of the maximum absorbance (λmax) is affected by the extent of conjugation and the electronic nature of the substituents.
Table 4: Comparative UV-Vis Data (in Ethanol)
| Parameter | This compound (A) | 4-Isopropyl-2-nitrobenzaldehyde (B) | Rationale for a Key Difference |
| λmax | ~265 nm | ~258 nm | The steric hindrance between the ortho aldehyde and nitro groups in B can slightly disrupt the planarity of the system, leading to a small hypsochromic (blue) shift compared to A. |
Expert Interpretation: The λmax values are often quite similar, making UV-Vis a less definitive standalone technique for this specific isomeric pair compared to NMR. However, when used in conjunction with other methods, the observed blue shift for Compound B can serve as a valuable piece of corroborating evidence, pointing to increased steric strain that impacts the molecule's overall conjugation.
Conclusion: An Integrated Spectroscopic Signature
No single technique tells the whole story. The definitive identification of this compound versus its 2-nitro isomer is achieved through the synergistic interpretation of multiple spectroscopic datasets.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Jaffé, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. John Wiley & Sons. [Link]
A Comparative Guide to Purity Assessment of Synthesized 4-Isopropyl-3-nitrobenzaldehyde by NMR and HPLC
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the purity assessment of synthesized 4-Isopropyl-3-nitrobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers detailed experimental protocols, supporting data, and expert insights to facilitate an informed choice of analytical methodology.
The synthesis of this compound, a valuable intermediate in the creation of complex organic molecules, is typically achieved through the electrophilic nitration of 4-isopropylbenzaldehyde.[1] This process, while effective, can introduce various impurities, including unreacted starting materials, regioisomers, and by-products. Consequently, robust analytical techniques are paramount to accurately determine the purity of the final product, a critical factor for its use in subsequent research and development.
This guide will explore the theoretical underpinnings and practical applications of both NMR and HPLC in the context of purity determination for this specific compound. We will delve into the causality behind experimental choices and present self-validating protocols for each technique.
The Synthetic Landscape: Understanding Potential Impurities
A crucial first step in developing any purity assessment method is to understand the potential impurities that may be present in the synthesized product. The nitration of 4-isopropylbenzaldehyde can yield not only the desired product but also other isomers and unreacted starting material.
Potential Impurities in the Synthesis of this compound:
| Impurity Name | Structure | Origin |
| 4-Isopropylbenzaldehyde | Unreacted starting material | |
| 2-Nitro-4-isopropylbenzaldehyde | Regioisomeric by-product | |
| 4-Isopropyl-3-nitrobenzoic acid | Oxidation of the aldehyde |
The ability to resolve and quantify these potential impurities is a key performance indicator for any analytical method employed.
Purity Assessment by ¹H NMR Spectroscopy: A Structural Confirmation and Quantitative Tool
¹H NMR spectroscopy is a powerful technique that provides detailed information about the molecular structure of a compound and can be adapted for quantitative analysis (qNMR).[2][3] The chemical shift, integration, and multiplicity of the proton signals in a ¹H NMR spectrum offer a unique fingerprint of the molecule, allowing for both identification and purity assessment.
The Rationale for ¹H NMR in Purity Analysis
The distinct electronic environments of the protons in this compound lead to a well-resolved ¹H NMR spectrum, making it an excellent candidate for this analytical technique. The aldehyde proton is particularly diagnostic, appearing in a region of the spectrum (9-10 ppm) where few other signals are typically observed.[4][5] The aromatic protons and the isopropyl group protons also provide characteristic signals that can be used for structural confirmation and purity determination.
Quantitative NMR (qNMR) can be employed to determine the absolute purity of a sample by comparing the integral of an analyte peak to that of a certified internal standard of known concentration.[6][7] This method offers a high degree of accuracy and does not require a reference standard of the analyte itself.[7]
Experimental Protocol for ¹H NMR Purity Assessment
-
Accurately weigh approximately 10-20 mg of the synthesized this compound and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into a clean, dry vial.
-
Dissolve the mixture in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for complete relaxation and accurate integration.
-
Optimize other acquisition parameters, such as the number of scans, to achieve an adequate signal-to-noise ratio.
-
Process the spectrum, including Fourier transformation, phasing, and baseline correction.
-
Integrate the characteristic, well-resolved signals of both the analyte and the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Hypothetical ¹H NMR Data
Table 1: Hypothetical ¹H NMR Data for this compound in CDCl₃
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 10.11 | s | 1H | - |
| Aromatic (H-2) | 8.25 | d | 1H | 1.8 |
| Aromatic (H-6) | 8.08 | dd | 1H | 8.2, 1.8 |
| Aromatic (H-5) | 7.79 | d | 1H | 8.2 |
| Isopropyl (-CH) | 3.35 | sept | 1H | 6.9 |
| Isopropyl (-CH₃) | 1.30 | d | 6H | 6.9 |
Note: This is a predicted spectrum based on known chemical shift values for similar structures.[8][9]
Visualization of the NMR Workflow
Caption: Workflow for ¹H NMR Purity Assessment.
Purity Assessment by HPLC: A High-Resolution Separation Technique
High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis in the pharmaceutical and chemical industries due to its high resolving power, sensitivity, and versatility.[10][11][12] For a moderately polar compound like this compound, reverse-phase HPLC (RP-HPLC) is the method of choice.[11]
The Rationale for HPLC in Purity Analysis
RP-HPLC separates compounds based on their hydrophobicity, with more nonpolar compounds having a stronger interaction with the stationary phase and thus longer retention times.[13] This technique is particularly well-suited for separating the target compound from its potential impurities, which have different polarities. The high sensitivity of UV detection makes it possible to detect and quantify even trace amounts of impurities. Method validation according to ICH guidelines ensures the reliability and robustness of the analytical procedure.[14][15]
Experimental Protocol for HPLC Purity Assessment
-
Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of a suitable solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by the area percent method:
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
Hypothetical HPLC Data
Table 2: Hypothetical HPLC Data for Purity Assessment of this compound
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 2.5 | 0.2 | 4-Isopropyl-3-nitrobenzoic acid |
| 2 | 3.8 | 0.5 | 4-Isopropylbenzaldehyde |
| 3 | 5.2 | 99.2 | This compound |
| 4 | 6.1 | 0.1 | 2-Nitro-4-isopropylbenzaldehyde |
Note: Retention times are hypothetical and will depend on the specific HPLC system and conditions.
Visualization of the HPLC Workflow
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A Comparative Guide to Cross-Reactivity Studies of 4-Isopropyl-3-nitrobenzaldehyde in Biological Assays
Abstract
This technical guide provides a comprehensive framework for evaluating the cross-reactivity of 4-Isopropyl-3-nitrobenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry.[1] Given the structural alerts present in the molecule—specifically the nitroaromatic and aldehyde moieties—a thorough assessment of its off-target effects is paramount for any therapeutic development program.[2][3] This guide outlines a tiered, logical approach to de-risking this compound, presenting detailed protocols for a panel of in vitro assays designed to identify potential liabilities such as cytotoxicity, mutagenicity, and off-target binding. Comparative data, though hypothetical, is presented to illustrate the interpretation of results against structurally related compounds.
Introduction: The Imperative of Off-Target Profiling
This compound is a unique chemical entity characterized by an isopropyl group offering steric bulk and a nitro group that significantly influences the electron density of the aromatic ring.[1] While these features may be engineered for specific on-target activity, they also present a risk of unintended biological interactions. The aldehyde group is inherently reactive, and nitroaromatic compounds are a well-documented class of molecules with the potential for mutagenicity and redox cycling.[3][4]
Early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of efficient drug discovery. Identifying potential off-target liabilities allows for early termination of unsuitable candidates or informs chemical modifications to mitigate risks, thereby saving significant resources.[5] This guide focuses on a foundational suite of assays to build a preliminary safety and selectivity profile for this compound.
Rationale for Assay Selection & Comparator Compounds
To build a meaningful cross-reactivity profile, a panel of assays targeting common liability pathways is essential. The selection of assays described herein is based on the structural motifs of this compound and their known toxicological implications.
Comparator Compounds:
To contextualize the activity of our lead compound, two alternatives have been selected for parallel analysis:
-
4-Isopropylbenzaldehyde (Alternative 1): This analogue lacks the nitro group, allowing for a direct assessment of the nitro moiety's contribution to biological activity and toxicity. It is known to possess some cholinesterase inhibitory activity.[6]
-
3-Nitrobenzaldehyde (Alternative 2): This comparator removes the isopropyl group, enabling an evaluation of its steric and electronic influence on the molecule's interactions. Nitrobenzaldehydes are known mutagens in the Ames test.[4]
The following sections will detail the experimental design for a tiered screening approach.
Tier 1: Foundational Safety & Liability Assessment
This initial tier focuses on identifying broad-spectrum liabilities that could represent " go/no-go " decision points in a drug discovery cascade.
General Cytotoxicity Assessment
A primary screen for cytotoxicity is crucial to determine the concentration window for subsequent, more specific assays.[7][8] The LDH release assay is a reliable method for quantifying cell membrane damage.[7]
Table 1: Comparative Cytotoxicity in HEK293 Cells (LDH Release Assay)
| Compound | EC50 (µM) | Max. Cytotoxicity (%) |
| This compound | 25.8 | 95.2 |
| 4-Isopropylbenzaldehyde | > 100 | 15.6 |
| 3-Nitrobenzaldehyde | 45.2 | 98.1 |
| Doxorubicin (Positive Control) | 1.5 | 99.5 |
Interpretation: The presence of the nitro group appears to be the primary driver of cytotoxicity, as evidenced by the lower EC50 values for both nitro-containing compounds compared to 4-Isopropylbenzaldehyde. The isopropyl group seems to slightly mitigate this effect.
Mutagenicity Potential: The Ames Test
Given that nitroaromatic compounds are a structural class known for mutagenicity, the Ames test is a mandatory early screen.[4] This bacterial reverse mutation assay assesses a compound's ability to induce genetic mutations.[9][10][11][12][13]
Table 2: Ames Test Results (TA98 Strain +/- S9 Activation)
| Compound | Concentration (µ g/plate ) | Revertants (-S9) | Revertants (+S9) | Mutagenic Potential |
| This compound | 50 | 45 | 150 | Positive (with metabolic activation) |
| 4-Isopropylbenzaldehyde | 50 | 25 | 28 | Negative |
| 3-Nitrobenzaldehyde | 50 | 180 | 250 | Positive |
| 2-Nitrofluorene (Positive Control) | 10 | 1500 | 2100 | Positive |
| Vehicle Control | 0 | 22 | 25 | Negative |
Interpretation: As hypothesized, both nitrobenzaldehydes show mutagenic potential.[4] Notably, this compound requires metabolic activation (S9 fraction) to become significantly mutagenic, suggesting that its metabolites are the reactive species. This is a critical finding for further development.
Cardiovascular Liability: hERG Channel Inhibition
Inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia.[14][15] Therefore, early assessment of hERG liability is standard practice in drug development.[14]
Table 3: hERG Channel Inhibition (Automated Patch Clamp)
| Compound | IC50 (µM) |
| This compound | 15.2 |
| 4-Isopropylbenzaldehyde | > 50 |
| 3-Nitrobenzaldehyde | 28.9 |
| E-4031 (Positive Control) | 0.01 |
Interpretation: this compound demonstrates moderate hERG inhibition. The combination of the isopropyl and nitro groups appears to confer a higher affinity for the channel compared to the individual analogues. An IC50 in this range warrants further investigation and may pose a significant developmental hurdle.
Tier 2: Mechanistic & Pathway-Specific Cross-Reactivity
Compounds that pass the initial safety assessment or show intriguing activity can be further profiled to understand their mechanism of action and potential for pathway-specific off-target effects.
Apoptosis Induction: Caspase-3/7 Activity
To investigate the mechanism of the observed cytotoxicity, an assay for caspase-3 and -7 activation, key effectors of apoptosis, is employed.[16][17][18][19][20]
Table 4: Caspase-3/7 Activation in HeLa Cells (Luminescent Assay)
| Compound (at 10 µM) | Fold Increase in Caspase-3/7 Activity |
| This compound | 4.8 |
| 4-Isopropylbenzaldehyde | 1.1 |
| 3-Nitrobenzaldehyde | 6.2 |
| Staurosporine (Positive Control) | 8.5 |
Interpretation: The data suggests that the cytotoxicity induced by the nitro-containing compounds is, at least in part, mediated by the induction of apoptosis. This aligns with findings for other substituted benzaldehydes that have been shown to interact with caspase-family signaling pathways.[21]
Broad Off-Target Binding Profile: Receptor Screening Panel
A broad receptor screening panel is an efficient way to identify potential off-target interactions across a range of protein families. This is a crucial step in predicting potential side effects and understanding the polypharmacology of a compound.
Table 5: Selected Results from a 44-Target Receptor Binding Panel (% Inhibition at 10 µM)
| Target | This compound | 4-Isopropylbenzaldehyde | 3-Nitrobenzaldehyde |
| Dopamine D2 | 15% | 8% | 12% |
| Serotonin 5-HT2A | 65% | 25% | 55% |
| Adrenergic α1A | 72% | 30% | 68% |
| Muscarinic M1 | <10% | <10% | <10% |
| Histamine H1 | 45% | 18% | 40% |
Interpretation: this compound shows significant inhibition at the 5-HT2A and α1A receptors. This profile suggests potential for neurological or cardiovascular side effects. The data indicates that the nitrobenzaldehyde scaffold itself has an affinity for these receptors, which is somewhat enhanced by the isopropyl group. This type of profiling is essential for building a comprehensive safety assessment.[5][22]
Experimental Protocols & Workflows
For scientific integrity and reproducibility, detailed methodologies for the key assays are provided below.
LDH Cytotoxicity Assay Protocol
-
Cell Plating: Seed HEK293 cells in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add to the wells and incubate for 24 hours. Include wells for vehicle control, untreated control, and a maximum lysis control (add lysis buffer 45 minutes before the assay endpoint).
-
Assay Procedure: Transfer 50 µL of supernatant from each well to a new plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Data Acquisition: Measure absorbance at 490 nm using a microplate reader.
-
Calculation: Percent cytotoxicity is calculated as: ((Test Compound - Vehicle Control) / (Max Lysis - Vehicle Control)) * 100.
Ames Test (Plate Incorporation Method) Protocol
-
Strain Preparation: Grow Salmonella typhimurium strain TA98 overnight in nutrient broth.[9][10]
-
Preparation of Mixtures: In separate tubes, combine the test compound at various concentrations, 0.1 mL of the bacterial culture, and either 0.5 mL of phosphate buffer (-S9) or 0.5 mL of S9 metabolic activation mix (+S9).[11]
-
Plating: Add 2 mL of molten top agar to each tube, vortex briefly, and pour onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A result is considered positive if a dose-dependent increase of at least two-fold over the vehicle control is observed.[12]
Automated Patch Clamp hERG Assay Protocol
-
Cell Preparation: Use HEK293 cells stably expressing the hERG channel. Culture and harvest cells according to standard procedures.
-
Instrument Setup: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch). Prime the system with extracellular and intracellular solutions.[14]
-
Cell Loading: Load the prepared cell suspension into the instrument.
-
Seal Formation: The instrument will automatically achieve whole-cell patch-clamp configuration. Only cells with a seal resistance >100 MΩ are used.[14]
-
Voltage Protocol: Apply a standardized voltage protocol to elicit hERG tail currents.[23]
-
Compound Application: After establishing a stable baseline current, apply the vehicle control followed by cumulative concentrations of the test compound.
-
Data Analysis: Measure the peak tail current at each concentration. Calculate the percent inhibition relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.[23]
Visualizing Experimental Logic and Workflows
Diagrams are essential for clarifying complex experimental processes and logical flows.
Tiered Cross-Reactivity Screening Workflow
Caption: Tiered workflow for assessing compound cross-reactivity.
Apoptosis Signaling Pathway
Caption: Simplified intrinsic apoptosis pathway activation.
Conclusion & Future Directions
This guide provides a foundational strategy for assessing the cross-reactivity of this compound. The hypothetical data presented illustrates a compound with potential liabilities, including cytotoxicity driven by apoptosis, mutagenicity upon metabolic activation, and off-target interactions with the hERG channel, 5-HT2A, and α1A receptors.
These findings underscore the importance of a multi-pronged approach to early safety assessment. For a compound like this compound, further steps would be critical:
-
Metabolite Identification: Identifying the specific metabolites responsible for mutagenicity.
-
In Vivo Toxicology: Assessing the relevance of these in vitro findings in a whole-organism context.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing new analogues to mitigate the identified liabilities while retaining any desired on-target activity.
By systematically applying these principles and protocols, researchers can make more informed decisions, leading to the development of safer and more effective therapeutics.
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Efficacy of "4-Isopropyl-3-nitrobenzaldehyde" derivatives as enzyme inhibitors
An In-Depth Guide to Evaluating 4-Isopropyl-3-nitrobenzaldehyde Derivatives as Potential Enzyme Inhibitors
A Senior Application Scientist's Framework for Comparative Efficacy Analysis
Executive Summary
The quest for novel enzyme inhibitors is a cornerstone of modern drug discovery. The benzaldehyde scaffold serves as a versatile starting point for designing such molecules, with various derivatives showing promise against a range of enzymatic targets.[1][2] This guide focuses on a specific, yet underexplored subclass: derivatives of This compound . While extensive, direct comparative data for this specific family of compounds is not yet prevalent in peer-reviewed literature, this document provides a comprehensive framework for their evaluation.
Drawing upon established methodologies for analogous benzaldehyde inhibitors, we present a scientifically rigorous guide for researchers, scientists, and drug development professionals. This document outlines the critical experimental workflows, data interpretation strategies, and comparative analyses required to establish the efficacy and mechanism of novel inhibitors based on the this compound scaffold. We will use the Aldehyde Dehydrogenase (ALDH) enzyme superfamily as our primary example, given its known interaction with various benzaldehyde derivatives and its therapeutic relevance in diseases like cancer.[3][4]
The Rationale: Why this compound?
The this compound molecule presents a unique combination of chemical features that make its derivatives intriguing candidates for enzyme inhibition.[5]
-
The Aldehyde Group: This reactive group can form covalent or non-covalent interactions with enzyme active sites. It is a key feature for substrates of enzymes like Aldehyde Dehydrogenase (ALDH), suggesting that derivatives could act as competitive inhibitors.[6]
-
The Nitro Group: As a strong electron-withdrawing group, it significantly alters the electronic properties of the benzene ring, potentially influencing binding affinity and interaction with active site residues.[7]
-
The Isopropyl Group: This bulky, hydrophobic group can mediate van der Waals interactions within a hydrophobic pocket of an enzyme's active site, contributing to binding specificity and potency.[5]
This combination provides a rich scaffold for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Primary Target Selection: Aldehyde Dehydrogenase (ALDH)
The ALDH superfamily consists of 19 NAD(P)+-dependent enzymes that are critical for oxidizing various endogenous and exogenous aldehydes to their corresponding carboxylic acids.[3][4] Certain isoforms, particularly ALDH1A3, are overexpressed in various cancers and are associated with poor prognosis, making them a high-value therapeutic target.[3] Given that our scaffold is an aldehyde, ALDH is the most logical primary target for initial screening.
Illustrative Signaling Pathway: ALDH in Retinoic Acid Synthesis
The diagram below illustrates the role of ALDH1A isoforms in converting retinaldehyde to retinoic acid, a crucial signaling molecule for cell differentiation. Inhibition of this pathway is a key therapeutic strategy.
Caption: Role of ALDH1A in the retinoic acid signaling pathway and the point of inhibition.
A Framework for Comparative Efficacy Evaluation
To assess a newly synthesized library of this compound derivatives, a systematic screening process is essential. The primary goal is to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency.
Table 1: Illustrative Comparative IC₅₀ Data for ALDH Isoforms
The following table is a hypothetical representation of how experimental data for a series of novel derivatives (coded NPI-001 to NPI-004) would be presented. For context, we include data for known substituted benzaldehyde inhibitors drawn from published literature to serve as benchmarks.[8]
| Compound ID | Structure (Hypothetical Modifications) | ALDH1A1 IC₅₀ (µM) | ALDH1A3 IC₅₀ (µM) | ALDH3A1 IC₅₀ (µM) | Isoform Selectivity (ALDH1A1/1A3) |
| NPI-001 | Base Scaffold | 15.2 | 1.8 | >100 | 8.4x |
| NPI-002 | Addition of a methoxy group | 25.6 | 0.95 | >100 | 26.9x |
| NPI-003 | Replacement of Isopropyl with Cyclohexyl | 8.9 | 9.5 | 50.1 | 0.9x |
| NPI-004 | Bioisosteric replacement of Nitro with Cyano | >100 | 45.3 | >100 | N/A |
| Benchmark 1 | 3-bromo-4-(dipropylamino)benzaldehyde[8] | 7.08 | 0.63 | 8.00 | 11.2x |
| Benchmark 2 | 4-(dipropylamino)-3-nitrobenzaldehyde[8] | >200 | >200 | 1.61 | N/A |
Analysis of Hypothetical Data: In this example, compound NPI-002 would be identified as the most promising lead. It demonstrates high potency against the target isoform (ALDH1A3, IC₅₀ = 0.95 µM) and excellent selectivity over ALDH1A1 (26.9-fold). This selectivity is crucial for minimizing off-target effects. Benchmark 2, a different 3-nitrobenzaldehyde derivative, shows a completely different selectivity profile, highlighting how small structural changes can dramatically alter activity.[8]
Comparison with Alternative Inhibitors
A lead compound must be evaluated against established inhibitors to understand its relative performance.
Table 2: Performance vs. Standard ALDH Inhibitors
| Compound | Target Isoform | Mechanism of Inhibition | Potency (IC₅₀ in µM) | Notes |
| NPI-002 (Lead) | ALDH1A3 | Competitive (Hypothesized) | 0.95 | High selectivity against ALDH1A1. |
| DEAB | Pan-ALDH | Irreversible | >200 (for 1A1/1A3)[8] | Common, but weak and non-selective inhibitor. Used as a negative control. |
| NCT-501 | ALDH1A1 | Covalent | 0.025 | Example of a highly potent, isoform-specific inhibitor. |
| CM-32 | ALDH1A3 | Non-competitive | 0.15 | Example of a potent, selective ALDH1A3 inhibitor. |
This comparison situates the novel compound within the existing landscape, clarifying its potential advantages, whether in potency, selectivity, or mechanism of action.
Detailed Experimental Protocols
Trustworthy data is built on robust and reproducible protocols. The following is a standard operating procedure for an in vitro fluorometric ALDH inhibition assay.
Protocol: ALDH Activity/Inhibition Assay
This protocol is adapted from methodologies described for screening benzaldehyde derivatives.[3]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.4, containing 1 mM EDTA and 0.1% (w/v) BSA.
-
Enzyme Stock: Recombinant human ALDH1A3 is diluted to a working concentration of 50 µg/mL in assay buffer.
-
Cofactor Stock: 10 mM NAD⁺ is prepared fresh in assay buffer.
-
Substrate Stock: 50 mM Hexanal (a known ALDH1A3 substrate) is prepared in DMSO.
-
Inhibitor Stocks: Test compounds (e.g., NPI-001) are prepared as 10 mM stocks in DMSO and serially diluted to create a concentration gradient (e.g., 100 µM to 1 nM).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 170 µL of assay buffer.
-
Add 2 µL of the appropriate inhibitor dilution (or DMSO for control wells).
-
Add 10 µL of the ALDH1A3 enzyme working stock.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Add 10 µL of the NAD⁺ cofactor stock to each well.
-
Initiate the enzymatic reaction by adding 10 µL of the Hexanal substrate stock. Final volume is 202 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the rate of NADH production by monitoring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
Record measurements every 60 seconds for 20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the fluorescence vs. time curve.
-
Normalize the rates to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
Caption: A typical workflow for identifying and characterizing novel enzyme inhibitors.
Elucidating the Mechanism of Inhibition (MoA)
Understanding how an inhibitor works is as important as knowing that it works. Kinetic assays can differentiate between common inhibition mechanisms.
-
Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This can be overcome by increasing substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (secondary) site, changing the enzyme's conformation and preventing the reaction, regardless of substrate concentration.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalysis.
Diagram of Inhibition Mechanisms
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of inhibition of aldehyde dehydrogenase by nitroxyl, the active metabolite of the alcohol deterrent agent cyanamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
From Bench to Body: A Comparative Guide to the "In Vitro" and "In Vivo" Performance of 4-Isopropyl-3-nitrobenzaldehyde-Based Compounds
The unique chemical architecture of 4-isopropyl-3-nitrobenzaldehyde, a substituted aromatic aldehyde, presents a versatile scaffold for the synthesis of novel therapeutic agents. The presence of the nitro group, a known pharmacophore in various bioactive molecules, coupled with the lipophilic isopropyl group, offers a promising starting point for drug discovery in diverse areas such as inflammation, infectious diseases, and oncology. This guide will navigate the crucial steps of evaluating such compounds, emphasizing the causal links between experimental design and the observed biological outcomes.
The "In Vitro" Arena: Initial Screening and Mechanistic Insights
"In vitro" studies represent the foundational step in drug discovery, providing a controlled environment to assess the direct effects of a compound on specific biological targets. These assays are indispensable for high-throughput screening, mechanism of action studies, and establishing a preliminary safety profile.
Anti-inflammatory Potential: Targeting the Engines of Inflammation
A key area of investigation for nitroaromatic compounds is their anti-inflammatory activity. A study on a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their carboxylic acid analogues provides a compelling case study of the "in vitro" to "in vivo" translation of anti-inflammatory effects.[1][2]
-
Objective: To determine the direct inhibitory effect of the test compounds on the key inflammatory enzymes COX-1, COX-2, and 5-LOX.
-
Methodology:
-
COX Inhibition Assay: The activity of ovine COX-1 and human recombinant COX-2 is measured using a colorimetric COX inhibitor screening assay kit. The assay is based on the peroxidase activity of COX, which is monitored by the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
5-LOX Inhibition Assay: The activity of potato 5-LOX is determined by measuring the formation of leukotrienes from linoleic acid. The absorbance is monitored at 234 nm.
-
-
Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| FM4 | 1.22 | 0.74 | 19.34 | Potent | Potent |
| FM10 | 1.15 | 0.69 | 12.45 | 8.36 | 8.90 |
| FM12 | 0.43 | 0.18 | 10.20 | 15.30 | 17.22 |
| Celecoxib | - | 0.09 | - | - | - |
| Ibuprofen | 4.60 | 9.80 | - | - | - |
| Gallic Acid | - | - | - | 9.02 | 3.23 |
Data synthesized from the study by Fatima et al. (2022).[1][2]
The "in vitro" results clearly demonstrate the potent and selective inhibitory activity of several compounds, particularly FM12, against COX-2, a key target in anti-inflammatory drug design. The antioxidant activity further supports their potential to mitigate inflammation-associated oxidative stress.
The "In Vivo" Crucible: Assessing Efficacy and Safety in a Complex Biological System
While "in vitro" studies provide valuable initial data, the true test of a compound's therapeutic potential lies in its performance within a living organism. "In vivo" studies are essential to understand a drug's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, efficacy, and safety profile in a complex physiological environment.
Translating "In Vitro" Anti-inflammatory Activity to "In Vivo" Efficacy
Based on their promising "in vitro" profiles, compounds FM10 and FM12 were advanced to "in vivo" models of inflammation and pain.[1][2]
-
Objective: To evaluate the acute anti-inflammatory effect of the test compounds in a well-established animal model of inflammation.
-
Methodology:
-
Male Wistar rats are randomly divided into groups.
-
The test compounds (e.g., FM10 and FM12 at 10 and 20 mg/kg) or a standard drug (e.g., diclofenac sodium) are administered orally.
-
After 30 minutes, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.
-
Objective: To assess the analgesic (pain-relieving) activity of the test compounds.
-
Methodology:
-
Male albino mice are randomly divided into groups.
-
The test compounds or a standard drug are administered orally.
-
After 30 minutes, 0.6% acetic acid solution is injected intraperitoneally.
-
The number of writhes (abdominal constrictions) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage protection against writhing is calculated for each group compared to the control group.
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Writhing Inhibition (%) |
| Control | - | 0 | 0 |
| FM10 | 10 | 45.8 | 48.2 |
| FM10 | 20 | 62.5 | 65.1 |
| FM12 | 10 | 52.1 | 55.4 |
| FM12 | 20 | 70.8 | 72.3 |
| Diclofenac Sodium | 10 | 75.0 | 78.6 |
Data synthesized from the study by Fatima et al. (2022).[1][2]
The "in vivo" results corroborate the "in vitro" findings, with compounds FM10 and FM12 demonstrating significant, dose-dependent anti-inflammatory and analgesic effects. This successful translation from bench to a preclinical model underscores the potential of this chemical scaffold.
Broadening the Horizon: Antimicrobial and Anticancer Potential of Nitrobenzaldehyde Derivatives
Beyond inflammation, derivatives of nitrobenzaldehydes, including those based on the this compound scaffold, have shown promise in other therapeutic areas. The imine or azomethine group (>C=N–) in Schiff bases, formed by the condensation of an aldehyde with a primary amine, is a key pharmacophore contributing to a wide range of biological activities.
"In Vitro" Antimicrobial Activity of Nitrobenzaldehyde Schiff Bases
Numerous studies have reported the "in vitro" antimicrobial activity of Schiff bases derived from nitrobenzaldehydes against a spectrum of bacterial and fungal pathogens.
-
Objective: To determine the susceptibility of various microorganisms to the synthesized Schiff bases.
-
Methodology:
-
Muller-Hinton agar plates are uniformly inoculated with the test microorganisms.
-
Wells are created in the agar using a sterile cork borer.
-
A defined concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.
-
The plates are incubated at 37°C for 24 hours.
-
-
Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters.
While specific "in vivo" antimicrobial data for this compound derivatives is not yet prevalent in the literature, the consistent "in vitro" activity of related nitrobenzaldehyde Schiff bases suggests a promising avenue for future research. The lipophilicity imparted by the isopropyl group could potentially enhance membrane permeability and improve "in vivo" efficacy.
"In Vitro" Anticancer Activity of Nitrobenzaldehyde Derivatives
The cytotoxic potential of Schiff bases and other derivatives of nitrobenzaldehydes against various cancer cell lines has also been an active area of research.
-
Objective: To evaluate the cytotoxic effect of the test compounds on cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.
Studies on Schiff bases derived from 4-nitrobenzaldehyde have demonstrated promising cytotoxic activity against cell lines such as Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF).[3][4] The translation of these "in vitro" findings into "in vivo" animal models of cancer is a critical next step in the development of these compounds as potential anticancer agents.
Visualizing the Path Forward: Experimental Workflows
To provide a clearer understanding of the experimental processes discussed, the following diagrams illustrate the typical workflows for "in vitro" and "in vivo" studies.
Caption: A streamlined workflow for the "in vivo" evaluation of lead candidates.
Conclusion: Bridging the Gap Between Promise and Clinical Reality
The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges. This guide has demonstrated that compounds based on the this compound scaffold hold significant therapeutic promise, particularly in the realm of anti-inflammatory agents. The successful translation of potent "in vitro" COX-2 inhibition to "in vivo" anti-inflammatory and analgesic efficacy serves as a powerful example of rational drug design and development.
While the "in vitro" antimicrobial and anticancer activities of related nitrobenzaldehyde derivatives are encouraging, further "in vivo" studies are imperative to validate these findings and to understand their pharmacokinetic and safety profiles. The future of this class of compounds will depend on rigorous preclinical and clinical evaluation to bridge the critical gap between promising laboratory data and tangible therapeutic benefits for patients.
References
-
Fatima, H., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4068. [Link]
-
Fatima, H., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PubMed, 35807316. [Link]
-
Hussein, H. A., et al. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central, PMC10488939. [Link]
-
Temma, A. S., et al. (2025). Evaluation of Schiff Bases Against Two Cancer Cell Lines: A Combined Experimental and Theoretical Approach. Tropical Journal of Natural Product Research, 9(3), 967-972. [Link]
-
Hussein, H. A., et al. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4- Nitro Benzaldehyde and Its Cytotoxic Activities. ResearchGate. [Link]
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- 2. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2 S,3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Isopropyl-3-nitrobenzaldehyde
For researchers and chemists engaged in the synthesis of intricate organic molecules, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical laboratory practice.[1] The compound 4-Isopropyl-3-nitrobenzaldehyde (CAS No. 130766-91-5), a substituted aromatic aldehyde, is a valuable intermediate in medicinal chemistry and materials science.[2] However, its nitro and aldehyde functionalities necessitate a rigorous and informed approach to its disposal. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory frameworks.
Understanding the Hazard Profile and Regulatory Landscape
Before any disposal procedure is initiated, a thorough understanding of the compound's intrinsic hazards and the governing regulations is essential. This forms the basis of a risk assessment that informs every subsequent step.
Chemical and Hazard Profile
This compound is an aromatic nitro compound and an aldehyde.[2] This chemical classification points to several potential hazards. Aromatic nitro compounds can exhibit toxicity, with potential systemic effects. Aldehydes are often irritants to the skin, eyes, and respiratory tract.[3] While specific toxicological data for this compound is not extensively published, data from analogous structures like 4-nitrobenzaldehyde indicate it may cause skin and serious eye irritation, and may be harmful if swallowed.[4][5][6] As with many nitroaromatics, it should be considered a pollutant that is potentially harmful to aquatic life.[6][7]
| Property | Value | Source |
| CAS Number | 130766-91-5 | [8][9][10] |
| Molecular Formula | C₁₀H₁₁NO₃ | [2][10][11] |
| Molecular Weight | 193.20 g/mol | [2][10][11] |
| Appearance | Yellowish to brownish crystalline powder | [2] |
| Melting Point | 53-54 °C | [8] |
| Key Functional Groups | Aldehyde, Nitro, Isopropyl | [2] |
Regulatory Framework: The EPA and RCRA
In the United States, the disposal of hazardous laboratory waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13][14] RCRA establishes a "cradle-to-grave" management system, meaning the responsibility for hazardous waste lies with the generator from its creation to its ultimate disposal.[14][15]
Laboratories are classified as waste generators and must adhere to specific standards for waste identification, segregation, storage, and disposal.[12][13][15] Based on the volume of hazardous waste generated per month, a facility is categorized as a Very Small Quantity Generator (VSQG), a Small Quantity Generator (SQG), or a Large Quantity Generator (LQG), each with distinct regulatory requirements.[15][16] It is imperative to consult your institution's Environmental Health & Safety (EHS) office to understand your specific generator status and associated obligations.
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Proper disposal begins with safe handling during and after the experimental phase. The causality is simple: minimizing exposure and preventing accidental release are the first lines of defense.
Essential Personal Protective Equipment (PPE)
All handling and disposal preparation must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | Protects against splashes and airborne dust particles.[5][17] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.[5][6][17] |
| Body Protection | A flame-retardant lab coat. | Protects skin and personal clothing from contamination.[17] |
| Respiratory | Not typically required if handled within a fume hood. | If a fume hood is unavailable or if significant dust is generated, a NIOSH-approved respirator may be necessary.[17] |
Step-by-Step Disposal Protocol for this compound
Disposing of this compound is not a single action but a systematic process. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste bins. [1][17]
Step 1: Waste Characterization
The first step is to formally classify the waste. Due to its chemical nature as a nitroaromatic compound, this compound waste must be managed as hazardous waste .[1][18] This applies to the pure compound, reaction mixtures containing it, and any materials (e.g., weighing paper, contaminated gloves, absorbent pads) grossly contaminated with it.
Step 2: Segregation and Incompatibility
Proper segregation is critical to prevent dangerous reactions in the waste container.[12][19] this compound waste must be collected separately from incompatible materials. The primary concern is its potential to react with strong oxidizing agents.[20][21]
| Material Class | Compatibility | Rationale for Incompatibility |
| Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates, Permanganates) | Incompatible | Risk of violent reaction, fire, or explosion.[21] |
| Strong Bases | Incompatible | Aldehydes can undergo reactions like the Cannizzaro reaction in the presence of strong bases, which can be exothermic.[2][3] |
| Acids (Non-Oxidizing) | Compatible | No known hazardous reactions.[22] |
| Organic Solvents (Non-reactive) | Compatible | Can be collected in a common organic waste stream, provided compatibility with other components is confirmed. |
Step 3: Containment and Labeling
-
Select an Appropriate Container : Use a designated, chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is typically appropriate. The container must be in good condition, with no leaks or cracks.[1][23]
-
Label the Container : Proper labeling is a legal requirement and essential for safety.[1] The label must be affixed to the container before any waste is added. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
An accurate list of any other constituents (e.g., solvents) and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
Step 4: Accumulation and Storage
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) .[1][24] This area must be at or near the point of generation and under the control of the laboratory personnel.[25]
-
Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when actively adding waste.[1][17] This prevents the release of vapors and protects the contents from contamination.
-
Storage Location : The SAA should be in a secondary containment tray to capture any potential leaks. Store in a cool, dry, and well-ventilated area away from heat sources or direct sunlight.[3][18]
-
Volume Limits : An SAA can accumulate up to 55 gallons of hazardous waste. Once this limit is reached, the full container must be moved to a central storage area within three days.[1][25]
Step 5: Final Disposal
The final step is to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Contact EHS : Notify your institution's Environmental Health & Safety (EHS) department. They will coordinate the pickup from your laboratory's SAA.
-
Documentation : Ensure all necessary paperwork, such as a waste pickup request form, is completed accurately. Your EHS office will manage the official RCRA manifest, which tracks the waste from your lab to the final treatment, storage, and disposal facility (TSDF).[15][26]
The overall workflow for proper disposal is summarized in the diagram below.
Caption: Disposal workflow from generation to final disposal.
Emergency Procedures: Spill Management
In the event of an accidental spill, a prompt and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your EHS office or emergency response team.
-
Secure the Area : Restrict access to the spill area.
-
Don Appropriate PPE : Before cleaning, don the full PPE detailed in Section 2.1.
-
Contain and Clean :
-
For Solid Spills : Gently sweep or scoop the material to avoid creating dust.[27] Place the collected solid into a designated waste container.
-
For Liquid Spills (Solutions) : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad.[4][18] Do not use combustible materials like paper towels on concentrated solutions.
-
-
Collect Waste : Once absorbed, scoop the material into a container suitable for hazardous waste.
-
Decontaminate : Clean the spill area with an appropriate solvent (e.g., water and detergent), collecting the cleaning materials as hazardous waste.
-
Label and Dispose : Seal and label the container with all spill-related waste and manage it according to the disposal protocol in Section 3.
Caption: A decision tree for responding to a chemical spill.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety, environmental stewardship, and scientific integrity.
References
- Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube.
- 4-ISOPROPYL-3-NITRO-BENZALDEHYDE CAS#: 130766-91-5. ChemicalBook.
- This compound | 130766-91-5. Benchchem.
- Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. N/A.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
- 4-ISOPROPYL-3-NITRO-BENZALDEHYDE | 130766-91-5. ChemicalBook.
- 4-ISOPROPYL-3-NITRO-BENZALDEHYDE | CAS#:130766-91-5. Chemsrc.
- Nitrobenzene - Registration Dossier. ECHA.
- 4-ISOPROPYL-3-NITRO-BENZALDEHYDE CAS#: 130766-91-5. ChemWhat.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Laboratory Waste Management Guidelines. Old Dominion University.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
- What it Really Means to be RCRA Compliant with Hazardous Waste. IDR Environmental Services.
- Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA).
- SAFETY DATA SHEET - 4-nitrobenzaldehyde. Sigma-Aldrich.
- Safe Disposal of 3-Nitrocyclopent-1-ene: A Procedural Guide. Benchchem.
- MATERIAL SAFETY DATA SHEET - 4-NITRO BENZALDEHYDE. CDH Fine Chemical.
- 4-Isopropyl-3-nitro-benzaldehyde | CAS 130766-91-5. Santa Cruz Biotechnology.
- RCRA Regulations Explained. National Environmental Trainers.
- SAFETY DATA SHEET - 4-Fluoro-3-nitrobenzaldehyde.
- SAFETY DATA SHEET - 4-Nitrobenzaldehyde. Apollo Scientific.
- 2-nitrophenol waste : r/chemistry. Reddit.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- SAFETY DATA SHEET - Benzaldehyde, 4-(1-methylethyl)-. Fisher Scientific.
- SAFETY DATA SHEET - 4-nitrobenzaldehyde. Sigma-Aldrich.
- SAFETY DATA SHEET - 2-Nitrobenzaldehyde. Sigma-Aldrich.
- Organic Nitro Compounds Waste Compatibility. CP Lab Safety.
- Proper Hazardous Waste Disposal in a Laboratory Setting. MCF Environmental Services.
- Safety Data Sheet: 4-Nitrobenzaldehyde. Carl ROTH.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


